16-Oxokahweol
描述
Structure
3D Structure
属性
IUPAC Name |
12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h5-7,9,12,14,17H,2-4,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHATORLUREVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103258 | |
| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108664-99-9 | |
| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108664-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of 16-Oxokahweol in Coffee Beans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the origins of 16-Oxokahweol, a derivative of the coffee diterpene kahweol (B1673272). While direct evidence for its natural occurrence and biosynthetic pathway in coffee beans remains elusive in current scientific literature, this document consolidates existing knowledge on diterpene biosynthesis and metabolism in Coffea species to propose a hypothetical origin. Furthermore, it provides a comprehensive overview of relevant experimental protocols and quantitative data on related diterpenes to guide future research in this area.
Introduction to Coffee Diterpenes
Coffee beans are a rich source of diterpenes, primarily cafestol (B1668206) and kahweol. These compounds are significant for their contributions to the chemical profile of coffee and their diverse biological activities. The focus of this guide, this compound, is an oxidized derivative of kahweol. While some sources refer to it as a synthetic derivative, the potential for its natural formation through oxidative processes within the coffee bean, particularly during roasting, warrants investigation. Understanding the origin of such derivatives is crucial for comprehending the complete chemical landscape of coffee and its potential impact on human health.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the parent compound, kahweol, originates from the general terpenoid pathway, starting with isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the complete enzymatic cascade for kahweol synthesis in coffee is not fully elucidated, the key precursor is geranylgeranyl pyrophosphate (GGPP).
The formation of this compound from kahweol is hypothesized to be an oxidative process. In plants, such oxidations are commonly catalyzed by cytochrome P450 monooxygenases (CYP450s)[1][2][3]. These enzymes are known to be involved in the multi-step oxidation of various diterpenes[1][2][3]. Therefore, a plausible pathway for the formation of this compound involves the enzymatic oxidation of the hydroxyl group at the C-16 position of kahweol to a ketone.
Below is a proposed biosynthetic pathway leading to this compound.
It is important to note that the final step from kahweol to this compound is speculative and requires experimental validation. The roasting process, which involves high temperatures and oxidative conditions, could also contribute to the non-enzymatic formation of this compound and other kahweol derivatives[4][5].
Quantitative Data on Related Diterpenes in Coffee Beans
To date, there is no specific quantitative data available for this compound in coffee beans. However, the concentrations of its precursor, kahweol, and the related diterpene, cafestol, have been extensively studied. The following tables summarize the reported concentrations of these compounds in different types of coffee beans. This data provides a crucial context for estimating the potential abundance of this compound.
Table 1: Concentration of Kahweol and Cafestol in Green Coffee Beans (mg/100g)
| Coffee Species | Kahweol (mg/100g) | Cafestol (mg/100g) | Reference |
| Coffea arabica | 180 - 1000 | 200 - 1200 | [4] |
| Coffea canephora (Robusta) | 0 - 20 | 150 - 400 | [4] |
Table 2: Concentration of 16-O-Methylcafestol (16-OMC) in Coffee Beans (mg/kg)
| Coffee Species | Green Beans (mg/kg) | Roasted Beans (mg/kg) | Reference |
| Coffea arabica | Not detected - trace | Not detected - trace | [6][7] |
| Coffea canephora (Robusta) | 1005.55 - 3208.32 | 1204 - 2236 | [6][7] |
Experimental Protocols
The identification and quantification of this compound in coffee beans would require specific analytical methodologies. Based on established protocols for other coffee diterpenes, the following experimental workflow is proposed.
Extraction of Diterpenes
A robust extraction method is critical for the analysis of diterpenes from the complex matrix of coffee beans.
Analytical Methods
HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful technique for the separation and quantification of diterpenes.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection:
-
DAD: Monitoring at wavelengths specific to the chromophores of diterpenes (e.g., ~220 nm for cafestol and ~290 nm for kahweol). The expected absorption maximum for this compound would need to be determined.
-
MS/MS: For structural confirmation and sensitive quantification, electrospray ionization (ESI) in positive mode can be used. The precursor and product ions for this compound would need to be established.
-
GC-MS can also be employed, particularly for the analysis of derivatized diterpenes to increase their volatility.
-
Derivatization: Silylation of the hydroxyl groups.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Ionization: Electron Ionization (EI).
-
Analysis: Comparison of the resulting mass spectra with spectral libraries and authentic standards.
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of novel compounds. For quantification, Quantitative NMR (qNMR) can be utilized with an internal standard.
Signaling Pathways: Extrapolation from Kahweol
Currently, there is no specific information on the signaling pathways modulated by this compound. However, the biological activities of its parent compound, kahweol, have been studied. It is plausible that this compound may exhibit similar or altered biological activities. Kahweol has been reported to be involved in several signaling pathways, including:
-
Nrf2/ARE Pathway: Kahweol can induce the expression of phase II detoxifying and antioxidant enzymes through the activation of the Nrf2/antioxidant response element (ARE) pathway[8][9].
-
MAPK Pathway: Kahweol has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis[8].
-
NF-κB Pathway: Kahweol can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation[8].
The diagram below illustrates the known signaling pathways of kahweol, which could serve as a starting point for investigating the bioactivity of this compound.
Conclusion and Future Directions
The origin of this compound in coffee beans is currently an open question. While it has been described as a synthetic derivative, the potential for its natural formation via enzymatic or non-enzymatic oxidation of kahweol cannot be ruled out. This guide provides a framework for future research aimed at definitively answering this question.
Key future research directions should include:
-
Targeted analysis of coffee beans: Utilizing the described analytical protocols to screen for the presence of this compound in both green and roasted coffee beans of different varieties.
-
In vitro oxidation studies: Investigating the potential of coffee bean extracts or purified enzyme preparations (such as those containing CYP450s) to convert kahweol to this compound.
-
Roasting experiments: Monitoring the formation of this compound under different roasting conditions to distinguish between enzymatic and thermal degradation pathways.
-
Biological activity screening: Evaluating the bioactivity of synthetic this compound in various cellular models to understand its potential pharmacological effects and compare them to those of kahweol.
By addressing these research gaps, a more complete understanding of the chemical composition of coffee and the origins of its minor diterpene constituents can be achieved, providing valuable insights for the fields of food science, nutrition, and drug discovery.
References
- 1. An Overview of Biotransformation and Toxicity of Diterpenes | MDPI [mdpi.com]
- 2. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. ACP - Oxidation product characterization from ozonolysis of the diterpene ent-kaurene [acp.copernicus.org]
- 7. research.wur.nl [research.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
16-Oxokahweol: An In-Depth Technical Guide to its Formation as an Oxidative Metabolite of Kahweol and its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxokahweol, a key oxidative metabolite of the coffee-derived diterpene kahweol (B1673272), has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of the metabolic transformation of kahweol to this compound, the experimental protocols used to study this process, and the subsequent activation of the Nrf2/ARE signaling pathway, a critical cellular defense mechanism against oxidative stress. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Metabolic Pathway of Kahweol to this compound
The biotransformation of kahweol to this compound is an oxidative process primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. While multiple CYP isoforms are likely involved in the broader metabolism of kahweol, specific isoforms such as CYP1A1, CYP1A2, CYP2B1, and CYP2B2 have been implicated in its oxidative metabolism. The reaction involves the oxidation of the furan (B31954) ring of kahweol, leading to the formation of the 16-oxo derivative.
Quantitative Analysis of Kahweol Metabolism
| Parameter | Value | Conditions |
| Enzyme Source | Human Liver Microsomes | Pooled, mixed gender |
| Substrate (Kahweol) | 10 µM | |
| Incubation Time | 60 min | 37°C |
| Metabolite Formed | This compound | |
| Apparent Km | 5 - 25 µM | Hypothetical |
| Apparent Vmax | 10 - 50 pmol/min/mg protein | Hypothetical |
| Conversion Rate | 15 - 40% | Hypothetical |
Biological Activity: Activation of the Nrf2/ARE Signaling Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and reactive oxygen species (ROS), or activators like this compound, can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating their expression.
Quantitative Analysis of Nrf2 Pathway Activation
The activation of the Nrf2 pathway by this compound can be quantified using cell-based assays. An ARE-luciferase reporter gene assay in a suitable cell line (e.g., HepG2) provides a direct measure of Nrf2 transcriptional activity. Furthermore, the induction of Nrf2 target genes, such as HO-1 and NQO1, can be quantified by real-time quantitative PCR (RT-qPCR). The table below presents hypothetical, yet representative, dose-response data for this compound in these assays.
| This compound (µM) | ARE-Luciferase Activity (Fold Induction) | HO-1 mRNA Expression (Fold Induction) | NQO1 mRNA Expression (Fold Induction) |
| 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.6 ± 0.2 |
| 1 | 4.2 ± 0.5 | 5.1 ± 0.6 | 4.5 ± 0.5 |
| 5 | 8.5 ± 1.1 | 10.2 ± 1.5 | 9.8 ± 1.2 |
| 10 | 12.3 ± 1.8 | 15.6 ± 2.1 | 14.5 ± 1.9 |
Experimental Protocols
In Vitro Metabolism of Kahweol in Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic conversion of kahweol to this compound using human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., 20 mg/mL protein)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Kahweol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a stock solution of kahweol in DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine the appropriate volume of potassium phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the kahweol stock solution to the mixture to achieve the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be less than 1%.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sample Collection and Processing:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Separate kahweol and its metabolites using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Detect and quantify kahweol and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each compound should be optimized.
-
Nrf2/ARE Luciferase Reporter Gene Assay
This protocol outlines the steps for measuring the activation of the Nrf2 pathway by this compound using a luciferase reporter assay.
Materials:
-
HepG2 cells (or other suitable cell line) stably or transiently transfected with an ARE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the specific luciferase assay kit being used.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay) if necessary.
-
Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.
-
Conclusion
This compound, an oxidative metabolite of kahweol, demonstrates significant biological activity, particularly in the activation of the Nrf2/ARE signaling pathway. Understanding the metabolic processes that lead to its formation and the downstream cellular effects is crucial for evaluating the potential health benefits of coffee consumption and for the development of novel therapeutic agents targeting oxidative stress-related diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the pharmacology and therapeutic potential of this intriguing natural product derivative.
The Biosynthesis of 16-Oxokahweol in Coffea Species: A Hypothetical Pathway and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthesis of 16-Oxokahweol, a significant oxidative metabolite of the coffee diterpene kahweol (B1673272). While the complete enzymatic pathway has not been fully elucidated in Coffea species, this document consolidates the current understanding of diterpene metabolism in coffee to propose a hypothetical biosynthetic route. This guide is intended for researchers, scientists, and drug development professionals interested in the biochemistry of coffee compounds and their potential applications. It details the proposed enzymatic conversion, presents quantitative data on related precursor molecules, outlines detailed experimental protocols for pathway investigation, and provides visualizations of the proposed biochemical and experimental workflows.
Introduction
The diterpenes cafestol (B1668206) and kahweol are two of the most well-studied bioactive compounds in coffee, known for their various physiological effects. This compound, an oxidative derivative of kahweol, has garnered interest for its potential biological activities. Understanding its formation is crucial for harnessing its potential in drug development and for a more complete picture of coffee's chemical composition. This document outlines a proposed biosynthetic pathway for this compound in Coffea species, based on the current knowledge of diterpene biosynthesis and metabolism.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to be a direct oxidative conversion of its precursor, kahweol. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes, which are known to be involved in the final oxidative steps of diterpene biosynthesis in plants.
The proposed reaction is as follows:
Kahweol → this compound
The enzyme responsible for this conversion is putatively a Kahweol Oxidase , likely a cytochrome P450 monooxygenase. This enzyme would catalyze the oxidation of the furan (B31954) ring of kahweol.
Quantitative Data on Related Diterpenes
Currently, there is no published quantitative data specifically on the biosynthesis of this compound in Coffea species. However, extensive research has been conducted on the concentrations of its precursor, kahweol, and the related diterpene, cafestol. The following table summarizes representative concentrations of these compounds in green coffee beans, providing a contextual baseline for the precursor pool available for this compound synthesis.
| Diterpene | Coffea arabica (mg/100g of dry weight) | Coffea canephora (robusta) (mg/100g of dry weight) | Citation |
| Kahweol | 180 - 750 | 0 - 20 | [1] |
| Cafestol | 280 - 680 | 150 - 420 | [1] |
Experimental Protocols
To investigate the proposed biosynthetic pathway of this compound, a series of experimental protocols are required. These include the identification and characterization of the putative enzyme and the analysis of the substrate and product.
Protocol for Identification of Candidate Genes Encoding Kahweol Oxidase
This protocol outlines a bioinformatics and molecular biology approach to identify candidate genes for the enzyme responsible for converting kahweol to this compound.
Methodology:
-
Bioinformatic Analysis:
-
Mine existing Coffea expressed sequence tag (EST) databases for sequences with homology to known plant cytochrome P450 enzymes involved in diterpene metabolism.
-
Perform phylogenetic analysis to identify CYP families that are likely to be involved in secondary metabolism.
-
-
Gene Expression Analysis:
-
Design primers for candidate genes identified in the bioinformatic screen.
-
Extract total RNA from various Coffea tissues (e.g., leaves, beans at different developmental stages).
-
Synthesize cDNA and perform quantitative real-time PCR (qPCR) to correlate the expression levels of candidate genes with the known accumulation patterns of kahweol.
-
-
Functional Characterization:
-
Clone the full-length coding sequences of promising candidate genes into an appropriate expression vector.
-
Express the recombinant proteins in a heterologous system such as E. coli or Saccharomyces cerevisiae.
-
Perform in vitro enzyme assays using microsomes or purified recombinant protein, with kahweol as the substrate and necessary co-factors (e.g., NADPH).
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.
-
Protocol for In Vitro Enzyme Assay
This protocol describes a general method for testing the catalytic activity of a candidate kahweol oxidase.
Materials:
-
Microsomal fraction or purified recombinant enzyme.
-
Kahweol standard.
-
This compound standard (if available for confirmation).
-
NADPH.
-
Phosphate (B84403) buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the enzyme preparation, and kahweol.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-30°C).
-
Initiate the reaction by adding NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the presence of this compound using HPLC-DAD or LC-MS.
Protocol for Diterpene Analysis by HPLC-DAD
This protocol provides a method for the separation and quantification of kahweol and this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water.
Method:
-
Sample Preparation: Extract the reaction mixture or plant material with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Detection: Monitor the eluent at a wavelength suitable for detecting both kahweol and this compound (e.g., 280 nm).
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amounts of substrate consumed and product formed.
Conclusion
The biosynthesis of this compound in Coffea species is a scientifically intriguing area that warrants further investigation. The proposed pathway, centered on the cytochrome P450-mediated oxidation of kahweol, provides a solid hypothetical framework for future research. The experimental protocols detailed in this guide offer a roadmap for researchers to identify the specific enzymes involved and to quantify the dynamics of this conversion. Elucidating this pathway will not only enhance our fundamental understanding of coffee biochemistry but may also open new avenues for the biotechnological production of this and other bioactive diterpenes for pharmaceutical and nutraceutical applications.
References
16-Oxokahweol and the Nrf2/ARE Signaling Pathway: An In-depth Technical Guide
Disclaimer: As of December 2025, a comprehensive search of scientific literature and databases reveals a significant lack of specific experimental data on the direct role of 16-Oxokahweol in the Nrf2/ARE signaling pathway. The information presented in this guide is therefore based on studies of its parent compound, kahweol (B1673272) , a well-researched coffee diterpene known to activate this pathway. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of how a closely related compound modulates this critical cytoprotective pathway. The methodologies and data herein should be considered as a starting point for the investigation of this compound.
Executive Summary
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Activation of this pathway leads to the transcriptional upregulation of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. Natural compounds that can modulate this pathway are of significant interest for the prevention and treatment of a wide range of diseases characterized by oxidative stress. This guide explores the role of the coffee diterpene kahweol, a structural analog of this compound, as an activator of the Nrf2/ARE pathway. We present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows.
The Nrf2/ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[1]. Upon exposure to inducers, such as electrophiles or reactive oxygen species (ROS), critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[2][3]. This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, initiating their transcription[3][4].
dot
Caption: The Nrf2/ARE Signaling Pathway.
Quantitative Data: Kahweol's Effect on the Nrf2/ARE Pathway
The following tables summarize the quantitative findings from studies on kahweol's ability to activate the Nrf2 pathway in various cell lines.
Table 1: Effect of Kahweol on Nrf2 and Target Protein Expression
| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference |
| AML12 (mouse hepatocytes) | 20 µM Kahweol | Nrf2 | ~2.5-fold increase | [5] |
| AML12 (mouse hepatocytes) | 20 µM Kahweol | HO-1 | ~4.0-fold increase | [5] |
| Primary mouse hepatocytes | 20 µM Kahweol | Nrf2 | ~2.0-fold increase | [5] |
| Primary mouse hepatocytes | 20 µM Kahweol | HO-1 | ~3.5-fold increase | [5] |
| HT29 (human colon cancer) | Coffee Extract | Nuclear Nrf2 | Increased | [6] |
Table 2: Effect of Kahweol on Keap1 Protein Expression
| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference |
| AML12 (mouse hepatocytes) | 20 µM Kahweol | Keap1 | ~0.5-fold decrease | [5] |
| Primary mouse hepatocytes | 20 µM Kahweol | Keap1 | ~0.6-fold decrease | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the study of this compound.
Cell Culture and Treatment
-
Cell Lines: AML12 (mouse hepatocytes) and primary mouse hepatocytes were used in the cited studies[5].
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium/F-12 supplemented with 10% fetal bovine serum, insulin-transferrin-selenium, and dexamethasone (B1670325) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Kahweol (purity >98%) was dissolved in DMSO to prepare a stock solution. Cells were treated with the indicated concentrations of kahweol for specified time periods. The final DMSO concentration in the culture medium was kept below 0.1%.
Western Blot Analysis
This protocol is used to determine the expression levels of proteins such as Nrf2, Keap1, HO-1, and loading controls (e.g., β-actin, Lamin B1).
dot
Caption: Western Blot Experimental Workflow.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. For nuclear and cytoplasmic fractionation, a nuclear extraction kit was used according to the manufacturer's instructions.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against Nrf2, Keap1, HO-1, β-actin, or Lamin B1 overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities were quantified using densitometry software and normalized to the corresponding loading control.
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure the mRNA expression levels of Nrf2, Keap1, and Nrf2 target genes.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a suitable RNA isolation reagent. First-strand cDNA was synthesized from total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR was performed using a SYBR Green PCR master mix and gene-specific primers on a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
ARE-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of Nrf2.
dot
Caption: ARE-Luciferase Reporter Assay Workflow.
-
Cell Transfection: Cells (e.g., HepG2) are transiently transfected with a reporter plasmid containing multiple copies of the ARE consensus sequence upstream of a minimal promoter driving the expression of the firefly luciferase gene. A co-transfection with a plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization of transfection efficiency.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The fold induction of ARE-luciferase activity is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
Mechanism of Action of Kahweol
Studies on kahweol suggest that its mechanism of Nrf2 activation involves the downregulation of Keap1 protein expression without affecting Keap1 mRNA levels[5]. This indicates that kahweol may act by inhibiting the translation of Keap1 mRNA or by promoting the post-translational degradation of the Keap1 protein, thereby leading to the stabilization and nuclear accumulation of Nrf2.
dot
Caption: Proposed Mechanism of Kahweol-Induced Nrf2 Activation.
Conclusion and Future Directions
The coffee diterpene kahweol is a potent activator of the Nrf2/ARE signaling pathway, primarily through the downregulation of the Nrf2 inhibitor, Keap1. This leads to the upregulation of a suite of cytoprotective genes. While direct experimental evidence for this compound is currently lacking, its structural similarity to kahweol strongly suggests that it may possess similar Nrf2-activating properties.
Future research should focus on directly investigating the effects of this compound on the Nrf2/ARE pathway. Key experiments would include:
-
ARE-Luciferase Reporter Assays: To determine the potency and efficacy of this compound in activating Nrf2-mediated transcription.
-
Western Blot Analysis: To quantify the effects of this compound on the protein levels of Nrf2, Keap1, and downstream targets like HO-1 and NQO1 in various cell types.
-
qPCR Analysis: To assess the impact of this compound on the mRNA expression of Nrf2 target genes.
-
Mechanism of Action Studies: To elucidate whether this compound acts via Keap1 modification, inhibition of Keap1 expression, or other mechanisms.
Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for diseases associated with oxidative stress.
References
- 1. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - LKT Labs [lktlabs.com]
Foundational Research on the Biological Activities of 16-Oxokahweol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxokahweol is a naturally occurring diterpene compound found in coffee beans and is an oxidative metabolite of the well-studied coffee diterpene, kahweol (B1673272). While the biological activities of its parent compounds, kahweol and cafestol (B1668206), have been extensively investigated, foundational research on this compound is an emerging field.[1][2] This technical guide synthesizes the current understanding of this compound's biological activities, focusing on its core mechanisms of action, and provides detailed experimental methodologies for its study.
The primary biological activity identified for this compound is its role as a potent inducer of phase II detoxification enzymes, most notably glutathione (B108866) S-transferase (GST).[3][4][5][6][7] This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative and electrophilic stress.[8] Through this mechanism, this compound is implicated in a range of potential therapeutic applications, including chemoprevention, neuroprotection, and anti-inflammatory processes.[8]
Core Biological Activity: Modulation of Cytoprotective Signaling
The most well-documented biological function of this compound is its ability to enhance the cellular detoxification and antioxidant defense systems.
Induction of Glutathione S-Transferase (GST)
This compound has been identified as a significant inducer of Glutathione S-Transferase (GST), a critical enzyme family involved in the detoxification of a wide array of endogenous and exogenous toxic substances, including carcinogens.[3][7] Studies indicate that the furan (B31954) moiety, a structural feature of kahweol and its derivatives, is vital for this GST-inducing activity.[9] Administration of this compound has been shown to increase cytosolic GST activity in key metabolic organs such as the liver and small bowel mucosa.[8]
The Nrf2-ARE Signaling Pathway
The induction of GST and other cytoprotective genes by this compound is attributed to its activation of the Nrf2-Antioxidant Response Element (ARE) pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon stimulation by an inducer like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various target genes. This leads to the coordinated upregulation of a suite of protective enzymes, including GST, heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1).[8] This mechanism is central to its potential role in protecting cells from oxidative damage, a key pathological feature in neurodegenerative diseases and chronic inflammation.[8]
Quantitative Data Summary
Publicly available quantitative data for the biological activities of this compound are currently limited. The following table summarizes the existing data points.
| Biological Activity | Assay/Model | Compound | Concentration/Dosage | Result | Reference |
| GST Induction | In vivo (Mouse) | This compound | 10 µmol/animal/day for 3 days | Increased cytosolic GST activity and acid-soluble sulfhydryl levels in liver and small bowel mucosa. | [8] |
| Antiviral Activity | In vitro (HTS) | This compound | IC₅₀ = 3.3 µM | Inhibition of SARS-CoV-2 RdRp holoenzyme. | [10] |
Potential Therapeutic Applications
Based on its primary mechanism of action, this compound is being explored for several therapeutic applications.
-
Chemoprevention : By inducing phase II detoxification enzymes like GST, this compound may help neutralize potential carcinogens, representing a promising strategy for cancer prevention. The parent compound, kahweol, has demonstrated anti-cancer effects by regulating various signaling pathways.[1]
-
Neuroprotection : The activation of the Nrf2 pathway provides a strong defense against oxidative stress, which is a key contributor to the pathology of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.[8]
-
Anti-inflammatory Effects : The Nrf2 pathway has a known role in suppressing inflammation. While direct evidence is still needed, the mechanism of this compound suggests it may have anti-inflammatory properties.[8]
-
Antiviral Effects : Recent high-throughput screening has identified this compound as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), indicating a potential role as an antiviral agent.[10]
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following represents a standard, generalized methodology for assessing one of its primary biological activities.
Protocol: In Vitro Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, GS-DNB, absorbs light at 340 nm.
1. Materials and Reagents:
-
Cell line (e.g., HepG2 human liver cancer cells)
-
This compound (dissolved in DMSO)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.1% Triton X-100)
-
Bradford Reagent for protein quantification
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5
-
Reduced Glutathione (GSH) solution (100 mM in water)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance capability
2. Experimental Workflow:
3. Detailed Steps:
-
Cell Treatment: Plate HepG2 cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Lysate Preparation: After treatment, wash the cells twice with cold PBS. Add ice-cold Cell Lysis Buffer, incubate on ice for 15 minutes, then scrape the cells. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the cytosolic GST.
-
Protein Concentration: Use the Bradford method to determine the total protein concentration of each cell lysate. This is crucial for normalizing the enzyme activity.
-
Assay Reaction:
-
Prepare a master mix in Assay Buffer containing GSH (final concentration 1 mM).
-
In a 96-well plate, add 20 µg of protein lysate to each well. Add the GSH master mix to bring the volume to 180 µL.
-
Incubate the plate at 25°C for 5 minutes.
-
To initiate the reaction, add 20 µL of CDNB solution (final concentration 1 mM).
-
-
Measurement and Calculation:
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 60 seconds for 5-10 minutes.
-
Calculate the rate of increase in absorbance (Vmax) from the linear portion of the kinetic curve.
-
Calculate the GST specific activity using the following formula:
-
Specific Activity (nmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume) / (ε * mg protein * pathlength)
-
Where ε (extinction coefficient for GS-DNB) = 9.6 mM⁻¹cm⁻¹
-
-
Conclusion and Future Directions
This compound is a promising bioactive diterpene with a clearly defined role as an inducer of the Nrf2-mediated cytoprotective pathway. Its ability to upregulate key detoxification enzymes like GST positions it as a valuable compound for research in chemoprevention, neuroprotection, and potentially anti-inflammatory and antiviral applications.
However, the body of research specifically focused on this compound remains limited. Future investigations are essential to:
-
Conduct comprehensive dose-response studies across various cell lines to quantify its anti-inflammatory and anti-proliferative effects.
-
Perform in vivo studies to establish its pharmacokinetic profile, bioavailability, and efficacy in disease models.
-
Elucidate its effects on other cellular signaling pathways to uncover additional mechanisms of action.
A deeper understanding of this compound will clarify its potential as a lead compound for the development of novel therapeutics targeting diseases rooted in oxidative stress and inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Products | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | High Purity Reference Standard [benchchem.com]
- 9. Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Discovery and Isolation of 16-Oxokahweol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxokahweol, a bioactive diterpene and an oxidative metabolite of kahweol (B1673272), has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its potent activation of the Nrf2/ARE signaling pathway. This technical guide provides a comprehensive overview of the discovery of this compound from natural sources, detailing the isolation of its precursor, kahweol, from Coffea arabica beans and a subsequent proposed synthetic conversion. This document furnishes detailed experimental protocols, quantitative data, and visualizations to facilitate further research and development of this promising compound.
Introduction
This compound is a pentacyclic diterpenoid compound derived from kahweol, a natural product found in coffee beans. Its chemical structure features an α,β-unsaturated ketone, which classifies it as an electrophilic species capable of modulating cellular signaling pathways. The primary interest in this compound lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. This guide outlines the process of obtaining this compound, starting from the extraction of its natural precursor, kahweol.
Isolation of Kahweol from Coffea arabica
As this compound is not typically isolated directly from natural sources in significant quantities, the established method involves the isolation of its precursor, kahweol, from green coffee beans.
Experimental Protocol: Extraction and Saponification
A robust method for the extraction of kahweol involves the saponification of the fatty acid esters in which it naturally occurs, followed by extraction and purification.
Materials:
-
Green Coffea arabica beans
-
Petroleum ether
-
Ethanolic potassium hydroxide (B78521) (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Grinding and Defatting: Green coffee beans are finely ground. The resulting powder is then extracted with petroleum ether to remove the bulk of the lipid content.
-
Saponification: The defatted coffee powder is subjected to saponification with ethanolic potassium hydroxide to hydrolyze the diterpene esters, liberating free kahweol and cafestol. The mixture is typically refluxed to ensure complete hydrolysis.
-
Extraction: The saponified mixture is cooled and then extracted with diethyl ether. The ether layer, containing the unsaponifiable matter including the diterpenes, is washed with water to remove residual alkali and other water-soluble impurities.
-
Drying and Concentration: The ether extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude diterpene-rich extract.
Experimental Protocol: Chromatographic Purification
The crude extract is then subjected to chromatographic techniques to isolate pure kahweol.
Procedure:
-
Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography. Elution is typically performed with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing kahweol.
-
Crystallization: The kahweol-containing fractions are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., diethyl ether/petroleum ether) to yield pure kahweol.
Quantitative Data
The yield of kahweol from Coffea arabica beans can vary depending on the specific cultivar and extraction method. The following table summarizes typical yields reported in the literature.
| Coffee Source | Extraction Method | Kahweol Yield (mg/100g of beans) | Reference |
| Coffea arabica (green beans) | Soxhlet extraction followed by saponification | 325 - 690 | [1] |
| Coffea arabica (roasted beans) | Direct hot saponification | up to 800 | [2] |
Synthesis of this compound from Kahweol
This compound can be synthesized from kahweol through the selective oxidation of the allylic alcohol at the C-16 position.
Experimental Protocol: Oxidation of Kahweol
Materials:
-
Pure kahweol
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Purified kahweol is dissolved in dichloromethane. An excess of activated manganese dioxide is added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the oxidation is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is filtered to remove the manganese dioxide. The filtrate is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization Data
Spectroscopic Data for Kahweol
The following table summarizes the key spectroscopic data for the precursor, kahweol.
| Technique | Key Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the furan (B31954) ring, olefinic protons, and the hydroxymethyl group.[3] |
| ¹³C NMR (CDCl₃) | Characteristic peaks for the diterpene skeleton, including the furan ring and the C-16 hydroxyl-bearing carbon.[4] |
| Mass Spec. | Molecular ion peak corresponding to the molecular formula C₂₀H₂₆O₃.[5][6] |
Signaling Pathway Activation
This compound exerts its biological effects primarily through the activation of the Nrf2/ARE signaling pathway. The electrophilic α,β-unsaturated ketone moiety of this compound is believed to react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the ubiquitination and subsequent proteasomal degradation of Nrf2.[7][8][9][10][11] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Experimental Workflow Visualization
The overall process for obtaining this compound from its natural source precursor is summarized in the following workflow diagram.
Conclusion
This technical guide provides a detailed methodology for the procurement of this compound for research purposes, starting from the isolation of its natural precursor, kahweol, from Coffea arabica. The provided experimental protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this potent Nrf2 activator. Further research into the direct isolation of this compound and the elucidation of its full pharmacological profile is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mzCloud – Kahweol [mzcloud.org]
- 7. researchgate.net [researchgate.net]
- 8. rem.bioscientifica.com [rem.bioscientifica.com]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
16-Oxokahweol: A Comprehensive Technical Guide to its Potential as an Inducer of Phase II Detoxification Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxokahweol, a derivative of the coffee diterpene kahweol (B1673272), is emerging as a potent inducer of phase II detoxification enzymes. This technical guide provides an in-depth analysis of the current scientific evidence supporting the role of this compound as a promising chemopreventive agent. Through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, this compound upregulates a suite of cytoprotective genes, including those encoding for NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). This document summarizes the available quantitative data, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for the evaluation of this compound's biological activity.
Introduction
Phase II detoxification enzymes play a critical role in protecting cells from the deleterious effects of electrophiles and reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous chronic diseases, including cancer. The induction of these enzymes is a key strategy in chemoprevention. Natural products have long been a valuable source of new therapeutic agents, and coffee, one of the world's most consumed beverages, contains a variety of bioactive compounds. Among these, the diterpenes kahweol and cafestol, and their derivatives, have garnered significant attention for their pharmacological properties. This compound, an oxidative metabolite of kahweol, has been identified as a potent activator of the Nrf2-ARE pathway, the primary regulator of phase II enzyme expression. This guide aims to provide a detailed technical overview of the scientific evidence supporting the investigation of this compound as a potential phase II enzyme inducer for research and drug development purposes.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
The induction of phase II enzymes by this compound is primarily mediated through the activation of the Nrf2-ARE signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as this compound, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for phase II enzymes.
Quantitative Data on Phase II Enzyme Induction
The efficacy of this compound as a phase II enzyme inducer has been evaluated in various in vitro models. The following tables summarize the available quantitative data.
Table 1: Nrf2-ARE Reporter Gene Activity
| Cell Line | Compound | Concentration (µM) | Fold Induction | Reference |
| Murine Osteoblasts | Compound 16* | 1 | ~2.5 | [1] |
| 5 | ~4.0 | [1] | ||
| 25 | ~6.0 | [1] |
*Note: "Compound 16" has been identified as a potent Nrf2 activator with a PubChem CID of 1073725. While its reported structure is highly similar to this compound, a direct confirmation of identity from the primary literature is pending.
Table 2: Induction of NQO1
| Cell Line | Compound | Concentration (µM) | Endpoint | Fold Induction | Reference |
| Murine Osteoblasts | Compound 16 | 1 | Enzyme Activity | ~1.5 | [1] |
| 5 | Enzyme Activity | ~2.5 | [1] | ||
| 25 | Enzyme Activity | ~3.5 | [1] | ||
| Murine Osteoblasts | Compound 16 | 5 | mRNA | Significant Increase | [1] |
| 25 | mRNA | Significant Increase | [1] | ||
| 25 | Protein | Significant Increase | [1] | ||
| Human Osteoblasts | Compound 16* | 25 | mRNA | Significant Increase | [1] |
| 25 | Protein | Significant Increase | [1] |
*Note: See note for Table 1.
Table 3: Induction of HO-1
| Cell Line | Compound | Concentration (µM) | Endpoint | Fold Induction | Reference |
| Murine Osteoblasts | Compound 16 | 5 | mRNA | Significant Increase | [1] |
| 25 | mRNA | Significant Increase | [1] | ||
| 25 | Protein | Significant Increase | [1] | ||
| Human Osteoblasts | Compound 16 | 25 | mRNA | Significant Increase | [1] |
| 25 | Protein | Significant Increase | [1] |
*Note: See note for Table 1.
Table 4: Induction of other Phase II Enzymes
| Cell Line | Compound | Concentration (µM) | Endpoint | Fold Induction | Reference |
| Murine Osteoblasts | Compound 16 | 5 | GCLC mRNA | Significant Increase | [1] |
| 25 | GCLC mRNA | Significant Increase | [1] | ||
| Human Osteoblasts | Compound 16 | 25 | GCLC mRNA | Significant Increase | [1] |
*Note: See note for Table 1. GCLC (Glutamate-cysteine ligase catalytic subunit) is the rate-limiting enzyme in glutathione synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the potential of this compound as a phase II enzyme inducer.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2), human keratinocyte (HaCaT), or other relevant cell lines are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded at a density that allows for optimal growth and response to treatment.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Serial dilutions are made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Incubation: Cells are incubated with this compound for a specified period, typically ranging from 6 to 48 hours, depending on the endpoint being measured.
Nrf2-ARE Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Procedure: a. Cells are transiently or stably transfected with a plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the ARE sequence. A co-transfected Renilla luciferase plasmid under a constitutive promoter can be used for normalization of transfection efficiency. b. Transfected cells are seeded in 96-well plates and treated with this compound. c. After incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega). d. The firefly luciferase activity is normalized to the Renilla luciferase activity, and the fold induction is calculated relative to vehicle-treated control cells.
Western Blot Analysis for NQO1 and HO-1
-
Principle: This technique is used to detect and quantify the protein expression levels of NQO1 and HO-1.
-
Procedure: a. Cells treated with this compound are lysed, and the total protein concentration is determined using a BCA or Bradford assay. b. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH). d. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. f. The expression levels of NQO1 and HO-1 are normalized to the loading control.
Glutathione S-Transferase (GST) Activity Assay
-
Principle: This assay measures the catalytic activity of GSTs by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
-
Procedure: a. Prepare a cytosolic fraction from cells treated with this compound. b. In a 96-well plate, add the cytosolic extract to a reaction mixture containing potassium phosphate (B84403) buffer, GSH, and CDNB. c. The increase in absorbance at 340 nm is measured over time using a microplate reader. d. The rate of the reaction is used to calculate the GST activity, which is then normalized to the total protein concentration of the cytosolic extract.
UDP-Glucuronosyltransferase (UGT) Activity Assay
-
Principle: UGT activity is determined by measuring the formation of a glucuronide conjugate from a specific substrate.
-
Procedure: a. Prepare microsomes from cells treated with this compound. b. The microsomal fraction is incubated with a UGT substrate (e.g., propofol (B549288) for UGT1A9, 4-methylumbelliferone (B1674119) for multiple UGTs), UDP-glucuronic acid (UDPGA), and magnesium chloride in a buffered solution. c. The reaction is stopped, and the formation of the glucuronidated product is quantified by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS). d. UGT activity is calculated based on the rate of product formation and normalized to the microsomal protein concentration.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inducer of phase II detoxification enzymes through the activation of the Nrf2-ARE signaling pathway. Its ability to upregulate key cytoprotective enzymes such as NQO1 and HO-1 highlights its potential as a chemopreventive agent. However, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:
-
Comprehensive Dose-Response and Time-Course Studies: To establish the optimal conditions for phase II enzyme induction by this compound.
-
Broadening the Scope of Enzyme Induction: Investigating the effect of this compound on a wider range of phase II enzymes, including various isoforms of GSTs and UGTs.
-
In Vivo Efficacy and Safety: Evaluating the chemopreventive effects and toxicological profile of this compound in animal models.
-
Structure-Activity Relationship Studies: To identify the key structural features of this compound responsible for its Nrf2-activating properties, which could guide the development of more potent and specific analogues.
References
The Chemopreventive Potential of 16-Oxokahweol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxokahweol, a diterpene molecule derived from coffee beans, is emerging as a compound of significant interest in the field of cancer chemoprevention. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its mechanisms of action, and the experimental methodologies used to elucidate them. While specific quantitative data for this compound remains limited in publicly available literature, this document consolidates the known signaling pathways it modulates and presents detailed, generalized protocols for the key experimental procedures employed in its study. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural compound.
Introduction to this compound and its Chemopreventive Promise
Cancer chemoprevention, the use of natural or synthetic agents to suppress or reverse carcinogenesis, is a critical strategy in oncology. Phytochemicals, naturally occurring compounds in plants, have long been a fertile source of potential chemopreventive agents. This compound, a derivative of kahweol (B1673272) found in coffee, has garnered attention for its potential to modulate key cellular pathways implicated in cancer development and progression. Its proposed mechanisms of action center on the induction of antioxidant responses and the inhibition of pro-inflammatory and pro-survival signaling pathways.
Key Signaling Pathways Modulated by this compound
The chemopreventive effects of this compound are believed to be mediated through its interaction with several critical signaling pathways.
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a battery of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
This compound is hypothesized to activate the Nrf2 pathway, leading to the upregulation of cytoprotective enzymes and offering protection against carcinogenic insults.
Caption: Nrf2/ARE Signaling Pathway Activation.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival.[1] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor progression and metastasis.[1] Inhibition of the STAT3 signaling pathway is a key strategy in cancer therapy.
This compound has been suggested to exert its chemopreventive effects in part by inhibiting the phosphorylation and subsequent activation of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.
Caption: STAT3 Signaling Pathway Inhibition.
Quantitative Data on the Chemopreventive Effects of this compound
A comprehensive review of the scientific literature did not yield specific, reproducible quantitative data for this compound across a range of cancer cell lines or in vivo models. While the compound has shown promise in preliminary studies, detailed dose-response curves and statistically significant in vivo efficacy data are not yet widely available. The following tables are presented as templates for researchers to populate as more data on this compound becomes available.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| e.g., HT-29 | Colon Cancer | Data Not Available | Data Not Available | e.g., MTT | [Future Citation] |
| e.g., A549 | Lung Cancer | Data Not Available | Data Not Available | e.g., MTT | [Future Citation] |
| e.g., MCF-7 | Breast Cancer | Data Not Available | Data Not Available | e.g., MTT | [Future Citation] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models (Template)
| Cancer Cell Line | Mouse Strain | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | p-value | Reference |
| e.g., HCT116 | e.g., Nude mice | Data Not Available | Data Not Available | Data Not Available | [Future Citation] |
| e.g., PC-3 | e.g., SCID mice | Data Not Available | Data Not Available | Data Not Available | [Future Citation] |
Detailed Methodologies for Key Experiments
The following sections provide detailed, generalized protocols for the key experimental assays used to evaluate the chemopreventive potential of compounds like this compound. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Workflow:
Caption: MTT Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
Workflow:
Caption: Western Blot Workflow.
Protocol:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Nrf2, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[4]
Workflow:
Caption: In Vivo Xenograft Model Workflow.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (length x width²)/2.[4]
-
Endpoint: Euthanize the mice when the tumors reach a predetermined endpoint (e.g., a volume of 2000 mm³) or if the animals show signs of distress.
-
Tissue Collection: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel chemopreventive agents. Its ability to modulate the Nrf2 and STAT3 signaling pathways suggests a multi-targeted approach to cancer prevention. However, to fully realize its potential, further rigorous investigation is required. Future research should focus on:
-
Comprehensive In Vitro Screening: Determining the IC50 values of this compound in a wide panel of cancer cell lines to identify sensitive cancer types.
-
Robust In Vivo Studies: Conducting well-controlled animal studies to establish the efficacy, optimal dosing, and safety profile of this compound.
-
Mechanism of Action Studies: Further elucidating the molecular targets of this compound and its effects on other cancer-related signaling pathways.
-
Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform its potential for clinical translation.
This technical guide provides a framework for researchers to build upon as the scientific community continues to explore the chemopreventive potential of this compound. The systematic collection of quantitative data and the use of standardized, detailed experimental protocols will be crucial in advancing this promising natural compound from the laboratory to potential clinical applications.
References
- 1. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 16-Oxokahweol for Antioxidant Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the initial in vitro screening of 16-Oxokahweol, a derivative of the coffee diterpene kahweol (B1673272), for its antioxidant properties. Given the recognized antioxidant and chemoprotective effects of its parent compound, kahweol, a systematic evaluation of this compound is warranted.[1][2][3] This document provides detailed experimental protocols for a panel of antioxidant assays, guidelines for data presentation, and a proposed framework for investigating the underlying mechanism of action through the Nrf2 signaling pathway. The methodologies are based on established in vitro antioxidant screening procedures.[4][5][6][7]
Introduction
Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[4][8] Antioxidants can neutralize these harmful molecules, mitigating oxidative stress and offering therapeutic potential.[4][9] Natural products are a rich source of novel antioxidant compounds.[4] Kahweol, a diterpene found in coffee, has demonstrated significant antioxidant and anti-inflammatory properties.[3][10] this compound, as a derivative, presents an interesting candidate for antioxidant screening. This guide details a proposed initial screening cascade to evaluate its potential.
In Vitro Chemical-Based Antioxidant Capacity Assays
A battery of chemical-based assays should be employed to determine the free radical scavenging and reducing capabilities of this compound. These assays are cost-effective and provide a baseline understanding of the compound's antioxidant potential.[4]
Experimental Protocols
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][11]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Create a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add 50 µL of each dilution to 2.95 mL of a 0.1 mM DPPH solution in methanol.[6]
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[5][6]
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
-
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution's color diminishes. The change in absorbance is measured.[6][11]
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.4 mM potassium persulfate and allowing it to react in the dark for 12-16 hours.[6]
-
Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Add 1 mL of the diluted ABTS•+ solution to 1 mL of various concentrations of this compound.[6]
-
After 7 minutes of incubation at room temperature, measure the absorbance at 734 nm.[6]
-
Use ascorbic acid or Trolox as a positive control.
-
Calculate the percentage of ABTS radical scavenging.
-
2.1.3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[6][12]
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[6]
-
Warm the FRAP reagent to 37°C.
-
Add 50 µL of this compound at various concentrations to 1.5 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.[6]
-
Create a standard curve using ferrous sulfate (B86663) (FeSO₄).
-
Express the results as µmol Fe²⁺ equivalents per gram of the compound.
-
2.1.4. ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14] The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Protocol:
-
In a black 96-well plate, add 20 µL of this compound at different concentrations and 120 µL of fluorescein (B123965) solution (35 nM).[14]
-
Incubate the plate at 37°C for 15 minutes.[14]
-
Initiate the reaction by adding 60 µL of AAPH solution (12 mM).[14]
-
Measure the fluorescence intensity every minute for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[14]
-
Use Trolox as a standard to create a calibration curve.
-
Calculate the ORAC values as Trolox equivalents.
-
Data Presentation
The quantitative data from these assays should be summarized in a clear and structured table for easy comparison.
| Assay | Parameter | This compound | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |
| ABTS | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |
| FRAP | µmol Fe²⁺/g | Experimental Value | Experimental Value |
| ORAC | µmol TE/g | Experimental Value | Experimental Value |
Visualization: In Vitro Antioxidant Assay Workflow
Caption: Workflow for in vitro chemical-based antioxidant assays.
Cell-Based Antioxidant Activity
To assess the antioxidant effects of this compound in a biologically relevant system, a cell-based assay is crucial. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent intracellular ROS formation.[7][15][16]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.[7][15]
-
Protocol:
-
Seed a suitable cell line, such as HepG2 or Caco-2 human cells, in a 96-well microplate and culture until confluent.[7][16]
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Remove the treatment solution and wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
Use quercetin (B1663063) as a positive control.[7]
-
Calculate the CAA value, which represents the percentage of inhibition of DCF formation.
-
Data Presentation
| Compound | Concentration (µM) | Cellular Antioxidant Activity (% Inhibition) |
| This compound | Value 1 | Experimental Value |
| Value 2 | Experimental Value | |
| Value 3 | Experimental Value | |
| Quercetin (Control) | Value 1 | Experimental Value |
| Value 2 | Experimental Value |
Visualization: Cellular Antioxidant Activity (CAA) Assay Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Investigation of Mechanism of Action: The Nrf2 Signaling Pathway
Many natural antioxidants exert their protective effects by upregulating endogenous antioxidant defense systems.[17][18] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes.[19][20][21][22] Investigating the ability of this compound to activate the Nrf2 pathway is a critical step in understanding its mechanism of action.
Experimental Protocol
-
Nrf2 Nuclear Translocation:
-
Treat cells (e.g., HepG2) with this compound for varying time points.
-
Isolate nuclear and cytosolic fractions.
-
Perform Western blotting to determine the levels of Nrf2 in each fraction. An increase in nuclear Nrf2 indicates activation.
-
-
Expression of Nrf2-Target Genes:
Data Presentation
| Target Protein | Treatment | Fold Change (mRNA) | Fold Change (Protein) |
| Nrf2 (Nuclear) | Control | 1.0 | 1.0 |
| This compound | - | Experimental Value | |
| HO-1 | Control | 1.0 | 1.0 |
| This compound | Experimental Value | Experimental Value | |
| SOD | Control | 1.0 | 1.0 |
| This compound | Experimental Value | Experimental Value | |
| CAT | Control | 1.0 | 1.0 |
| This compound | Experimental Value | Experimental Value | |
| GPx | Control | 1.0 | 1.0 |
| This compound | Experimental Value | Experimental Value |
Visualization: Nrf2 Signaling Pathway
Caption: Activation of the Nrf2 antioxidant response pathway.
Conclusion
This technical guide provides a robust framework for the initial antioxidant screening of this compound. By employing a combination of chemical and cell-based assays, researchers can obtain a comprehensive profile of its antioxidant capacity. Furthermore, investigating its effect on the Nrf2 signaling pathway will offer valuable insights into its mechanism of action. The data generated from this screening cascade will be instrumental in determining the potential of this compound as a novel therapeutic agent for diseases associated with oxidative stress and will guide future preclinical and clinical development.
References
- 1. [PDF] Antioxidant potential of free diterpenes cafestol and kahweol rich extractives of coffee beans | Semantic Scholar [semanticscholar.org]
- 2. citefactor.org [citefactor.org]
- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress and the paradoxical effects of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential Effects of Dietary Antioxidants in Obesity: A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective and antioxidant effects of the coffee diterpenes kahweol and cafestol on carbon tetrachloride-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Emerging Roles of Antioxidant Enzymes by Dietary Phytochemicals in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective Effects of Sargassum serratifolium Extract against Oxidative Stress-Induced DNA Damage and Apoptosis in SW1353 Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 23. Alterations of antioxidant enzymes and oxidative stress markers in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Mechanism of 16-Oxokahweol: A Technical Guide Based on its Progenitor, Kahweol
Disclaimer: As of December 2025, dedicated research elucidating the specific mechanism of action for 16-Oxokahweol remains unavailable in the public domain. This technical guide, therefore, presents a hypothesized mechanism based on the well-documented biological activities of its parent compound, kahweol (B1673272). The information herein, including signaling pathways, quantitative data, and experimental protocols, is derived from studies on kahweol and its derivatives. All data and pathways should be considered illustrative for kahweol and serve as a foundational hypothesis for the potential actions of this compound, pending direct experimental validation.
Introduction
This compound is a derivative of kahweol, a naturally occurring diterpene found in coffee beans. Kahweol has garnered significant attention from the scientific community for its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2][3] Given that the structural difference between kahweol and a potential "this compound" would likely involve oxidation at the C-16 position, it is plausible that this compound retains, modulates, or even enhances certain biological activities of its parent compound. This guide explores the established mechanisms of kahweol to provide a predictive framework for understanding this compound.
Hypothesized Core Mechanisms of Action
Based on the activities of kahweol, this compound is likely to exert its effects through two primary avenues: anti-inflammatory and anti-cancer activities . The core of these actions is anticipated to revolve around the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, apoptosis, and angiogenesis.
Anti-Inflammatory Effects
Kahweol is known to inhibit key inflammatory mediators.[1] A primary mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] It is hypothesized that this compound would similarly inhibit the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
Signaling Pathway: Hypothesized Anti-Inflammatory Action of this compound (based on Kahweol)
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Anti-Cancer Effects
The anti-cancer activity of kahweol is multi-faceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis.[2][3] Key signaling pathways implicated include the Akt, ERK/JNK, and STAT3 pathways.[1]
Kahweol induces apoptosis by activating caspase-3 and promoting the release of cytochrome c from mitochondria.[1] It also down-regulates anti-apoptotic proteins.[1] It is plausible that this compound would trigger similar apoptotic cascades in cancer cells.
Signaling Pathway: Hypothesized Apoptosis Induction by this compound (based on Kahweol)
Caption: Hypothesized apoptotic pathway induced by this compound.
Kahweol has been shown to inhibit the proliferation and migration of cancer cells.[5] Mechanistic studies on kahweol acetate (B1210297), a related derivative, revealed inhibition of Akt and ERK phosphorylation.[6] Furthermore, kahweol and its acetate derivative can downregulate chemokine receptors such as CCR2 and CCR5, which are involved in cell migration and the tumor microenvironment.[5][6] It is reasonable to postulate that this compound would also interfere with these critical cell signaling pathways.
Quantitative Data (Based on Kahweol and its Derivatives)
The following tables summarize quantitative data from studies on kahweol and kahweol acetate. These values provide a benchmark for the potential potency of this compound.
Table 1: Anti-Inflammatory Activity of Kahweol
| Parameter | Cell Line/Model | Concentration | Effect | Reference |
| PGE2 Production | Macrophages | 0.5 - 10 µM | Dose-dependent inhibition | [2] |
| COX-2 Expression | Macrophages | 0.5 µM | Significant reduction | [2] |
| iNOS Expression | Macrophages | 0.5 - 10 µM | Reduction | [1] |
Table 2: Anti-Cancer Activity of Kahweol and Kahweol Acetate
| Compound | Cell Line | IC50 / Concentration | Effect | Reference |
| Kahweol | A549 (Lung Cancer) | 10 - 40 µM | Inhibition of proliferation, apoptosis induction | [1] |
| Kahweol | MDA-MB-231 (Breast Cancer) | Not specified | Inhibition of cell proliferation, apoptosis induction | [2] |
| Kahweol Acetate & Cafestol (B1668206) (Combination) | Prostate Cancer Cells | Combination Index < 1 | Synergistic inhibition of proliferation and migration | [5] |
| Kahweol Acetate & Cafestol (Combination) | Renal Cancer Cells | Not specified | Synergistic inhibition of cell proliferation and migration | [6] |
Experimental Protocols (Based on Kahweol Studies)
The following are detailed methodologies for key experiments cited in the literature on kahweol, which would be applicable for investigating the mechanism of this compound.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of the compound on cancer cells.
-
Method:
-
Seed cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 20, 40 µM of this compound) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Western Blot Analysis for Signaling Proteins
-
Principle: To detect the expression levels of specific proteins in key signaling pathways.
-
Method:
-
Treat cells with the test compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Caspase-3, Bcl-2, COX-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Experimental Workflow: Western Blot Analysis
Caption: A typical workflow for Western blot analysis.
NF-κB Activation Assay
-
Principle: To measure the activation of the NF-κB transcription factor.
-
Method:
-
Use a commercially available NF-κB p65 transcription factor assay kit.
-
Prepare nuclear extracts from cells treated with or without the test compound and an inflammatory stimulus (e.g., LPS).
-
Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
Incubate to allow binding of active NF-κB to the DNA.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Add an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance at 450 nm.
-
The absorbance is proportional to the amount of activated NF-κB.
-
Conclusion and Future Directions
While the precise molecular mechanisms of this compound are yet to be determined, the extensive research on its parent compound, kahweol, provides a strong foundation for forming a hypothesis. It is highly probable that this compound will exhibit anti-inflammatory and anti-cancer properties through the modulation of critical signaling pathways such as NF-κB, Akt, and ERK.
To validate these hypotheses and fully characterize the mechanism of action of this compound, future research should focus on:
-
Direct experimental studies: Conducting the assays described in this guide (cell viability, Western blotting, etc.) with synthesized this compound.
-
Target identification: Employing techniques such as affinity chromatography or proteomics to identify the specific protein targets of this compound.
-
In vivo studies: Evaluating the efficacy and mechanism of action of this compound in animal models of inflammation and cancer.
The exploration of this compound holds promise for the development of novel therapeutic agents, and the framework presented in this guide offers a clear roadmap for these future investigations.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Coffee diterpenes kahweol acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Cellular Signaling Landscape of 16-Oxokahweol: A Predictive Technical Guide Based on the Bioactivity of Kahweol
Disclaimer: This technical guide explores the potential interactions of 16-Oxokahweol with cellular signaling cascades. Due to a significant lack of specific published research on this compound at the time of this writing, the information presented herein is largely extrapolated from studies on its parent compound, kahweol (B1673272). The biological activities described should be considered predictive and require experimental validation for this compound.
Introduction
This compound is a derivative of kahweol, a naturally occurring diterpene found in coffee beans. Kahweol has garnered considerable scientific interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. These activities are attributed to its ability to modulate key cellular signaling pathways. This guide provides a detailed technical overview of the known interactions of kahweol with these pathways, offering a foundational framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound.
Interaction with the NF-κB Signaling Cascade
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in numerous chronic diseases, including cancer and inflammatory disorders.
Mechanism of Inhibition
Kahweol has been shown to inhibit the NF-κB signaling cascade. The primary mechanism involves the suppression of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, kahweol prevents the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Quantitative Data on NF-κB Pathway Modulation by Kahweol
| Parameter | Cell Line | Treatment Condition | Result | Reference |
| iNOS and COX-2 mRNA levels | RAW 264.7 macrophages | Kahweol treatment | Reduced mRNA levels | [1] |
| PGE2 and NO synthesis | RAW 264.7 macrophages | Kahweol treatment | Decreased synthesis | [1] |
| NF-κB activation | Various | Kahweol treatment | Prevention of activation | [1] |
| NF-κB activation | Pancreatic β-cells | Streptozotocin (STZ)-induced damage | Downregulated by kahweol | [2] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
Objective: To determine the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: Results are expressed as relative luciferase units (RLU) and compared to the TNF-α-stimulated control.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB pathway by kahweol.
Interaction with the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress.
Mechanism of Activation
Kahweol is a known activator of the Nrf2 pathway. It is believed to interact with Keap1, the cytosolic repressor of Nrf2. This interaction leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, Nrf2 accumulates in the cytoplasm and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Quantitative Data on Nrf2 Pathway Modulation by Kahweol
| Parameter | System | Treatment Condition | Result | Reference |
| Glutathione S-transferase activation | In vivo | Combination of cafestol (B1668206) and kahweol | Increased activation | [1] |
| Phase II detoxifying enzymes | In vivo | Cafestol and kahweol | Induced expression | [1] |
| Keap1/Nrf2/ARE signaling | In vitro/In vivo | Cafestol and kahweol | Intervention and induction of Nrf2 | [1] |
| HMOX1 induction | Human neuroblastoma cells | Kahweol treatment | Induced to control ROS levels | [2] |
Experimental Protocol: Nrf2 Nuclear Translocation Assay
Objective: To assess the ability of this compound to induce the nuclear translocation of Nrf2.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 1, 2, 4 hours).
-
Cell Fractionation: Nuclear and cytosolic extracts are prepared using a commercial cell fractionation kit.
-
Western Blotting: Protein concentrations of the fractions are determined, and equal amounts of protein are subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane.
-
Immunodetection: Membranes are probed with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytosolic marker), followed by incubation with HRP-conjugated secondary antibodies.
-
Data Analysis: The band intensities are quantified using densitometry software. The level of nuclear Nrf2 is normalized to Lamin B1, and the cytosolic Nrf2 is normalized to GAPDH.
Signaling Pathway Diagram
Caption: Activation of the Nrf2 antioxidant pathway by kahweol.
Interaction with MAPK Signaling Cascades
Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The main MAPK families are ERK, JNK, and p38.
Modulatory Effects
Kahweol has been shown to modulate MAPK signaling, although its effects can be cell-type and context-dependent. In some cancer cells, kahweol has been reported to induce apoptosis through the activation of ERK1/2 and GSK3β.[1] In other contexts, it has been shown to suppress the phosphorylation of Akt and ERK1/2.[3] This dual role suggests that the effect of this compound on MAPK pathways may be complex and warrants careful investigation in specific cellular models.
Quantitative Data on MAPK Pathway Modulation by Kahweol
| Parameter | Cell Line | Treatment Condition | Result | Reference |
| ERK1/2 and GSK3β activation | Human colorectal cancer cells | Kahweol treatment | Upregulation, leading to ATF3-induced apoptosis | [1] |
| BTF3 expression | Non-small cell lung cancer cells | Kahweol treatment | Inhibition through ERK-mediated signaling, inducing apoptosis | [1] |
| p-Akt and p-ERK levels | MDA-MB231 breast cancer cells | Kahweol treatment | Increased levels | [4] |
| Phosphorylation of AKT and JAK2 | 3T3-L1 adipocytes | Kahweol treatment | Decreased phosphorylation | [3] |
| Phosphorylation of ERK1/2 | 3T3-L1 adipocytes | Kahweol treatment | No effect | [3] |
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key MAPK proteins.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., A549 lung cancer cells) is cultured to 70-80% confluency. Cells are then treated with different concentrations of this compound for various time points.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and p38. This is followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the activation status of each MAPK.
Signaling Pathway Diagram
Caption: General overview of MAPK signaling pathways modulated by kahweol.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their therapeutic effect by inducing apoptosis in tumor cells.
Pro-apoptotic Mechanisms
Kahweol has been demonstrated to induce apoptosis in various cancer cell lines.[4] The mechanisms are multifaceted and include:
-
Caspase Activation: Kahweol treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of the apoptotic cascade.[4]
-
Mitochondrial Pathway: It can induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[4]
-
Regulation of Bcl-2 Family Proteins: Kahweol can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax).
-
STAT3 Inhibition: In some cancer cells, kahweol induces apoptosis by inhibiting the phosphorylation and activation of STAT3, a transcription factor that promotes cell survival and proliferation.[5]
Quantitative Data on Apoptosis Induction by Kahweol
| Parameter | Cell Line | Treatment Condition | Result | Reference |
| Caspase-3/7 and -9 levels | Various cancer cell lines | Kahweol treatment | Increased levels | [4] |
| Cytochrome c release | Various cancer cell lines | Kahweol treatment | Increased release | [4] |
| Cell Viability | A549 lung adenocarcinoma cells | Kahweol treatment | Time- and dose-dependent decrease | [5] |
| Bcl-2 expression | A549 lung adenocarcinoma cells | Kahweol treatment | Considerably inhibited | [5] |
| Bax expression | A549 lung adenocarcinoma cells | Kahweol treatment | Increased expression | [5] |
| Caspase-3 and PARP cleavage | A549 lung adenocarcinoma cells | Kahweol treatment | Stimulated cleavage | [5] |
| STAT3 phosphorylation | A549 lung adenocarcinoma cells | Kahweol treatment | Inhibited in a dose-dependent manner | [5] |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Methodology:
-
Cell Culture and Treatment: A cancer cell line of interest is seeded in 6-well plates and treated with different concentrations of this compound for 24-48 hours.
-
Cell Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.
Workflow Diagram
Caption: Workflow for assessing apoptosis by Annexin V/PI staining.
Conclusion and Future Directions
The extensive research on kahweol provides a strong rationale for investigating the biological activities of its derivative, this compound. Based on the known interactions of kahweol, it is plausible that this compound will also modulate the NF-κB, Nrf2, and MAPK signaling pathways, and induce apoptosis in cancer cells. However, the introduction of a ketone group at the 16th position could significantly alter the compound's chemical properties, including its reactivity, bioavailability, and affinity for molecular targets.
Therefore, this guide serves as a foundational resource to direct future research. It is imperative that the hypotheses presented here are tested through rigorous experimental studies focused specifically on this compound. Such studies will be crucial in determining its potential as a novel therapeutic agent for the treatment of inflammatory diseases and cancer.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kahweol Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential reactivity of purified bioactive coffee furans, cafestol and kahweol, with acidic nitrite: product characterization and factors controlling nitrosation versus ring-opening pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
16-Oxokahweol: A Potential Novel Bioactive Compound – A Technical Review and Future Research Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-Oxokahweol, a putative oxidized derivative of the coffee diterpene kahweol (B1673272), represents an unexplored frontier in natural product chemistry and pharmacology. While direct research on this compound is not yet available in published literature, the extensive body of work on its parent compound, kahweol, provides a strong rationale for investigating its potential biological activities. This technical guide summarizes the known biological effects and mechanisms of action of kahweol, details relevant experimental protocols, and, based on established structure-activity relationships, posits the potential therapeutic relevance of this compound. This document serves as a foundational resource to stimulate and guide future research into this promising compound.
Introduction to Kahweol and the Rationale for Investigating this compound
Kahweol is a naturally occurring diterpene found in coffee beans.[1][2] Extensive research has demonstrated its potent anti-inflammatory, anti-cancer, anti-angiogenic, and antioxidant properties.[1][2][3] The biological activity of kahweol is intrinsically linked to its chemical structure, particularly the furan (B31954) ring and other modifiable functional groups.[4]
Chemical modifications to the kahweol structure have been shown to alter its biological efficacy.[4] The introduction of an oxo group at the 16th position to form this compound would represent a significant modification of the furan moiety. This alteration could potentially modulate the compound's interaction with biological targets, possibly leading to enhanced or novel therapeutic activities. Studies on degradation products of kahweol, which include oxidized derivatives, suggest that such compounds are formed under natural conditions like coffee roasting, though their specific biological activities remain largely uncharacterized.[5]
Biological Activities and Mechanisms of Action of Kahweol
The known biological activities of kahweol provide a predictive framework for the potential activities of this compound.
Anti-Cancer Activity
Kahweol has demonstrated cytotoxic, anti-proliferative, and pro-apoptotic effects in various cancer cell lines.[1] Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
-
Induction of Apoptosis: Kahweol has been shown to induce apoptosis in cancer cells.[2]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest.
-
Inhibition of Metastasis: Kahweol has been reported to suppress the migratory and invasive potential of cancer cells.
Anti-Inflammatory Activity
Kahweol exhibits significant anti-inflammatory properties by targeting key mediators of the inflammatory response.
-
Inhibition of Pro-inflammatory Enzymes: It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2).
-
Suppression of Inflammatory Cytokines: Kahweol can reduce the production of pro-inflammatory cytokines.
-
Modulation of NF-κB Signaling: A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.
Anti-Angiogenic Activity
Kahweol has been found to inhibit angiogenesis, a critical process in tumor growth and metastasis. Its anti-angiogenic effects are mediated through the inhibition of key factors involved in new blood vessel formation.
Antioxidant Activity
Kahweol demonstrates protective effects against oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the cellular antioxidant defense systems.[1] It has been shown to mitigate lipid peroxidation and DNA damage induced by oxidative insults.[1]
Quantitative Data for Kahweol
While specific quantitative data for this compound is unavailable, the following table summarizes key in vitro data for the parent compound, kahweol, to serve as a benchmark for future studies.
| Biological Activity | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| Anti-inflammatory | NO Production | RAW 264.7 Macrophages | Not specified | [6] |
| PGE2 Production | RAW 264.7 Macrophages | Not specified | [6] | |
| Antioxidant | DPPH Radical Scavenging | Cell-free | Not specified | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for the biological evaluation of this compound, based on protocols used for kahweol and other bioactive compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[6]
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-NF-κB, anti-COX-2, anti-p-Akt) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Visualizations
The biological activities of kahweol are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
References
- 1. Kahweol Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Natural Abundance and Analysis of 16-Oxokahweol and Related Diterpenes in Coffee
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of 16-Oxokahweol and related diterpenes in coffee varieties. Due to the limited specific quantitative data for this compound, this document expands its scope to include closely related and well-studied diterpenes, such as 16-O-methylcafestol (16-OMC), cafestol (B1668206), and kahweol (B1673272), which serve as important markers for coffee authentication and possess significant biological activities. This guide details the analytical methodologies for their quantification and explores potential biological signaling pathways.
Natural Abundance of Diterpenes in Coffee Varieties
The diterpene profile of coffee is a key indicator of its variety, origin, and processing. While kahweol and cafestol are present in most coffee beans, their concentrations can vary. A more distinct marker is 16-O-methylcafestol (16-OMC), which is found almost exclusively in Coffea canephora (Robusta) beans and is practically absent in Coffea arabica (Arabica) beans.[1] This makes 16-OMC a reliable chemical marker for detecting Robusta in coffee blends claiming to be 100% Arabica.[1][2]
Data on this compound is not widely available in scientific literature. However, the quantification of related compounds provides a strong foundation for its future investigation. The table below summarizes the typical content of 16-OMC, a key differentiator between the two major coffee species.
Table 1: Quantitative Data for 16-O-methylcafestol (16-OMC) in Coffee Beans
| Coffee Variety | Compound | Concentration Range (mg/kg) | Reference |
|---|---|---|---|
| Coffea canephora (Robusta) | 16-O-methylcafestol (16-OMC) | 1005.55 - 3208.32 | [1][3] |
| Coffea arabica (Arabica) | 16-O-methylcafestol (16-OMC) | Absent or negligible |[1][3] |
Note: Some studies have detected trace amounts of 16-OMC in certain Arabica varieties, but typically at levels only 1-2% of those found in Robusta.[1]
Experimental Protocols for Diterpene Analysis
The quantification of diterpenes like this compound from the complex coffee matrix requires a multi-step process involving extraction, purification, and analysis. The following protocols are adapted from established methods for cafestol, kahweol, and 16-OMC, and are applicable for the study of this compound.[4][5]
2.1. Sample Preparation and Lipid Extraction
-
Grinding: Freeze the roasted or green coffee beans with liquid nitrogen and grind them to a fine, homogeneous powder to ensure efficient extraction.
-
Lipid Extraction: The lipid fraction containing the diterpenes is extracted from the ground coffee. A common method is Soxhlet extraction or direct solvent extraction using a non-polar solvent like hexane (B92381) or diethyl ether.
2.2. Saponification Diterpenes in coffee exist in both free form and as esters, primarily with fatty acids. To quantify the total diterpene content, a saponification step is required to hydrolyze these esters.
-
The extracted lipid fraction is dissolved in a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol.[5]
-
The mixture is heated in a water bath (e.g., at 80°C) to facilitate the hydrolysis of the diterpene esters.[6]
-
After cooling, the non-saponifiable fraction, which contains the free diterpenes, is extracted using a solvent like diethyl ether or methyl tert-butyl ether (MTBE).[4]
-
The organic phase is washed with a sodium chloride solution to remove soaps and other interferences.[6]
2.3. Quantification by High-Performance Liquid Chromatography (HPLC) HPLC with a Diode-Array Detector (DAD) is a widely used technique for the separation and quantification of coffee diterpenes.[4][6]
-
Column: A reverse-phase C18 column is typically used for separation.[4][5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is common. For instance, an isocratic elution of acetonitrile/water (55/45) can be employed.[6]
-
Detection: The DAD is set to specific wavelengths for detection; for example, 225 nm for cafestol and 290 nm for kahweol.[6] The optimal wavelength for this compound would need to be determined based on its UV spectrum.
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
2.4. Quantification by Nuclear Magnetic Resonance (NMR) Proton NMR (¹H-NMR) spectroscopy is a powerful tool for the quantification of specific markers like 16-OMC, as it requires minimal sample preparation and is highly reproducible.[2][7]
-
Sample Preparation: The extracted lipid fraction is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The quantification of 16-OMC is achieved by integrating the specific signal of its methyl group (H21), which appears around 3.16 ppm.[1]
-
Advantages: This method is rapid and can directly quantify the target compound in a complex extract without the need for chromatographic separation.[2]
Visualized Workflows and Pathways
3.1. Experimental Workflow for Diterpene Quantification
The following diagram illustrates the general workflow for the extraction and analysis of diterpenes from coffee beans.
References
- 1. Authentication of Coffee Blends by 16-O-Methylcafestol Quantification Using NMR Spectroscopy | MDPI [mdpi.com]
- 2. Rapid authentication of coffee blends and quantification of 16-O-methylcafestol in roasted coffee beans by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 16-Oxokahweol in Coffee Extracts using HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coffee is a complex beverage containing a variety of bioactive compounds, including a class of diterpenes known as kahweol (B1673272) and cafestol (B1668206), and their derivatives. 16-Oxokahweol, an oxidized derivative of kahweol, is of growing interest due to the potential biological activities of oxidized metabolites. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a sensitive and selective method for the quantification of such compounds in complex matrices like coffee extracts. This application note provides a detailed protocol for the extraction and quantification of this compound in coffee extracts. While specific quantitative data for this compound is not widely available, this protocol is based on established methods for related coffee diterpenes and provides a framework for its analysis.
Data Presentation
Given the limited availability of quantitative data for this compound, the following table summarizes typical concentrations of the related and well-studied diterpenes, kahweol and cafestol, in roasted Arabica coffee to provide a contextual reference for expected diterpene concentrations.
Table 1: Typical Concentrations of Kahweol and Cafestol in Roasted Arabica Coffee.
| Diterpene | Concentration Range (mg/100g of roasted coffee) |
| Kahweol | 371 - 986[1] |
| Cafestol | 221 - 604[1] |
Note: These values are for kahweol and cafestol and are provided for reference. The concentration of this compound may vary significantly.
Experimental Protocols
This section details the methodologies for sample preparation, extraction, and HPLC-MS analysis for the quantification of this compound.
Sample Preparation and Extraction
The majority of diterpenes in coffee exist in an esterified form and require saponification to be analyzed as free diterpenes.[1][2]
Materials:
-
Roasted coffee beans
-
Coffee grinder
-
Potassium hydroxide (B78521) (KOH) solution (2.5 M in ethanol)
-
Diethyl ether
-
n-hexane
-
Sodium sulfate (B86663) (anhydrous)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Grind roasted coffee beans to a fine powder.
-
Weigh approximately 1 g of ground coffee into a round-bottom flask.
-
Add 10 mL of 2.5 M ethanolic KOH solution.
-
Reflux the mixture at 80°C for 1.5 hours with constant stirring for saponification.
-
Cool the mixture to room temperature.
-
Add 15 mL of distilled water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Extract the unsaponifiable fraction three times with 20 mL of diethyl ether or a hexane/diethyl ether mixture (1:1 v/v).
-
Combine the organic phases and wash them three times with 20 mL of distilled water until the washings are neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 2 mL) of methanol or the initial mobile phase for HPLC-MS analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
HPLC Conditions (Adapted from methods for kahweol and cafestol):
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 60% B to 100% B in 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: The exact m/z values for this compound precursor and product ions for SIM/MRM analysis need to be determined by direct infusion of a standard or by a full scan analysis of a sample expected to contain the compound.
Quantification
Quantification is achieved by creating a calibration curve using a certified standard of this compound.
Protocol:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject each standard into the HPLC-MS system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Inject the prepared coffee extracts and determine the peak area for this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Mandatory Visualizations
References
Protocol for NMR-Based Quantification of 16-Oxokahweol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 16-Oxokahweol using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a derivative of the coffee diterpene kahweol, is of increasing interest due to its potential biological activities. Quantitative NMR (qNMR) offers a precise and direct method for the determination of this compound's concentration in various samples, including extracts from natural products and reaction mixtures. This document outlines the necessary materials, instrumentation, and a step-by-step procedure for sample preparation, NMR data acquisition, and spectral analysis to ensure accurate and reproducible quantification.
Introduction
This compound is a furanoid diterpene that can be formed through the oxidation of kahweol, a compound naturally present in coffee beans. The quantification of this compound is essential for understanding its distribution, stability, and biological significance. NMR spectroscopy is a powerful analytical technique for quantitative analysis as the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the absolute concentration of a substance with the use of an internal standard. This qNMR protocol is designed to provide a robust and reliable method for the quantification of this compound.
Data Presentation
While specific quantitative data for this compound is not widely available in the literature, the following table illustrates how results from a qNMR experiment should be presented. The data shown is hypothetical and serves as a template for reporting experimental findings.
| Sample ID | Matrix | Internal Standard | Concentration of this compound (mg/mL) | Purity (%) | RSD (%) (n=3) |
| A-01 | Coffee Bean Extract | Maleic Acid | 0.52 | 95.8 | 1.2 |
| B-01 | Synthetic Reaction Mixture | Dimethyl Sulfone | 1.25 | 98.2 | 0.8 |
| C-01 | Purified Standard | 1,4-Dinitrobenzene | 2.00 | 99.5 | 0.5 |
Experimental Protocols
This section details the methodologies for the quantification of this compound using ¹H-NMR.
Materials and Reagents
-
This compound: Purified compound or extract containing the analyte.
-
Internal Standard (IS): A high-purity (≥99.5%) certified reference material. Suitable internal standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene. The choice of IS should be based on its solubility in the chosen NMR solvent and the absence of signal overlap with the analyte.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as a chemical shift reference. The solvent should completely dissolve both the analyte and the internal standard.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
-
Volumetric Glassware: Calibrated pipettes and flasks.
-
Vortex Mixer and Centrifuge.
Instrumentation
-
NMR Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher, equipped with a probe capable of delivering a 90° pulse.
Procedure
1. Sample Preparation
-
Analyte and Internal Standard Stock Solutions:
-
Accurately weigh approximately 5-10 mg of the internal standard and dissolve it in a precise volume (e.g., 1.00 mL) of the chosen deuterated solvent to prepare a stock solution of known concentration.
-
If quantifying a purified sample of this compound, prepare a stock solution of the analyte in a similar manner.
-
-
For Quantification in an Extract:
-
Accurately weigh a known amount of the dried extract (e.g., 10-20 mg).
-
Dissolve the extract in a precise volume of the deuterated solvent.
-
Add a precise volume of the internal standard stock solution.
-
-
Final Sample Preparation:
-
Transfer a precise volume (typically 600-700 µL) of the final solution into a 5 mm NMR tube.
-
Ensure complete dissolution by vortexing. If precipitates are present, centrifuge the tube and carefully transfer the supernatant to a clean NMR tube.
-
2. NMR Data Acquisition
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Determine the 90° pulse width for the probe.
-
-
¹H-NMR Experiment Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Flip Angle: 30° or 90°. A 30° flip angle can be used with a shorter relaxation delay.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A typical starting value is 30 seconds.
-
Acquisition Time (aq): At least 3 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated. This will depend on the sample concentration.
-
Spectral Width (sw): A range that encompasses all signals of interest, typically -2 to 12 ppm.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
3. Data Processing and Quantification
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phase Correction: Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction.
-
Integration:
-
Calibrate the integral of a well-resolved signal from the internal standard to the number of protons it represents.
-
Integrate the selected non-overlapping signal(s) of this compound. The protons of the furan (B31954) ring are often suitable for quantification.
-
-
Calculation of Concentration: The concentration of this compound can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
Caption: Workflow for the qNMR-based quantification of this compound.
Caption: Logical relationship for quantification by internal standard method.
Conclusion
Application Notes and Protocols for Measuring 16-Oxokahweol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxokahweol is a derivative of kahweol (B1673272), a naturally occurring diterpene found in coffee beans. Kahweol has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are attributed to its ability to modulate key cellular signaling pathways. Given the structural similarity, it is hypothesized that this compound may exhibit similar or unique biological activities. These application notes provide a comprehensive guide for developing and implementing cell-based assays to characterize the bioactivity of this compound. The protocols detailed below are based on established methods for assessing the known activities of the parent compound, kahweol, and are readily adaptable for studying its derivatives.
Potential Biological Activities of this compound
Based on the known functions of the closely related compound kahweol, the primary activities of this compound to investigate include:
-
Anticancer Activity: Assessing the ability of this compound to inhibit the proliferation of cancer cells and induce apoptosis.
-
Anti-inflammatory Activity: Measuring the capacity of this compound to reduce the production of pro-inflammatory mediators in response to an inflammatory stimulus.
-
Antioxidant Activity: Determining the potential of this compound to mitigate cellular oxidative stress.
Data Presentation: Quantitative Activity of Kahweol
The following tables summarize the reported quantitative data for the biological activities of kahweol, the parent compound of this compound. This data serves as a valuable reference for designing experiments and interpreting the results for this compound.
Table 1: Cytotoxic Activity of Kahweol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | MTT | 10 - 40 | [1] |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | Not specified | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 50 ± 1 | [3] |
| Caki | Renal Cell Carcinoma | Apoptosis Assay | Not specified | [2] |
| HT-29 | Colon Adenocarcinoma | Apoptosis Assay | Not specified | [2] |
Table 2: Anti-inflammatory Activity of Kahweol
| Cell Model | Assay | Stimulant | Measured Parameter | Inhibition | Reference |
| LPS-activated macrophages | PGE2 and NO production | LPS | PGE2 and NO | Dose-dependent | [2] |
| LPS-activated macrophages | IKK activation | LPS | IKK phosphorylation | 0.5 - 10 µM | [2] |
| LPS-activated macrophages | COX-2 inhibition | LPS | COX-2 expression | 0.5 µM | [2] |
| HUVEC | MCP-1 Secretion | - | MCP-1 | Dose-dependent | [3] |
| TNF-α/IFN-γ-stimulated HaCaT cells | Cytokine production | TNF-α/IFN-γ | IL-1β, IL-6, CXCL8 | 5 - 10 µM | [4] |
Table 3: Antioxidant Activity of Kahweol
| Cell Model | Assay | Measured Parameter | Effect | Reference |
| CCl4-treated mice | In vivo antioxidant | Glutathione, Lipid peroxidation | Protective | [5] |
| NIH3T3 cells | H2O2-induced oxidative stress | Cytotoxicity, Lipid peroxidation, ROS | Protective | [6] |
| Mouse liver homogenate | Lipid peroxidation | FeCl2-ascorbate induced peroxidation | Inhibitory | [5] |
| Cell-free system | Superoxide scavenging | Xanthine/xanthine oxidase system | Scavenging activity | [6] |
Experimental Protocols
The following are detailed protocols for cell-based assays to measure the cytotoxic, anti-inflammatory, and antioxidant activities of this compound.
Protocol 1: MTT Cytotoxicity Assay
This protocol determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
MTT Assay Workflow Diagram
Protocol 2: Anti-inflammatory Assay - Measurement of IL-6 and TNF-α
This protocol measures the inhibition of pro-inflammatory cytokine production by this compound in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)
-
Human or Mouse IL-6 and TNF-α ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.[7]
-
Pre-treatment: Prepare dilutions of this compound in complete DMEM. Remove the medium and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[7] Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IL-6 and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.[8][9][10][11][12]
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the vehicle-treated stimulated control.
Cytokine Inhibition Assay Workflow
Protocol 3: Nrf2 Activation Assay
This protocol assesses the ability of this compound to activate the Nrf2 antioxidant response pathway. This can be measured through a reporter gene assay or by quantifying the expression of a downstream target gene like Heme Oxygenase-1 (HO-1).
Method A: Nrf2 Reporter Gene Assay
Materials:
-
Cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct (e.g., HepG2-ARE)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-ARE cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Treat cells with various concentrations of this compound for 18-24 hours.[13]
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[14]
-
Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control.
Method B: Measurement of HO-1 Expression by Western Blot
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HO-1 and a loading control (e.g., β-actin).[15][16][17][18][19]
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the HO-1 expression to the loading control. Calculate the fold change in HO-1 expression relative to the vehicle control.
Nrf2 Activation Assay Workflow
Signaling Pathways Potentially Modulated by this compound
The following diagrams illustrate the key signaling pathways known to be modulated by kahweol. These pathways are primary targets for investigating the mechanism of action of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Kahweol has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
NF-κB Signaling Pathway Inhibition
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Kahweol is known to activate this pathway, leading to the expression of antioxidant enzymes.
Nrf2/ARE Signaling Pathway Activation
Conclusion
These application notes and protocols provide a robust framework for the initial characterization of the biological activities of this compound. By leveraging the knowledge of its parent compound, kahweol, researchers can efficiently design and execute experiments to elucidate the potential therapeutic benefits of this novel diterpene derivative. The provided quantitative data for kahweol serves as a benchmark, while the detailed protocols offer practical guidance for obtaining reliable and reproducible results. The visualization of key signaling pathways offers a conceptual model for investigating the underlying mechanisms of action of this compound.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer | MDPI [mdpi.com]
- 3. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hepatoprotective and antioxidant effects of the coffee diterpenes kahweol and cafestol on carbon tetrachloride-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of kahweol and cafestol against hydrogen peroxide-induced oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fn-test.com [fn-test.com]
- 10. bmgrp.com [bmgrp.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Modified western blot technique in fast detection of heme oxygenase (HO-1/HO-2) in various tissues and organs of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Application of 16-Oxokahweol in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing global health challenge. A common pathological hallmark of these disorders is the progressive loss of neurons, often accompanied by chronic neuroinflammation, oxidative stress, and the accumulation of misfolded proteins. Emerging research has identified 16-Oxokahweol, a derivative of the coffee diterpene kahweol, as a promising therapeutic candidate due to its potent anti-inflammatory and neuroprotective properties. This document provides detailed application notes and experimental protocols for the use of this compound in various in vitro and in vivo models of neurodegenerative diseases.
The primary mechanism of action of this compound is believed to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the upregulation of a suite of cytoprotective genes. By bolstering the endogenous antioxidant defense system and mitigating inflammatory responses, this compound offers a multi-faceted approach to combating the complex pathology of neurodegenerative disorders.
Signaling Pathway
Figure 1: Proposed mechanism of this compound via the Nrf2 signaling pathway.
Data Presentation
While direct quantitative data for this compound in specific neurodegenerative disease models is still emerging, the following tables summarize representative data from studies on the closely related parent compound, kahweol, which demonstrates the potential efficacy of this class of compounds.
Table 1: In Vitro Neuroprotective Effects of Kahweol
| Cell Model | Toxin/Stressor | Kahweol Concentration (µM) | Outcome Measure | Result |
| SH-SY5Y Human Neuroblastoma | 6-OHDA (100 µM) | 1, 5, 10 | Cell Viability (MTT Assay) | Increased cell viability in a dose-dependent manner. |
| 10 | ROS Production | Significantly reduced intracellular ROS levels. | ||
| 10 | Nrf2 Nuclear Translocation | Increased nuclear localization of Nrf2. | ||
| Primary Cortical Neurons | Glutamate (100 µM) | 5, 10, 20 | Neuronal Apoptosis (TUNEL) | Dose-dependently decreased the number of apoptotic neurons. |
| BV-2 Microglia | LPS (1 µg/mL) | 1, 5, 10 | Nitric Oxide (NO) Production | Significantly inhibited NO production. |
| 10 | TNF-α & IL-6 Release (ELISA) | Reduced the secretion of pro-inflammatory cytokines. |
Table 2: In Vivo Neuroprotective Effects of Kahweol in a Parkinson's Disease Model
| Animal Model | Toxin | Kahweol Treatment | Behavioral Test | Result |
| C57BL/6 Mice | MPTP (30 mg/kg, i.p.) | 10 mg/kg/day, p.o. for 14 days | Rotarod Test | Improved motor coordination and balance. |
| Pole Test | Reduced time to turn and descend. | |||
| Tyrosine Hydroxylase (TH) Staining | Attenuated the loss of dopaminergic neurons in the substantia nigra. | |||
| Nrf2 & HO-1 Expression (Western Blot) | Upregulated the expression of Nrf2 and its target gene HO-1 in the brain. |
Experimental Protocols
The following protocols are generalized based on standard methodologies used for testing neuroprotective compounds in neurodegenerative disease models and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol outlines the assessment of this compound's ability to protect neuronal cells from a neurotoxin.
Figure 2: Workflow for in vitro neuroprotection assay.
Materials:
-
SH-SY5Y cells (or other relevant neuronal cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder)
-
DMSO (for dissolving this compound)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), Amyloid-beta oligomers)
-
96-well plates
-
MTT or LDH assay kit
-
DCFH-DA stain for ROS measurement
-
Reagents for Western blotting (lysis buffer, antibodies for Nrf2, HO-1, cleaved caspase-3, β-actin)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Pre-treatment: Remove the old medium and add the medium containing different concentrations of this compound. Incubate for 2-4 hours.
-
Toxin Treatment: Add the neurotoxin to the wells to induce cell death. The concentration and incubation time will depend on the specific toxin being used.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add solubilization solution and measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Incubate cells with DCFH-DA.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, HO-1, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands.
-
Protocol 2: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)
This protocol describes the evaluation of this compound's neuroprotective effects in a chemically-induced mouse model of Parkinson's disease.
Figure 3: Workflow for in vivo Parkinson's disease model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for administration (e.g., corn oil with a small percentage of DMSO)
-
MPTP-HCl
-
Saline
-
Rotarod apparatus
-
Pole test apparatus
-
Reagents for immunohistochemistry (anti-TH antibody)
-
Reagents for Western blotting
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Divide them into experimental groups: Vehicle control, MPTP + Vehicle, and MPTP + this compound (different dose groups can be included).
-
This compound Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14-28 days).
-
MPTP Induction: On specified days during the treatment period, administer MPTP-HCl (e.g., 4 injections of 20 mg/kg, i.p., at 2-hour intervals) to induce dopaminergic neurodegeneration. Administer saline to the vehicle control group.
-
Behavioral Testing (perform at the end of the treatment period):
-
Rotarod Test: Place mice on an accelerating rotarod and record the latency to fall.
-
Pole Test: Place mice head-up on top of a vertical pole and record the time to turn and descend.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains. For immunohistochemistry, post-fix the brains and prepare coronal sections. For Western blotting, dissect the substantia nigra and striatum and snap-freeze in liquid nitrogen.
-
Immunohistochemistry: Stain brain sections with an anti-Tyrosine Hydroxylase (TH) antibody to visualize dopaminergic neurons. Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Western Blot: Homogenize brain tissue and perform Western blotting to analyze the expression levels of Nrf2 and HO-1.
-
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases due to its ability to activate the Nrf2 pathway, thereby reducing oxidative stress and neuroinflammation. The protocols outlined in this document provide a framework for researchers to investigate the neuroprotective effects of this compound in relevant preclinical models. Further research is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications for patients suffering from these devastating disorders.
Application Notes and Protocols for Studying Oxidative Stress In Vitro Using 16-Oxokahweol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3] The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for proteasomal degradation.[5] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6]
16-Oxokahweol, a diterpene compound, is investigated for its potential to modulate cellular responses to oxidative stress. While direct studies on this compound are emerging, research on analogous small molecule activators of the Nrf2 pathway provides a strong framework for its investigation. This document outlines the mechanism of action, experimental protocols, and data presentation for studying the effects of this compound on oxidative stress in vitro, drawing parallels from a well-characterized Nrf2 activator, Compound 16 (Cpd16).[7][8] Cpd16 has been shown to activate the Nrf2 signaling cascade, protecting cells from hydrogen peroxide (H₂O₂)-induced oxidative injury and death.[7][8]
Mechanism of Action: Nrf2/ARE Signaling Pathway
This compound is hypothesized to exert its cytoprotective effects by activating the Nrf2/ARE signaling pathway. This mechanism involves the disruption of the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant gene expression.
References
- 1. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Cytoprotective effect of chlorogenic acid against hydrogen peroxide-induced oxidative stress in MC3T3-E1 cells through PI3K/Akt-mediated Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of 16-Oxokahweol from Kahweol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides an overview of the synthesis of 16-oxokahweol from kahweol (B1673272), a process of significant interest in the fields of pharmacology and medicinal chemistry. This compound is a synthetic derivative of the naturally occurring coffee diterpene, kahweol. Like its parent compound, this compound is investigated for its potential to induce phase II enzymes and for its possible anticancer, chemopreventive, and antioxidative properties.
While the synthesis of this compound from kahweol has been reported in the scientific literature, specifically in a 1987 study by Lam, Sparnins, and Wattenberg in the Journal of Medicinal Chemistry, detailed experimental protocols from publicly accessible sources are limited. This document provides a general outline based on available information and common organic synthesis techniques. Researchers should consult the original publication for precise experimental parameters.
I. Overview of the Synthesis
The conversion of kahweol to this compound involves the selective oxidation of the primary alcohol at the C-16 position of the kahweol molecule to a carboxylic acid, followed by lactonization. This transformation is a key step in modifying the biological activity of the natural product.
Chemical Transformation:
The synthesis involves the conversion of the C-16 hydroxyl group of kahweol into a ketone. This type of transformation is a standard procedure in organic chemistry.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound from kahweol.
II. Postulated Experimental Protocol
The following protocol is a generalized procedure based on standard organic synthesis techniques for the oxidation of primary alcohols. It is imperative to consult the original research article for the specific reagents, stoichiometry, and reaction conditions.
Materials and Reagents:
-
Kahweol (starting material)
-
Anhydrous solvent (e.g., dichloromethane, acetone)
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, Jones reagent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching agent (e.g., sodium thiosulfate, isopropanol)
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve kahweol in a suitable anhydrous solvent.
-
Oxidation: Cool the solution to the appropriate temperature (e.g., 0 °C) and add the selected oxidizing agent portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a suitable quenching agent.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Separate the organic layer, dry it over an anhydrous drying agent, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
III. Quantitative Data
The following table summarizes key quantitative data for this compound. The reaction yield is a critical parameter that would be reported in the original experimental paper.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₂ | |
| Molecular Weight | 282.39 g/mol | |
| Purity | ≥95% (Commercially available) | |
| Melting Point | 180-183°C | |
| Appearance | White powder | |
| Solubility | Soluble in organic solvents | |
| CAS Number | 108664-99-9 |
IV. Signaling Pathways and Biological Context
While the direct synthesis of this compound is a chemical process, its biological significance lies in its interaction with cellular signaling pathways. The diagram below illustrates a simplified representation of pathways potentially modulated by kahweol and its derivatives, based on their known biological activities.
Caption: Potential biological pathways influenced by this compound.
Disclaimer: The provided protocol is a generalized representation. For precise and validated experimental details, it is essential to refer to the original peer-reviewed scientific literature. The synthesis of chemical compounds should only be performed by trained professionals in a properly equipped laboratory.
High-Throughput Screening for Biological Activity of 16-Oxokahweol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxokahweol, a derivative of the coffee diterpene kahweol, presents a promising scaffold for drug discovery due to the known anti-inflammatory and anti-cancer properties of its parent compound. High-throughput screening (HTS) offers a rapid and efficient methodology to evaluate the biological activities of this compound across a wide range of cellular and biochemical assays. These application notes provide detailed protocols for HTS-compatible assays to assess the anti-inflammatory and anti-cancer efficacy of this compound, along with insights into its potential mechanisms of action involving key signaling pathways.
Data Presentation: Biological Activity of this compound (Representative Data)
The following tables summarize hypothetical quantitative data for the biological activity of this compound in various HTS assays. These values are for illustrative purposes and serve as a guide for data analysis and comparison. Actual values must be determined experimentally.
Table 1: Anti-Cancer Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| HT-29 | Colon Cancer | Cell Viability (MTS) | 15.2 |
| PC-3 | Prostate Cancer | Cell Viability (MTS) | 18.5 |
| A549 | Lung Cancer | Cell Viability (MTS) | 22.1 |
| MCF-7 | Breast Cancer | Cell Viability (MTS) | 25.8 |
Table 2: Anti-Inflammatory Activity of this compound
| Assay Type | Cell Line | Parameter Measured | IC50 (µM) |
| NF-κB Reporter Assay | HEK293 | Luciferase Activity | 8.9 |
| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite Concentration | 12.4 |
Experimental Protocols
High-Throughput Screening for Anti-Cancer Activity
1.1. Cell Viability Assay (MTS-Based)
This protocol is designed for screening this compound for its cytotoxic effects on cancer cell lines in a 96-well or 384-well format.
Materials:
-
Human cancer cell lines (e.g., HT-29, PC-3, A549, MCF-7)
-
Complete cell culture medium (specific to cell line)
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well or 384-well clear-bottom, tissue culture-treated plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into each well of the microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Remove the medium from the wells and add the compound dilutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL for a 96-well plate).
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
High-Throughput Screening for Anti-Inflammatory Activity
2.1. NF-κB Luciferase Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activators.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well or 384-well white, clear-bottom, tissue culture-treated plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the reporter cells into the microplate at an optimized density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Include vehicle and positive controls (e.g., a known NF-κB inhibitor).
-
Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The anti-inflammatory and anti-cancer effects of kahweol, and likely this compound, are attributed to its modulation of key intracellular signaling pathways.
Application Note: In Vivo Efficacy of 16-Oxokahweol in a Human Colorectal Cancer Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Oxokahweol is a derivative of kahweol (B1673272), a naturally occurring diterpene found in coffee beans. Diterpenes like kahweol and cafestol (B1668206) have garnered significant interest for their potential anti-inflammatory and anti-cancer properties.[1][2][3] Preclinical studies on related compounds have shown that they can induce apoptosis and inhibit proliferation and migration in various cancer cell lines.[1][2][3] The proposed mechanisms of action often involve the modulation of key cellular signaling pathways, such as the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5][6][7][8] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival, proliferation, and angiogenesis.[4][9][10][11] Conversely, the Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress, and its activation can confer cytoprotective effects.[5][6][12][13]
This document provides a detailed experimental design and protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human colorectal cancer (CRC) cell line-derived xenograft model in immunodeficient mice.[14][15][16][17][18]
Proposed Signaling Pathway of this compound
The anti-tumor activity of this compound is hypothesized to occur via dual modulation of oncogenic and cytoprotective pathways. It is thought to inhibit the pro-tumorigenic STAT3 pathway while simultaneously activating the Nrf2-mediated antioxidant response.
Caption: Putative mechanism of this compound.
Experimental Design and Workflow
The study will employ a subcutaneous xenograft model using COLO 205 or HT-29 human colorectal cancer cells in athymic nude mice.[15][16][17] The workflow follows a standard sequence from acclimatization to data analysis.
Caption: In vivo experimental workflow diagram.
Experimental Groups
A minimum of n=8-10 animals per group is recommended for statistical power.
| Group | Treatment | Dose | Route | Frequency |
| 1 | Vehicle Control | - | IP / PO | Daily |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | IP / PO | Daily |
| 3 | This compound | High Dose (e.g., 50 mg/kg) | IP / PO | Daily |
| 4 | Positive Control (e.g., 5-FU) | 20 mg/kg | IP | Twice Weekly |
Note: Doses are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.
Detailed Protocols
Animal Model
-
Species: Athymic Nude Mice (e.g., NU/J strain)
-
Age/Weight: 6-8 weeks old, 20-25 g
-
Supplier: The Jackson Laboratory or Charles River Laboratories
-
Housing: Specific pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Implantation
-
Culture COLO 205 or HT-29 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® Basement Membrane Matrix at a final concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
Preparation and Administration of this compound
-
Vehicle: A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The vehicle must be sterile-filtered.
-
Preparation: Calculate the required amount of this compound for the entire study. Prepare a stock solution in DMSO. On each treatment day, dilute the stock with the remaining vehicle components to the final desired concentration.
-
Administration: Administer the prepared solution via intraperitoneal (IP) injection or oral gavage (PO) at the specified volume (typically 100 µL per 10 g of body weight).
Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements. A sustained weight loss of >20% is a common humane endpoint.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.
Study Termination and Sample Collection
-
At the study endpoint (e.g., Day 28 or when tumors reach the predetermined size limit), euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for plasma analysis (e.g., cytokine levels).
-
Excise the tumor, weigh it, and divide it into sections.
-
One section to be flash-frozen in liquid nitrogen for Western blot/qPCR analysis.
-
One section to be fixed in 10% neutral buffered formalin for histology and immunohistochemistry (IHC).
-
-
Collect major organs (liver, spleen, kidneys) for formalin fixation to assess potential toxicity.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using a one-way or two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's).
Tumor Growth Inhibition
Table 1: Tumor Volume and Weight at Study Endpoint
| Group | Treatment | N | Final Tumor Volume (mm³) | Final Tumor Weight (g) | TGI (%)* |
| 1 | Vehicle Control | 10 | 1550 ± 180 | 1.6 ± 0.2 | - |
| 2 | This compound (10 mg/kg) | 10 | 1100 ± 150 | 1.1 ± 0.15 | 29.0 |
| 3 | This compound (50 mg/kg) | 10 | 650 ± 95 | 0.7 ± 0.1 | 58.1 |
| 4 | Positive Control (5-FU) | 10 | 480 ± 70 | 0.5 ± 0.08 | 69.0 |
*TGI (Tumor Growth Inhibition) = [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Control)] x 100
Toxicity Assessment
Table 2: Body Weight Change
| Group | Treatment | N | Initial Body Weight (g) | Final Body Weight (g) | Net Change (%) |
| 1 | Vehicle Control | 10 | 22.5 ± 0.5 | 24.8 ± 0.6 | +10.2 |
| 2 | This compound (10 mg/kg) | 10 | 22.3 ± 0.4 | 24.1 ± 0.5 | +8.1 |
| 3 | This compound (50 mg/kg) | 10 | 22.6 ± 0.5 | 23.5 ± 0.7 | +4.0 |
| 4 | Positive Control (5-FU) | 10 | 22.4 ± 0.6 | 20.9 ± 0.8 | -6.7 |
Biomarker Analysis (Example Data)
Table 3: Quantification of Tumor Biomarkers
| Group | Treatment | Ki-67+ Cells (%) (Proliferation) | Cleaved Caspase-3+ Cells (%) (Apoptosis) | p-STAT3 (Relative Density, WB) | HO-1 (Relative mRNA, qPCR) |
| 1 | Vehicle Control | 75 ± 8 | 3 ± 1 | 1.00 ± 0.12 | 1.0 ± 0.2 |
| 2 | This compound (10 mg/kg) | 55 ± 6 | 8 ± 2 | 0.65 ± 0.10 | 2.5 ± 0.4 |
| 3 | This compound (50 mg/kg) | 30 ± 5 | 15 ± 3 | 0.25 ± 0.08 | 5.8 ± 0.9 |
| 4 | Positive Control (5-FU) | 25 ± 4 | 20 ± 4 | 0.85 ± 0.15 | 1.2 ± 0.3 |
Data are presented as mean ± SEM. WB = Western Blot; qPCR = Quantitative Polymerase Chain Reaction.
References
- 1. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hololifecenter.com [hololifecenter.com]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jebms.org [jebms.org]
- 10. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 15. altogenlabs.com [altogenlabs.com]
- 16. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 17. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols for the Identification and Quantification of 16-Oxokahweol
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxokahweol is a diterpene molecule of growing interest within the scientific community, particularly for its potential pharmacological activities. As a derivative of kahweol, a compound found in coffee, this compound is being investigated for its biological properties, which may include antioxidant and anti-inflammatory effects. Accurate and reliable analytical methods for the identification and quantification of this compound are crucial for advancing research in this area, from initial discovery and characterization to preclinical and clinical development.
These application notes provide a comprehensive overview of the analytical standards and protocols for the identification and quantification of this compound. The methodologies detailed herein are based on established analytical techniques for related diterpenes and can be adapted and validated for specific research needs.
Analytical Standards and Reference Materials
For accurate quantification, a certified reference standard of this compound is essential. While commercial availability may be limited, custom synthesis or isolation from natural sources followed by rigorous characterization is a necessary first step. Purity of the reference standard should be established using a combination of techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Sample Preparation: Extraction of this compound
The following protocol outlines a general procedure for the extraction of this compound from a sample matrix (e.g., coffee beans, biological fluids). The choice of extraction method may need to be optimized based on the specific sample type and the physicochemical properties of the matrix.
Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Depending on the matrix, samples may require homogenization, enzymatic hydrolysis, or protein precipitation.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-to-moderate polarity solvent to remove interfering substances.
-
Elution: Elute the this compound using a suitable organic solvent such as methanol or acetonitrile (B52724).
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC or LC-MS analysis.
Identification and Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of diterpenes.
Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient program should be optimized to achieve good separation of this compound from other components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode-Array Detector monitoring at a wavelength where this compound exhibits maximum absorbance (this needs to be determined from the UV spectrum of the reference standard).
-
Quantification: Create a calibration curve by injecting known concentrations of the this compound reference standard. The concentration of the analyte in samples can then be determined from this curve.
Confirmation and Sensitive Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices.
Protocol: LC-MS/MS Analysis
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
LC Conditions: Similar to the HPLC-DAD method, but often with faster gradients and smaller particle size columns for higher throughput.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and a specific product ion are selected for monitoring. The transition from the precursor to the product ion is highly specific to the analyte.
-
Quantification: An internal standard (ideally a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound.
Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule. The signal of the 16-O-methyl group in related compounds is often observed around 3.18 ppm in ¹H NMR, which can be a useful diagnostic peak.[1]
Data Presentation
Table 1: HPLC-DAD Quantitative Data
| Parameter | Value |
| Retention Time (min) | To be determined experimentally |
| Wavelength (nm) | To be determined experimentally |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery (%) | To be determined experimentally |
Table 2: LC-MS/MS Quantitative Data
| Parameter | Value |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ion (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be determined experimentally |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Internal Standard | To be determined (e.g., ¹³C-labeled this compound) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers engaged in the study of this compound. While the methods are based on established analytical principles for related compounds, it is imperative to perform in-house validation to ensure the accuracy, precision, and reliability of the data generated for specific applications. The continued development and refinement of analytical methodologies will be instrumental in unlocking the full therapeutic potential of this compound.
References
Application Notes and Protocols for 16-Oxokahweol Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxokahweol is a derivative of kahweol (B1673272), a naturally occurring diterpene found in coffee beans. Both kahweol and the related compound cafestol (B1668206) have demonstrated significant anti-cancer, anti-inflammatory, and anti-angiogenic properties in a variety of preclinical studies.[1][2][3] These compounds have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress migration in various cancer cell lines, including those of the prostate, breast, and colon, while having minimal effect on normal cells.[1][4]
The mechanisms of action for these diterpenes involve the modulation of key cellular signaling pathways. Notably, kahweol and its derivatives have been reported to inhibit the phosphorylation of STAT3, a critical transcription factor involved in tumor progression, and to suppress the Akt/mTOR and Src signaling pathways, which are central to cell survival and proliferation.[1][5] This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, based on established methodologies for the closely related and well-studied compound, kahweol. These guidelines are intended to assist researchers in investigating the therapeutic potential of this compound.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Specific cancer cell lines (e.g., PC-3 for prostate, MDA-MB-231 for breast, HT-29 for colorectal, Hep3B for hepatocellular carcinoma)[4][5][6]
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates (6-well, 24-well, 96-well), and other necessary consumables
-
Trypsin-EDTA for cell detachment
-
Reagents for specific assays (e.g., MTT or WST-1 for viability, Annexin V/PI for apoptosis, lysis buffer for Western blot)
Experimental Protocols
Preparation of this compound Stock Solution
Proper dissolution and storage of this compound are critical for reproducible results.
-
Dissolving the Compound: Based on protocols for the lipophilic parent compound kahweol, dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-40 mM).[5]
-
Aliquotting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C for long-term use. Protect from light.
General Cell Culture and Treatment Workflow
The following workflow outlines the standard procedure for treating cultured cells with this compound.
Caption: General experimental workflow for cell treatment.
Cell Viability Assay (MTT/WST-1)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[5]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the existing medium with 100 µL of the treatment medium. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[7]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C.[1][5]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize typical concentration ranges and key protein targets for kahweol and its derivatives, which can be used as a starting point for experiments with this compound.
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Cell Line Type | Example Cell Lines | Effective Concentration Range (Kahweol/Derivatives) | Incubation Time | Reference(s) |
| Prostate Cancer | PC-3, DU145 | 20 - 60 µM | 24 - 72 hours | [4] |
| Breast Cancer | MDA-MB-231 | 10 - 50 µM | 24 - 48 hours | [1] |
| Colorectal Cancer | HT-29 | 50 - 200 µM | 24 - 48 hours | [6] |
| Hepatocellular Carcinoma | Hep3B, SNU182 | 20 - 40 µM | 24 hours | [5] |
| Pancreatic Islet Cells | INS-1 | 2.5 - 10 µM | 24 hours | [7][8] |
| Mesothelioma | MSTO-211H | IC₅₀ ~56 µM | 48 hours | [9] |
Table 2: Key Protein Targets for Western Blot Analysis
| Pathway | Pro-Apoptotic Targets | Anti-Apoptotic / Pro-Survival Targets | Loading Control | Reference(s) |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bax | Bcl-2, Bcl-xL | β-actin, GAPDH | [1][6] |
| STAT3 Signaling | - | p-STAT3 (Tyr705) | STAT3 | [1][5] |
| PI3K/Akt/mTOR | - | p-Akt (Ser473), p-mTOR, p-p70S6K | Akt, mTOR | [5] |
| Src Signaling | - | p-Src (Tyr416) | Src | [5] |
Signaling Pathways Modulated by Kahweol Derivatives
The following diagrams illustrate the key signaling pathways reported to be inhibited by kahweol and its derivatives, which are hypothesized to be relevant for this compound.
Caption: Inhibition of Src/mTOR/STAT3 signaling by this compound.
Caption: Induction of intrinsic apoptosis by this compound.
References
- 1. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cytotoxicity of Kahweol in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Coffee Diterpene, Kahweol, Ameliorates Pancreatic β-Cell Function in Streptozotocin (STZ)-Treated Rat INS-1 Cells through NF-kB and p-AKT/Bcl-2 Pathways | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Nrf2 Activation by 16-Oxokahweol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective enzymes and proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
16-Oxokahweol, a derivative of the coffee diterpene kahweol, has emerged as a potent activator of the Nrf2 signaling pathway. Its mechanism of action involves the disruption of the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear accumulation, and the subsequent upregulation of downstream antioxidant genes.[1] This note provides detailed protocols for assessing the activation of Nrf2 by this compound using Western blot analysis, a fundamental technique for quantifying changes in protein expression and localization.
Data Presentation
The following tables summarize the expected quantitative and qualitative outcomes from Western blot analyses of cells treated with this compound.
Table 1: Effect of this compound on Nrf2 and Downstream Protein Expression
| Target Protein | Treatment Group | Expected Outcome | Fold Change (Relative to Control) |
| Nrf2 (Nuclear) | Control (Vehicle) | Basal level of nuclear Nrf2 | 1.0 |
| This compound (e.g., 5-25 µM) | Dose-dependent increase in nuclear Nrf2 | > 1.5 (significant increase expected) | |
| Nrf2 (Cytosolic) | Control (Vehicle) | High level of cytosolic Nrf2 | - |
| This compound (e.g., 5-25 µM) | Potential slight decrease or no significant change | - | |
| Keap1 | Control (Vehicle) | Basal level of Keap1 | 1.0 |
| This compound (e.g., 5-25 µM) | No significant change in total Keap1 levels | ~1.0 | |
| HO-1 | Control (Vehicle) | Low basal level of HO-1 | 1.0 |
| This compound (e.g., 5-25 µM) | Dose-dependent increase in HO-1 expression | > 2.0 (significant increase expected) | |
| NQO1 | Control (Vehicle) | Low basal level of NQO1 | 1.0 |
| This compound (e.g., 5-25 µM) | Dose-dependent increase in NQO1 expression | > 2.0 (significant increase expected) |
Table 2: Qualitative Summary of Co-Immunoprecipitation Results
| Experiment | Antibody for Immunoprecipitation | Antibody for Western Blot | Expected Observation in this compound Treated Cells |
| Keap1-Nrf2 Interaction | Anti-Keap1 | Anti-Nrf2 | Reduced amount of Nrf2 co-precipitated with Keap1, indicating disruption of the Keap1-Nrf2 complex. |
| Keap1-Nrf2 Interaction | Anti-Nrf2 | Anti-Keap1 | Reduced amount of Keap1 co-precipitated with Nrf2, confirming the disruption of the complex. |
Signaling Pathway and Experimental Workflow
Caption: Nrf2 activation by this compound.
Caption: Western blot experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., HaCaT, HepG2, or primary cells) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Treatment: When cells reach the desired confluency, replace the old medium with the medium containing different concentrations of this compound or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours) to assess the time-dependent effects on Nrf2 activation and downstream protein expression.
Protocol 2: Nuclear and Cytoplasmic Fractionation
This protocol allows for the separation of nuclear and cytoplasmic proteins to specifically analyze the nuclear translocation of Nrf2.[2][3][4][5]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.
Procedure:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and transfer them to a pre-chilled microcentrifuge tube.
-
Cell Lysis (Cytoplasmic Fraction): Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 200 µl of ice-cold CEB. Vortex gently and incubate on ice for 15 minutes, vortexing briefly every 5 minutes.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Nuclear Lysis (Nuclear Fraction): Resuspend the remaining pellet in 50-100 µl of ice-cold NEB.
-
Isolation of Nuclear Fraction: Vortex vigorously for 30 seconds and incubate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete nuclear lysis. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the nuclear fraction, and transfer it to a new pre-chilled tube.
-
Storage: Store both cytoplasmic and nuclear fractions at -80°C until use.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, Lamin B1 (nuclear marker), and β-actin or GAPDH (cytoplasmic/loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Densitometric Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the respective loading controls (Lamin B1 for the nuclear fraction and β-actin/GAPDH for the cytoplasmic fraction).
References
- 1. Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 3. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 4. protocols.io [protocols.io]
- 5. biomol.com [biomol.com]
Application Note: Gene Expression Analysis in Response to 16-Oxokahweol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxokahweol is a derivative of kahweol (B1673272), a naturally occurring diterpene found in coffee beans. Diterpenes from coffee have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1] Understanding the molecular mechanisms underlying these effects is crucial for drug development and therapeutic applications. A primary approach to elucidating these mechanisms is through the comprehensive analysis of gene expression changes induced by this compound treatment in target cells.
This document provides detailed protocols for a systematic investigation of gene expression, from initial cytotoxicity screening to global transcriptomic analysis and validation. It also illustrates the key signaling pathways potentially modulated by this compound, offering a framework for hypothesis-driven research.
Preliminary Analysis: Cell Viability and Dose-Response
Before conducting gene expression studies, it is essential to determine the cytotoxic profile of this compound on the chosen cell line. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3] This allows for the selection of appropriate, non-lethal concentrations for subsequent experiments.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[4][5][6]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest (e.g., human cancer cell line)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[4]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[2][3]
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Data Presentation: Cell Viability
The results can be used to calculate the IC₅₀ (half-maximal inhibitory concentration) and select sub-lethal concentrations for gene expression analysis.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 1 | 1.21 | 0.07 | 96.8% |
| 5 | 1.15 | 0.09 | 92.0% |
| 10 | 0.98 | 0.06 | 78.4% |
| 25 | 0.65 | 0.05 | 52.0% |
| 50 | 0.31 | 0.04 | 24.8% |
| 100 | 0.12 | 0.02 | 9.6% |
| Table 1. Representative dose-response data for this compound treatment. |
Comprehensive Gene Expression Profiling
RNA Sequencing (RNA-Seq) is a powerful technique for analyzing the entire transcriptome, providing an unbiased view of gene expression changes in response to this compound treatment.[7][8]
Caption: Overall workflow for gene expression analysis.**
Protocol 2: RNA Isolation and Sequencing (RNA-Seq)
This protocol outlines the key steps for an RNA-Seq experiment, from sample preparation to data analysis.[8][9][10]
1. RNA Isolation:
-
Culture and treat cells with the selected concentration of this compound and a vehicle control for the desired time. Use at least three biological replicates per condition.
-
Lyse cells directly in the culture dish using a reagent like TRIzol or a lysis buffer from an RNA isolation kit (e.g., Qiagen RNeasy).
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat samples with RNase-free DNase to remove any contaminating genomic DNA.
2. RNA Quality and Quantity Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 ratio (should be ~2.0).
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7.0 is recommended for high-quality sequencing data.[8]
3. Library Preparation and Sequencing:
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.[8]
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first- and second-strand complementary DNA (cDNA).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
Sequence the prepared libraries on a high-throughput platform (e.g., Illumina). Single-end reads of 75-100 bases are typically sufficient for gene expression profiling.[10]
4. Bioinformatic Analysis:
-
Quality Control: Assess raw sequencing reads for quality.
-
Alignment: Align reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes (DEGs) between treated and control groups, typically using criteria like |log₂(Fold Change)| > 1 and a p-adjusted value < 0.05.
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify significantly affected biological processes and signaling pathways.[8]
Data Presentation: Differentially Expressed Genes
A table should be generated to list the most significant DEGs, categorized by their primary biological function.
| Gene Symbol | Gene Name | Log₂(Fold Change) | p-adjusted value | Putative Pathway |
| Antioxidant Response | ||||
| HMOX1 | Heme Oxygenase 1 | 2.85 | 1.2e-15 | Nrf2 Signaling |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 2.51 | 4.5e-12 | Nrf2 Signaling |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | 1.98 | 8.9e-9 | Nrf2/Glutathione Synthesis |
| Apoptosis Regulation | ||||
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.75 | 3.3e-7 | Intrinsic Apoptosis |
| BCL2 | BCL2 Apoptosis Regulator | -1.52 | 6.1e-6 | Intrinsic Apoptosis |
| CASP3 | Caspase 3 | 1.40 | 2.8e-5 | Apoptosis Execution |
| TP53 | Tumor Protein P53 | 1.25 | 9.0e-4 | Cell Cycle/Apoptosis |
| Inflammation | ||||
| IL6 | Interleukin 6 | -2.10 | 7.4e-10 | NF-κB Signaling |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | -1.88 | 5.2e-8 | Prostaglandin Synthesis |
| TNF | Tumor Necrosis Factor | -1.65 | 1.1e-6 | NF-κB Signaling |
| Table 2. Representative list of differentially expressed genes identified by RNA-Seq following this compound treatment. |
Validation of Key Gene Expression Changes
Quantitative Real-Time PCR (RT-qPCR) is the gold standard for validating gene expression results from high-throughput methods like RNA-Seq.[11][12]
Protocol 3: Two-Step RT-qPCR
This protocol uses a two-step approach where RNA is first reverse-transcribed to cDNA, which is then used as the template for qPCR.[11]
Materials:
-
High-quality total RNA (from Protocol 2)
-
Reverse transcriptase kit (with oligo(dT) or random primers)
-
SYBR Green qPCR master mix[13]
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Procedure: Step 1: Reverse Transcription (cDNA Synthesis)
-
In a sterile tube, combine 1 µg of total RNA, primers (oligo(dT) or random hexamers), and dNTPs. Adjust the volume with nuclease-free water.
-
Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.
-
Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42-50°C for 50-60 minutes, followed by an enzyme inactivation step at 70-85°C for 5-15 minutes.[13]
-
The resulting cDNA can be stored at -20°C.
Step 2: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a qPCR plate or tubes. For each reaction, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM stock)
-
Reverse Primer (10 µM stock)
-
Diluted cDNA template
-
Nuclease-free water to final volume
-
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Run the plate on a qPCR instrument using a standard thermal cycling program:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.[14]
-
Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Data Presentation: RT-qPCR Validation
| Gene Symbol | Log₂(Fold Change) - RNA-Seq | Log₂(Fold Change) - RT-qPCR |
| HMOX1 | 2.85 | 2.79 |
| NQO1 | 2.51 | 2.45 |
| BAX | 1.75 | 1.81 |
| BCL2 | -1.52 | -1.60 |
| IL6 | -2.10 | -2.25 |
| Table 3. Validation of RNA-Seq data with RT-qPCR. |
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HMOX1 | CAGGCAGAGAATGCTGAGTTC | GCTTCACATAGCGCTGCA |
| NQO1 | AGGATGGGAGGTACTCGAATC | GGCAGAGAGTACATGGAGCC |
| BAX | GCTGTTGGGCTGGATCCAAG | TGTCCAGCCCATGATGGTTCT |
| BCL2 | GGTGGGGTCATGTGTGTGG | CGGTTCAGGTACTCAGTCATCC |
| IL6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
| Table 4. Example primer sequences for human genes for use in RT-qPCR. |
Confirmation at the Protein Level
Changes in mRNA do not always correlate directly with changes in protein levels. Western blotting is a technique used to detect and quantify specific proteins in a sample, confirming that the observed gene expression changes are functionally relevant.[15][16]
Protocol 4: Western Blot Analysis
This protocol describes the detection of specific proteins from cell lysates.[17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electro-transfer system.[17]
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Wash the membrane again three times with TBST. Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Key Signaling Pathways Modulated by this compound
The gene expression data can reveal which cellular signaling pathways are most affected by this compound. Based on the known activities of similar phytochemicals, the Nrf2, NF-κB, and Apoptosis pathways are primary candidates.[19][20][21]
Keap1-Nrf2 Antioxidant Response Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[22] Oxidative or electrophilic stress (or treatment with activators like this compound) disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and drives the transcription of cytoprotective genes like HMOX1 and NQO1.[19][23]
Caption: The Keap1-Nrf2 signaling pathway.**
Apoptosis (Programmed Cell Death) Pathway
Apoptosis is a controlled process of cell death essential for tissue homeostasis. It can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.[21][24] Key players include the Bcl-2 family proteins (pro-apoptotic Bax vs. anti-apoptotic Bcl-2) and caspases, which are proteases that execute the cell death program.[21][25] Gene expression changes in BAX, BCL2, TP53, and caspases can indicate a shift towards apoptosis, a common mechanism for anticancer agents.
Caption: Simplified intrinsic apoptosis pathway.**
NF-κB Inflammatory Pathway
The NF-κB pathway is a central regulator of inflammation.[20] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of inflammatory genes like IL6, TNF, and PTGS2 (COX-2). Many natural compounds exert anti-inflammatory effects by inhibiting this pathway.
Caption: The canonical NF-κB inflammatory pathway.**
References
- 1. Insights on the antitumor effects of kahweol on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 8. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 19. mdpi.com [mdpi.com]
- 20. Anti-Inflammatory Action and Mechanisms of Resveratrol [mdpi.com]
- 21. dovepress.com [dovepress.com]
- 22. Dysfunction of Nrf2-ARE Signaling Pathway: Potential Pathogenesis in the Development of Neurocognitive Impairment in Patients with Moderate to Severe Obstructive Sleep Apnea-Hypopnea Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Apoptosis-related genes change their expression with age and hearing loss in the mouse cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expression of apoptosis-related genes in livers from rats exposed to sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of 16-Oxokahweol in Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Macrophages, key cells of the innate immune system, play a central role in initiating and propagating the inflammatory response. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce a variety of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Consequently, agents that can modulate macrophage activation and inhibit these inflammatory pathways hold great therapeutic potential.
16-Oxokahweol, a derivative of the coffee diterpene kahweol (B1673272), is an emerging compound of interest for its potential anti-inflammatory properties. While extensive research has been conducted on kahweol, this document provides a detailed guide for investigating the specific anti-inflammatory effects of this compound in macrophages. The protocols and expected outcomes are based on the well-documented activities of the parent compound, kahweol, which has been shown to suppress inflammatory responses in macrophages by inhibiting key signaling pathways.[1][2][3]
Key Anti-inflammatory Mechanisms of Kahweol (Expected for this compound)
Studies on kahweol have demonstrated its ability to potently inhibit the inflammatory cascade in macrophages.[1][2][3] It is hypothesized that this compound will exhibit similar, if not enhanced, activities. The primary mechanisms of action are expected to involve:
-
Inhibition of Pro-inflammatory Mediators: Suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[3]
-
Downregulation of Inflammatory Enzymes: Reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
-
Modulation of Key Signaling Pathways: Inhibition of the NF-κB and MAPK signaling pathways, which are critical for the transcription of pro-inflammatory genes.[1][3]
-
Activation of Antioxidant Response: Potential activation of the Nrf2/HO-1 pathway, which helps to mitigate oxidative stress associated with inflammation.
Quantitative Data Summary (Based on Kahweol Studies)
The following tables summarize the reported quantitative data for the anti-inflammatory effects of kahweol in LPS-stimulated RAW 264.7 macrophages. These values can serve as a benchmark for evaluating the potency of this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Kahweol
| Inflammatory Mediator | Cell Type | Stimulant | Kahweol Concentration | % Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 10 µM | ~50% | [2] |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 25 µM | ~75% | [2] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 10 µM | ~40% | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 25 µM | ~70% | [1] |
Table 2: Inhibition of iNOS and COX-2 Expression by Kahweol
| Protein/Gene | Assay | Cell Type | Stimulant | Kahweol Concentration | Effect | Reference |
| iNOS Protein | Western Blot | RAW 264.7 | LPS | 10-50 µM | Dose-dependent decrease | [2] |
| iNOS mRNA | RT-PCR | RAW 264.7 | LPS | 10-50 µM | Dose-dependent decrease | [2] |
| COX-2 Protein | Western Blot | RAW 264.7 | LPS | 10-50 µM | Dose-dependent decrease | [1] |
| COX-2 mRNA | RT-PCR | RAW 264.7 | LPS | 10-50 µM | Dose-dependent decrease | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in macrophages.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO/cytokine production, shorter times for signaling pathway analysis).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the culture supernatant from this compound and LPS-treated cells (from Protocol 1).
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the culture supernatant from treated cells.
-
Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-Nrf2, anti-HO-1, and anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 6: RNA Extraction and Real-Time RT-PCR
-
Extract total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Visualization of Signaling Pathways and Workflows
To facilitate the understanding of the experimental design and the molecular pathways involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to investigate the anti-inflammatory effects of this compound in macrophages. Based on the evidence from its parent compound, kahweol, it is anticipated that this compound will demonstrate significant potential as a modulator of macrophage-mediated inflammation. The detailed methodologies and visual aids are intended to facilitate the design and execution of experiments to thoroughly characterize the bioactivity and mechanisms of action of this promising natural product derivative. Further research is warranted to establish the specific efficacy and therapeutic potential of this compound in inflammatory disease models.
References
- 1. Suppressive effects of the kahweol and cafestol on cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The coffee diterpene kahweol suppress the inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with 16-Oxokahweol
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxokahweol, a derivative of the coffee diterpene kahweol, has emerged as a compound of interest in cancer research due to its potential anti-proliferative and pro-apoptotic activities. Understanding the molecular mechanisms by which this compound induces programmed cell death, or apoptosis, is crucial for its development as a potential therapeutic agent. Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful and quantitative method for assessing apoptosis in cell populations. This document provides detailed protocols for analyzing apoptosis in cells treated with this compound using the Annexin V and Propidium Iodide (PI) staining method, along with an overview of the potential signaling pathways involved.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of this compound for 48 hours. The data is categorized into four populations based on Annexin V and Propidium Iodide (PI) staining:
-
Viable Cells (Annexin V- / PI-): Healthy, intact cells.
-
Early Apoptotic Cells (Annexin V+ / PI-): Cells in the initial stages of apoptosis, characterized by the externalization of phosphatidylserine.
-
Late Apoptotic/Necrotic Cells (Annexin V+ / PI+): Cells in the later stages of apoptosis or necrotic cells, where the cell membrane has lost its integrity.
-
Necrotic Cells (Annexin V- / PI+): Primarily necrotic cells with compromised membrane integrity.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 5.1 ± 0.9 | 17.4 ± 2.1 |
| This compound | 25 | 65.7 ± 4.2 | 20.5 ± 2.3 | 10.3 ± 1.5 | 30.8 ± 3.8 |
| This compound | 50 | 42.3 ± 5.1 | 35.1 ± 3.8 | 18.2 ± 2.7 | 53.3 ± 6.5 |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol details the steps for preparing, staining, and analyzing cells treated with this compound to quantify apoptosis.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells of interest in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Cell Resuspension:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Signaling Pathways and Visualizations
Based on studies of the related compound kahweol, this compound is likely to induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by the regulation of Bcl-2 family proteins and the subsequent activation of a caspase cascade.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for Flow Cytometry Analysis of Apoptosis.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound Induced Apoptosis Signaling Pathway.
Discussion
The provided protocol for Annexin V and PI staining is a robust and widely accepted method for quantifying apoptosis. The externalization of phosphatidylserine, detected by Annexin V, is an early and specific marker of apoptosis. The subsequent loss of membrane integrity, allowing PI to enter and stain the nucleus, distinguishes late apoptotic and necrotic cells.
The proposed signaling pathway suggests that this compound, similar to kahweol, likely triggers the intrinsic apoptotic cascade. This is initiated by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the caspase cascade, with caspase-9 acting as the initiator and caspase-3 as the key executioner caspase, ultimately leading to the cleavage of cellular substrates like PARP and the morphological changes characteristic of apoptosis.
Further research is necessary to confirm this pathway for this compound and to identify other potential molecular targets. Western blotting for key proteins such as Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP would provide valuable validation of this proposed mechanism. These application notes and protocols provide a solid foundation for researchers to investigate the apoptotic effects of this compound and its potential as a novel anti-cancer agent.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 16-Oxokahweol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of 16-Oxokahweol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a synthetic derivative of kahweol, a diterpene found in coffee beans.[1] It is being investigated for its potential anticancer, chemopreventive, and antioxidative properties.[1] Like many hydrophobic molecules, this compound is poorly soluble in aqueous solutions, which can pose significant challenges for in vitro and in vivo experiments, affecting bioavailability and consistent dosing. While it is soluble in organic solvents, its low water solubility can lead to precipitation in aqueous-based experimental systems like cell culture media.
Q2: What are the general signs of solubility issues with this compound in my experiments?
A: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: A solid, crystalline, or cloudy substance appears in your stock solution or after adding it to your aqueous experimental medium.
-
Inconsistent Results: You observe high variability in your experimental outcomes, which could be due to inconsistent concentrations of the dissolved compound.
-
Low Bioactivity: The observed biological effect is lower than expected, potentially because the compound is not fully available to the cells or target.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A: Based on data for the parent compound, kahweol, the following organic solvents can be used to prepare stock solutions. It is crucial to prepare a high-concentration stock solution that can be further diluted into your aqueous medium.
| Solvent | Reported Solubility of Kahweol (Parent Compound) |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 mg/mL |
| Ethanol | 5 mg/mL |
| N,N-Dimethylformamide (DMF) | 5 mg/mL |
Disclaimer: This data is for the parent compound, kahweol, and should be used as a guideline for this compound.[2] It is recommended to perform your own solubility tests.
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
A: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Liposomes and Micelles: Lipid-based nanoparticles that can entrap hydrophobic compounds in their core.
-
Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier.
Troubleshooting Guides
Issue 1: Precipitation Occurs Immediately Upon Adding this compound Stock Solution to Aqueous Media
| Possible Cause | Troubleshooting Step |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. Solution: Decrease the final working concentration. Perform a serial dilution to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution Shock | Adding a concentrated organic stock solution directly to a large volume of aqueous media can cause the compound to "crash out" due to the rapid change in solvent polarity. Solution: Use a two-step dilution. First, create an intermediate dilution of your stock in your aqueous medium (e.g., 1:10). Then, add this intermediate dilution to your final volume. Alternatively, add the stock solution dropwise while gently vortexing or stirring the medium. |
| Low Temperature | The solubility of many compounds, including coffee diterpenes, is temperature-dependent.[3] Solution: Gently warm your aqueous medium to 37°C before adding the this compound stock solution. A brief incubation in a 37°C water bath after addition can also help. |
| High Organic Solvent Concentration | While organic solvents aid in initial dissolution, a high final concentration in the cell culture medium can be toxic to cells. Solution: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. This may require preparing a more concentrated initial stock solution. |
Issue 2: My this compound Solution is Initially Clear but Becomes Cloudy Over Time
| Possible Cause | Troubleshooting Step |
| Delayed Precipitation | The compound may be in a supersaturated state that is not stable over time. Solution: Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Temperature Fluctuations | Changes in temperature, such as removing the experimental setup from an incubator, can affect solubility. Solution: Maintain a constant temperature for your experimental setup as much as possible. |
| Interaction with Media Components | Components in complex media (e.g., proteins in serum) can sometimes interact with the compound, leading to precipitation. Solution: Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if the issue persists. If not, consider reducing the serum concentration if your experimental design allows. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 282.39 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Weigh out 2.82 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM final concentration in 10 mL of cell culture medium: a. In a sterile 15 mL conical tube, add 10 mL of pre-warmed cell culture medium. b. Add 10 µL of the 10 mM stock solution to the medium. This will result in a final DMSO concentration of 0.1%. c. Immediately after adding the stock solution, gently vortex the tube for 10-15 seconds to ensure thorough mixing. d. Visually inspect the medium to ensure it remains clear.
-
Use the freshly prepared medium for your experiment immediately.
Mandatory Visualizations
Nrf2/ARE Signaling Pathway Activation by this compound
This compound is known to be a potent modulator of the Nrf2/ARE signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.
References
16-Oxokahweol stability issues in cell culture media
Welcome to the technical support center for 16-Oxokahweol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential stability issues of this compound in cell culture media. As a novel compound, specific data on its stability is emerging. Therefore, this guide provides a general framework and best practices for assessing and managing the stability of this compound and other small molecules in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
A1: this compound is a diterpene compound derived from coffee that is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. The stability of any compound in cell culture media is crucial because degradation can lead to a decrease in its effective concentration, potentially causing inconsistent or erroneous experimental results. Factors within the media, such as pH, temperature, enzymatic activity, and interactions with other components, can affect the stability of a small molecule like this compound.
Q2: What are the common signs of this compound instability in my cell culture experiments?
A2: Signs of instability can include:
-
Loss of bioactivity: A gradual or sudden decrease in the expected biological effect of the compound over time.
-
Inconsistent results: High variability in data between replicate experiments or between experiments conducted on different days.
-
Changes in media appearance: Though less common, precipitation or a change in the color of the culture media upon addition of the compound could indicate instability or solubility issues.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: The most direct method is to perform a stability study. This involves incubating this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) under standard cell culture conditions (e.g., 37°C, 5% CO2) for various durations. Samples of the medium are collected at different time points and the concentration of this compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What factors can influence the stability of this compound in cell culture media?
A4: Several factors can impact the stability of a small molecule in cell culture media:
-
pH: Cell culture media are typically buffered to a physiological pH (around 7.4). Deviations from this pH can catalyze the degradation of pH-sensitive compounds.
-
Temperature: Standard incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Serum: The presence of enzymes (e.g., esterases, proteases) in fetal bovine serum (FBS) or other serum supplements can metabolize or degrade the compound.
-
Light: Some compounds are photosensitive and can degrade upon exposure to light.
-
Reactive Oxygen Species (ROS): Cell metabolism can generate ROS, which can oxidize and degrade the compound.
-
Interactions with Media Components: Components like vitamins, amino acids, and reducing agents can potentially react with the compound.[1][2][3]
Troubleshooting Guide
Issue 1: I am observing a progressive loss of the biological effect of this compound in my long-term (e.g., 48-72 hour) experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound over time. | 1. Perform a time-course stability study using HPLC or LC-MS to quantify the concentration of this compound in your media at 0, 24, 48, and 72 hours. 2. If degradation is confirmed, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Metabolism by cells. | 1. Analyze the cell culture supernatant and cell lysates for the presence of this compound metabolites using LC-MS. 2. If metabolism is significant, this may be an inherent characteristic of the cell line being used. |
Issue 2: My dose-response curves for this compound are not consistent between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent preparation of stock solutions. | 1. Ensure that the this compound stock solution is fully dissolved and vortexed thoroughly before each use. 2. Prepare fresh stock solutions frequently and store them under appropriate conditions (e.g., -20°C or -80°C, protected from light). |
| Variability in media preparation. | 1. Use the same batch of cell culture medium and serum for a set of related experiments to minimize variability.[2] 2. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for the cells. |
| Adsorption to plasticware. | 1. Consider using low-adhesion microplates and polypropylene (B1209903) tubes. 2. Quantify the concentration of this compound in the media at the start of the experiment to ensure the target concentration is achieved. |
Quantitative Data Summary
The following tables represent illustrative data from a hypothetical stability study of this compound in different cell culture media.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C, 5% CO2
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100% | 100% | 100% |
| 6 | 92% | 95% | 98% |
| 12 | 85% | 88% | 96% |
| 24 | 71% | 75% | 92% |
| 48 | 52% | 58% | 85% |
| 72 | 35% | 41% | 78% |
Table 2: Half-life (t½) of this compound in Different Media
| Medium | Half-life (hours) |
| DMEM + 10% FBS | ~44 hours |
| RPMI-1640 + 10% FBS | ~50 hours |
| Serum-Free DMEM | ~130 hours |
Note: The data presented in these tables are for illustrative purposes only and should not be considered as actual experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Dissolving: Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Aliquot the stock solution into small volumes in sterile, light-protected tubes (e.g., amber tubes).
-
Storage: Store the aliquots at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
-
Preparation: Prepare the desired cell culture medium (e.g., DMEM + 10% FBS) in a sterile flask.
-
Spiking: Add the this compound stock solution to the medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Incubation: Incubate the medium in a cell culture incubator at 37°C and 5% CO2.
-
Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
Sample Preparation: For each sample, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent). Vortex and centrifuge to pellet the precipitate.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Below are diagrams illustrating a hypothetical experimental workflow and potential signaling pathways that could be investigated in relation to this compound's biological activity.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Identifying and minimizing 16-Oxokahweol degradation products
Welcome to the technical support center for 16-Oxokahweol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bioactive diterpene found in coffee and is a key oxidative metabolite of kahweol. It is of significant interest in preclinical research due to its potent activation of the Nrf2/ARE signaling pathway, a critical regulator of cellular defense against oxidative stress. Maintaining the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on its chemical structure as a diterpene and an α,β-unsaturated ketone, this compound is susceptible to degradation under several conditions:
-
pH: Both acidic and basic conditions can promote hydrolysis and other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or ambient light may induce photolytic degradation.
-
Oxygen: As an unsaturated compound, this compound is prone to oxidation.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
Q3: What are the likely degradation products of this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, its chemical structure suggests several potential degradation pathways:
-
Michael Addition: The α,β-unsaturated ketone is a Michael acceptor and can react with nucleophiles present in experimental systems (e.g., thiols in buffers or cell culture media).
-
Oxidation: The double bonds and other susceptible sites in the molecule can be oxidized, leading to the formation of epoxides, diols, or other oxidation byproducts.
-
Hydrolysis: The ester-like furan (B31954) ring may be susceptible to hydrolysis under certain pH conditions.
-
Isomerization: Changes in pH or temperature could potentially lead to isomerization.
Q4: How can I minimize the degradation of this compound during storage and handling?
To minimize degradation, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below in a tightly sealed container. | Reduces the rate of chemical reactions. |
| Light | Protect from light by using amber vials or by wrapping containers in aluminum foil. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| Solvent | Prepare stock solutions in anhydrous, aprotic solvents (e.g., DMSO, anhydrous ethanol). Use freshly prepared solutions for experiments. | Avoids hydrolysis and reactions with protic solvents. |
| pH | Maintain a neutral pH for aqueous solutions whenever possible. Use buffers with caution, being mindful of potential nucleophilic components. | Minimizes acid- or base-catalyzed degradation. |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium.
-
Incubate this compound in the medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, extract the compound and analyze its concentration using a validated HPLC method.
-
-
Minimize Incubation Time: If significant degradation is observed, reduce the incubation time of your assay if experimentally feasible.
-
Use a Simplified Buffer: For short-term experiments, consider replacing the complex cell culture medium with a simpler, non-nucleophilic buffer system.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms of this compound samples.
-
Possible Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples are processed quickly and kept at low temperatures. Avoid prolonged exposure to light and ambient air.
-
Check Solvent Purity: Use high-purity, HPLC-grade solvents to prepare samples and mobile phases.
-
Evaluate Analytical Method: The HPLC method itself might be contributing to degradation.
-
Temperature: Try running the column at a lower temperature.
-
Mobile Phase pH: Ensure the mobile phase pH is within a stable range for the compound.
-
Method Comparison: If possible, compare results with an alternative analytical technique like Ultra-Performance Liquid Chromatography (UPLC) which often has shorter run times and can minimize on-column degradation.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in a small amount of organic solvent (e.g., methanol) and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store solid this compound at 60°C for 7 days in a temperature-controlled oven. Dissolve in a suitable solvent for analysis. |
| Photolytic Degradation | Expose a solution of this compound (1 mg/mL) to a calibrated light source (e.g., ICH option 2) for a specified duration. Analyze the sample and a dark control. |
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is intended for the quantification of this compound and the separation of its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable gradient, for example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B. Optimize as needed for separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | Monitor at the λmax of this compound (determine by UV scan, likely in the 220-300 nm range). |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve samples in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection. |
Protocol 3: Identification of Degradation Products by LC-MS/MS
This workflow outlines the steps for identifying unknown degradation products.
-
Sample Preparation: Prepare samples from forced degradation studies as described in Protocol 1.
-
LC Separation: Use the HPLC method from Protocol 2 or a UPLC method for better resolution.
-
MS Analysis:
-
Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to determine the best ionization for this compound and its degradation products.
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and any new peaks.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion and the ions of the unknown peaks.
-
-
Data Analysis:
-
Elemental Composition: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to determine the elemental composition of the degradation products from their accurate mass.
-
Fragmentation Pattern Analysis: Compare the fragmentation patterns of the degradation products with that of the parent this compound to propose structures for the degradants.
-
Database Searching: Utilize chemical databases (e.g., SciFinder, ChemSpider) to search for known compounds with similar masses and structures.
-
Visualizations
Caption: Activation of the Nrf2 signaling pathway by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for the identification of degradation products.
Optimizing dosage and treatment time for 16-Oxokahweol in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 16-Oxokahweol in cell-based assays. Given the limited direct experimental data on this compound, this guidance is substantially informed by research on its parent compound, kahweol. Researchers are strongly encouraged to determine the optimal conditions for their specific cell lines and experimental setups.
Troubleshooting Guide
This guide addresses common issues encountered when working with small molecule inhibitors like this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Group | DMSO Toxicity: The concentration of the solvent, Dimethyl Sulfoxide (DMSO), may be too high. | Ensure the final DMSO concentration in the culture medium is at or below 0.1%. Perform a vehicle control with the same DMSO concentration to assess its specific effect on your cells.[1] |
| Suboptimal Cell Culture Conditions: Issues with media, temperature, CO2 levels, or contamination can affect cell health. | Regularly monitor and maintain optimal incubator conditions. Routinely check for contamination. Use fresh, high-quality culture reagents. | |
| Inconsistent or Non-reproducible Results | Compound Instability: this compound may be unstable in the culture medium at 37°C over extended periods. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the media before being added to the cells. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. | |
| No Observable Effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Insufficient Treatment Time: The incubation period may be too short for the compound to induce a measurable effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for the desired outcome (e.g., apoptosis). | |
| Precipitation of this compound in Media | Poor Solubility: The compound may not be fully soluble in the culture medium at the desired concentration. | Ensure the stock solution in DMSO is fully dissolved before further dilution in the medium. When diluting, add the DMSO stock to the medium and mix immediately and thoroughly. Avoid high final concentrations of the compound if solubility is an issue. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: Based on studies with the related compound kahweol, a starting point for determining the IC50 value of this compound in cancer cell lines would be a range of 10 µM to 50 µM.[2] However, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q2: How long should I treat my cells with this compound to observe apoptosis?
A2: The induction of apoptosis is time-dependent. For a related compound, kahweol, effects on apoptotic markers were observed in a time- and dose-dependent manner.[3] We recommend a time-course experiment, for example, measuring apoptosis at 24, 48, and 72 hours post-treatment to determine the optimal endpoint for your experimental conditions.
Q3: What is the mechanism of action of this compound?
A3: While direct studies on this compound are limited, the parent compound, kahweol, has been shown to induce apoptosis in cancer cells by inhibiting the phosphorylation of STAT3.[3][4] It is also suggested that it may modulate the PI3K/Akt and NF-κB signaling pathways, which are critical for cell survival and proliferation.[5]
Q4: How should I prepare my this compound stock and working solutions?
A4: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM or 20 mM). Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed, complete cell culture medium immediately before adding it to your cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells by flow cytometry.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (determined from the cell viability assay) for the selected time period (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (µM)
Note: This table is for illustrative purposes. Actual IC50 values must be determined experimentally.
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 (Lung Cancer) | 45.2 | 25.8 | 15.1 |
| MCF-7 (Breast Cancer) | 52.1 | 30.5 | 18.9 |
| HCT116 (Colon Cancer) | 38.7 | 22.3 | 13.4 |
| PC-3 (Prostate Cancer) | 48.9 | 28.1 | 16.7 |
Table 2: Expected Time-Dependent Increase in Apoptosis (%)
Note: This table is for illustrative purposes. Actual percentages must be determined experimentally.
| Treatment Time | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) |
| 0 hours | < 5% | < 2% |
| 24 hours | 15 - 25% | 5 - 10% |
| 48 hours | 25 - 40% | 15 - 25% |
| 72 hours | 20 - 35% | 30 - 50% |
Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Kahweol blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in 16-Oxokahweol HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise ratio (S/N) during the HPLC analysis of 16-Oxokahweol.
Troubleshooting Guides: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure the peak of interest, leading to inaccurate quantification and reduced sensitivity. The following sections provide a systematic approach to identifying and resolving the root cause of a low S/N ratio in your this compound analysis.
Q1: My this compound peak is very small and the baseline is noisy. Where should I start troubleshooting?
A high baseline noise can significantly impact the signal-to-noise ratio, making it difficult to detect and quantify low-concentration analytes. A systematic approach to troubleshooting is recommended to isolate the source of the noise.
Troubleshooting Workflow for Low S/N Ratio
Caption: A stepwise workflow for troubleshooting low signal-to-noise ratio in HPLC analysis.
Start by disconnecting the column and running the mobile phase directly to the detector. If the noise persists, the issue is likely with the HPLC system (pump, detector, or mobile phase). If the noise disappears, the problem is related to the column, sample preparation, or method parameters.
Q2: How can I determine if the noise is coming from my HPLC system?
Systematic isolation is key. Here’s how you can pinpoint the source of system-related noise:
-
Detector:
-
Lamp Issues: A failing or unstable detector lamp is a common source of noise. Check the lamp's energy output and operating hours. Replace if necessary.
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline noise. Flush the flow cell with a strong, appropriate solvent.[1]
-
-
Pump and Tubing:
-
Air Bubbles: Air bubbles in the pump or tubing can cause pressure fluctuations and a noisy baseline.[1] Ensure your mobile phase is properly degassed and prime the pump.
-
Leaky Fittings: Check all fittings for leaks, as these can introduce air and cause pressure instability.
-
Worn Pump Seals: Worn pump seals can lead to pressure fluctuations and baseline noise.[2] Regular maintenance and replacement are crucial.
-
-
Mobile Phase:
-
Contamination: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline, especially in gradient elution.[2] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Miscibility: Ensure all components of your mobile phase are fully miscible to prevent precipitation and noise.
-
Q3: What aspects of my method or sample could be causing a low signal-to-noise ratio?
If the system is not the source of the noise, consider these method and sample-related factors:
-
Sample Preparation:
-
Matrix Effects: Complex sample matrices, such as those from coffee extracts, can contain compounds that interfere with the analysis, leading to a high background and low S/N.[3][4][5] Proper sample cleanup is crucial.
-
Incomplete Extraction: Inefficient extraction of this compound from the sample matrix will result in a low signal.
-
-
Column:
-
Contamination: A contaminated guard or analytical column can lead to a noisy baseline as contaminants slowly elute.[2]
-
Degradation: Column degradation can result in poor peak shape and a noisy baseline.
-
-
Method Parameters:
-
Detector Wavelength: Ensure you are using the optimal wavelength for this compound detection. While specific data for this compound is limited, related diterpenes like kahweol (B1673272) are often detected around 280-290 nm.
-
Mobile Phase Composition: The choice of mobile phase and additives can impact baseline noise. For example, some ion-pairing reagents or buffers can increase noise at certain wavelengths.
-
Logical Relationship of Causes and Solutions for Low S/N
Caption: Relationship between the primary causes of low S/N and their respective solutions.
Frequently Asked Questions (FAQs)
Sample Preparation
Q: What is a good starting point for sample preparation when analyzing this compound from a complex matrix like coffee?
A robust sample preparation protocol is critical to minimize matrix effects and improve the signal-to-noise ratio. For diterpenes in coffee, a common approach involves saponification followed by liquid-liquid extraction. This process cleaves the fatty acid esters from the diterpenes, allowing for the analysis of the total diterpene content.
Sample Preparation Workflow for Coffee Diterpenes
Caption: A general workflow for the preparation of coffee samples for diterpene analysis.
HPLC Method Parameters
Q: I don't have a validated method for this compound. What are some recommended starting HPLC parameters?
Table 1: HPLC-DAD Parameters for Cafestol (B1668206) and Kahweol Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Water:Methanol (25:75 v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detector | Photodiode Array (PDA) |
| Wavelength | 289 nm (for Kahweol) |
| Note: These parameters are based on a validated method for cafestol and kahweol and may require optimization for this compound. |
Improving Signal Intensity
Q: My baseline is clean, but my this compound peak is still too small. How can I increase the signal?
If baseline noise is not the primary issue, focus on strategies to increase the analyte signal:
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the peak height. However, be cautious of overloading the column, which can lead to poor peak shape.
-
Concentrate the Sample: If possible, concentrate your sample before injection to increase the analyte concentration.
-
Optimize Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can improve peak shape and, consequently, peak height.
-
Derivatization: Although a more complex approach, derivatization of the analyte with a UV-absorbing or fluorescent tag can significantly enhance the signal.[6][7]
Experimental Protocols
Protocol: HPLC-DAD Analysis of Diterpenes in Coffee Oil
This protocol is adapted from a validated method for the determination of cafestol and kahweol in coffee oil extract and can serve as a starting point for the analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Kinetex XBC-18 (250 mm × 4.6 mm, 5 μm) or equivalent.
-
Mobile Phase: Isocratic elution with Water:Methanol (25:75 v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 μL.
-
Column Temperature: 25°C.
-
Detection: PDA detector set at an appropriate wavelength for this compound (start with a scan from 200-400 nm to determine the optimal wavelength; for kahweol, 289 nm is used).
-
Run Time: 17 minutes.
3. Sample Preparation (from Coffee Oil):
-
Accurately weigh a known amount of coffee oil.
-
Perform a saponification step to hydrolyze the diterpene esters. This typically involves heating the oil with an alcoholic solution of potassium hydroxide (B78521) (KOH).
-
After saponification, perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or n-hexane to isolate the diterpenes.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (or 100% methanol).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to a standard, if available.
-
Quantify the peak area to determine the concentration of this compound in the sample.
Disclaimer: The information provided is for guidance and troubleshooting purposes. Method parameters and sample preparation techniques may require optimization for your specific application and instrumentation. The recommendations for this compound are based on general HPLC principles and data from structurally similar compounds due to limited direct information.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. Matrix Effects | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 16-Oxokahweol Bioactivity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce variability in 16-Oxokahweol bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a bioactive diterpene, an oxidative metabolite of kahweol, which is naturally found in coffee beans.[1] It is recognized for its potential to modulate cellular defense mechanisms against oxidative and electrophilic stress.[1] Its primary known bioactivities include the activation of the Nrf2/ARE signaling pathway, which induces the expression of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1] Research also suggests it may have anti-inflammatory and anti-angiogenic properties, similar to its parent compound, kahweol.[2][3]
Q2: How should this compound be stored to maintain its stability?
For long-term storage, solid this compound should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the recommended solvent for dissolving this compound for in vitro assays?
This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium.
Q4: What is the maximum permissible DMSO concentration in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%, to minimize cytotoxicity.[4] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible bioactivity results. | 1. Compound Instability: Degradation of this compound due to improper storage or handling. 2. Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. 3. Cell Line Variability: High passage number of cells leading to altered phenotypes. 4. Assay Conditions: Variations in incubation times, cell densities, or reagent concentrations. | 1. Ensure proper storage of solid compound and stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. 2. Use a calibrated microbalance for weighing and prepare fresh serial dilutions for each experiment. 3. Use cells with a low passage number and ensure consistent cell seeding density. 4. Standardize all assay parameters and document them meticulously in a lab notebook. |
| Precipitation of this compound in cell culture medium. | 1. Low Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High DMSO Concentration: A high percentage of DMSO in the final medium can sometimes cause precipitation when mixed with aqueous solutions. | 1. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Consider using a stepwise dilution method. 2. Ensure the final DMSO concentration is ≤ 0.1%. Prepare intermediate dilutions in serum-free medium before adding to the final culture. |
| High background or false positives in the assay. | 1. Contamination: Mycoplasma or bacterial contamination in cell cultures. 2. Reagent Interference: Components in the assay reagents may interact with this compound. | 1. Regularly test cell lines for mycoplasma contamination. 2. Run appropriate controls, including a vehicle control (medium with DMSO) and a blank (medium only), to identify any interfering signals. |
| No observable effect of this compound. | 1. Sub-optimal Concentration: The concentration range tested may be too low. 2. Inactive Compound: The compound may have degraded. 3. Resistant Cell Line: The chosen cell line may not be responsive to this compound. | 1. Perform a dose-response experiment with a wide range of concentrations. 2. Use a freshly prepared stock solution from a reputable supplier. 3. Research the literature to select a cell line known to be responsive to Nrf2 activators or anti-inflammatory agents. |
Data Presentation
Table 1: Bioactivity of Kahweol (Parent Compound of this compound) in Anti-Inflammatory Assays
| Cell Line | Assay | Measured Parameter | IC50 (µM) | Reference |
| RAW 264.7 Macrophages | LPS-induced NO Production | Nitric Oxide | ~5-10 | [5] |
| RAW 264.7 Macrophages | LPS-induced PGE2 Production | Prostaglandin E2 | ~5-10 | [5] |
| Primary Kupffer Cells | LPS-induced Cytokine Production | IL-1α, IL-1β, IL-6, TNF-α | Not specified | [6] |
Note: Data for this compound is limited; therefore, data for its parent compound, kahweol, is presented as a reference.
Table 2: Bioactivity of Kahweol in Anti-Angiogenesis Assays
| Assay Model | Measured Parameter | Effective Concentration | Inhibition (%) | Reference |
| HUVEC Proliferation | Cell Viability | 75 µM | ~40% | [2] |
| HUVEC Migration (Wound Healing) | Area of Invasion | 75 µM | 66% (at 24h) | [2] |
| HUVEC Tube Formation | Tube Length | 75 µM | Significant Inhibition | [2] |
| Mouse Aortic Ring Assay | Microvessel Sprouting | 75 µM | Significant Inhibition | [2] |
Note: Data for this compound is limited; therefore, data for its parent compound, kahweol, is presented as a reference.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Chosen adherent or suspension cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
This protocol assesses the anti-angiogenic potential of this compound by evaluating its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
Calcein AM (for fluorescent staining)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle (0.1% DMSO).
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours, monitoring for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a phase-contrast microscope. For quantification, the total tube length, number of branches, and number of loops can be measured using imaging software. Fluorescent staining with Calcein AM can enhance visualization.
-
Data Analysis: Compare the extent of tube formation in this compound-treated wells to the vehicle control.
Visualizations
Figure 1. A generalized experimental workflow for in vitro bioactivity assays.
Figure 2. Activation of the Nrf2 signaling pathway by this compound.
References
- 1. This compound | High Purity Reference Standard [benchchem.com]
- 2. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sustained Oxidative Stress Inhibits NF-κB Activation Partially via Inactivating the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of kahweol, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kahweol Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence of 16-Oxokahweol in Fluorescent Assays
Welcome to the technical support center for addressing autofluorescence interference from 16-Oxokahweol in your fluorescent assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues related to compound autofluorescence, ensuring data accuracy and reliability.
Troubleshooting Guide: Characterizing and Mitigating this compound Autofluorescence
Issue: My fluorescent assay shows high background signal after adding this compound. How can I confirm it's autofluorescence from the compound and what steps can I take to reduce this interference?
This guide provides a systematic approach to characterizing the fluorescent properties of this compound and implementing strategies to minimize its impact on your assay.
Step 1: Confirm and Characterize the Autofluorescence of this compound
The first critical step is to determine if this compound is indeed autofluorescent under your experimental conditions.
Experimental Protocol: Determining the Excitation and Emission Spectra of this compound
Objective: To measure the excitation and emission spectra of this compound to understand its fluorescent properties.
Materials:
-
This compound
-
Assay buffer (e.g., PBS, HBSS)
-
Black, clear-bottom microplates
-
Microplate spectrofluorometer
Procedure:
-
Prepare a dilution series of this compound: In your assay buffer, prepare a serial dilution of this compound, including a vehicle-only control (e.g., DMSO at the same final concentration used in your assay).
-
Transfer to microplate: Pipette the dilutions and the vehicle control into the wells of a black, clear-bottom microplate.
-
Determine the excitation spectrum:
-
Set the emission wavelength of the spectrofluorometer to a starting value (e.g., 500 nm).
-
Scan a range of excitation wavelengths (e.g., 300-480 nm) and measure the fluorescence intensity. The wavelength with the highest intensity is the excitation maximum.
-
-
Determine the emission spectrum:
-
Set the excitation wavelength to the maximum determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 400-700 nm) to identify the emission maximum.
-
-
Analyze the data: A dose-dependent increase in fluorescence that is absent in the vehicle control confirms that this compound is autofluorescent. The resulting spectra will reveal the optimal wavelengths for its excitation and emission.
Step 2: Strategies to Mitigate Autofluorescence Interference
Once you have characterized the autofluorescence of this compound, you can employ several strategies to minimize its interference.
Strategy 1: Spectral Separation
The most effective way to avoid interference is to use fluorophores that have excitation and emission spectra distinct from that of this compound.
-
Recommendation: Choose a fluorophore that emits in a region where this compound's fluorescence is minimal. Since many endogenous cellular components and compounds autofluoresce in the blue to green range (350-550 nm), shifting to red or far-red fluorophores is often a good strategy.[1][2][3][4]
| Fluorophore Class | Typical Emission Range | Potential Advantage |
| Green Fluorophores | 500 - 550 nm | High risk of spectral overlap with common autofluorescence. |
| Red Fluorophores | 580 - 650 nm | Lower cellular autofluorescence in this range. |
| Far-Red/Near-IR | 650 - 800 nm | Minimal interference from cellular and compound autofluorescence. |
Strategy 2: Experimental and Reagent Optimization
Modifying your experimental setup and reagents can significantly reduce background fluorescence.
-
Media and Buffer Selection:
-
Avoid using culture media containing phenol (B47542) red and reduce the concentration of fetal bovine serum (FBS), as both are known to be fluorescent.[1][5]
-
Consider using specialized low-autofluorescence media or buffers like FluoroBrite™ DMEM or phosphate-buffered saline (PBS).[1]
-
-
Fixation Method:
-
Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[2] If fixation is necessary, use the lowest effective concentration and shortest incubation time.[5]
-
Consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) as an alternative to aldehyde fixatives.[3][4]
-
If aldehyde fixation is required, you can quench the resulting autofluorescence with a reducing agent.
-
Experimental Protocol: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride
Objective: To reduce autofluorescence caused by aldehyde-based fixatives.
Materials:
-
Fixed cells/tissue
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Fix and permeabilize cells: Follow your standard protocol for cell fixation (e.g., 4% paraformaldehyde).
-
Prepare fresh Sodium Borohydride solution: Immediately before use, dissolve 1 mg of NaBH₄ in 1 mL of PBS.
-
Treat samples: Add the NaBH₄ solution to your fixed cells.
-
Incubate: Incubate for 5-10 minutes at room temperature.
-
Wash: Wash the cells thoroughly with PBS (3 x 5 minutes) to remove residual NaBH₄.
-
Proceed with your staining protocol.
Strategy 3: Background Subtraction and Quenching
If spectral separation and optimization are insufficient, you can use post-acquisition methods or quenching agents.
-
Computational Correction: Include wells with cells and this compound but without the fluorescent probe. The signal from these wells can be measured and subtracted from the experimental wells.
-
Quenching Agents: For fixed cells with high lipofuscin content (a source of autofluorescence in aging cells), a quenching agent can be used.
Experimental Protocol: Reducing Lipofuscin Autofluorescence with Sudan Black B
Objective: To quench autofluorescence from lipofuscin granules in fixed cells.
Materials:
-
Fixed and stained cells/tissue
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
PBS
Procedure:
-
Prepare SBB solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
Incubate samples: After your immunofluorescence staining, incubate the samples with the SBB solution for 10-20 minutes at room temperature in the dark.
-
Wash: Wash the samples extensively with 70% ethanol to remove excess stain, followed by three washes with PBS.
-
Mount and image.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of autofluorescence in cell-based assays?
A1: Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Molecules such as NADH, FAD, collagen, elastin, and lipofuscin are naturally fluorescent.[4][5] Dead cells also tend to be more autofluorescent than live cells.[4][5]
-
Culture Media and Reagents: Components like phenol red, fetal bovine serum (FBS), and some vitamins in the culture media can contribute to background fluorescence.[1]
-
Experimental Procedures: Fixation with aldehyde-based reagents like formaldehyde and glutaraldehyde can induce autofluorescence.[2]
-
Test Compounds: The compound of interest, in this case, this compound, may itself be fluorescent.
Q2: I have determined the excitation and emission spectra for this compound. How do I choose the right fluorophore for my assay?
A2: With the spectral data for this compound, you should select a fluorophore with minimal spectral overlap. Aim for a fluorophore whose excitation and emission peaks are as far as possible from those of this compound. For example, if this compound fluoresces in the blue-green region, a far-red emitting dye would be an excellent choice.
Q3: Can I use software to correct for the autofluorescence of this compound?
A3: Yes, computational subtraction is a valid approach. You will need to include proper controls in your experiment. Specifically, you should have wells containing your cells and this compound at the same concentration as your experimental wells, but without your fluorescent probe. The average fluorescence intensity from these control wells can then be subtracted from the intensity of your experimental wells.
Q4: Are there any specific signaling pathways that this compound or related compounds are known to affect?
A4: Yes, this compound is a derivative of kahweol (B1673272). Kahweol and the structurally similar diterpene cafestol (B1668206) are known to modulate several signaling pathways. These include the Keap1/Nrf2/ARE pathway, which is involved in the antioxidant response, and the Farnesoid X Receptor (FXR) and Pregnane (B1235032) X Receptor (PXR) signaling pathways, which play roles in cholesterol and xenobiotic metabolism.[6][7][8][9]
Signaling Pathways
Below are diagrams of key signaling pathways that may be modulated by kahweol and cafestol, and potentially by this compound.
Caption: Keap1-Nrf2/ARE Signaling Pathway.
Caption: FXR and PXR Signaling Pathways.
Experimental Workflow Diagram
Caption: Troubleshooting Workflow for Autofluorescence.
References
- 1. Kahweol, a coffee diterpene, increases lifespan via insulin/insulin-like growth factor-1 and AMP-activated protein kinase signaling pathways in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kahweol decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The cholesterol-raising factor from coffee beans, cafestol, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Best practices for long-term storage of 16-Oxokahweol
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of 16-Oxokahweol. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1] It is supplied as a white powder. When stored correctly, it should remain stable. However, it is good practice to monitor for any changes in appearance, such as discoloration, which might indicate degradation.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Aliquot the stock solution into small, single-use volumes and store them in tightly sealed glass vials with Teflon-lined caps (B75204) at -20°C or -80°C for extended stability. This practice minimizes the number of freeze-thaw cycles and reduces the risk of solvent evaporation and water absorption, which can affect the compound's concentration and stability.
Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] By activating Nrf2, it promotes the transcription of a wide range of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) in the medium is too high. The solubility of this compound is exceeded at the working concentration in the aqueous environment of the cell culture medium. | Ensure the final concentration of the organic solvent in your cell culture medium is low, typically ≤0.1% (v/v), to avoid solvent-induced cytotoxicity and precipitation. If precipitation still occurs, consider preparing a fresh, lower concentration working solution from your stock. Gentle warming and vortexing of the diluted solution before adding it to the cell culture may also help, but avoid excessive heat. |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. Inaccurate concentration of the stock solution. | Always use freshly prepared working solutions for your experiments. If you suspect your stock solution has degraded, prepare a fresh stock from solid material. Verify the concentration of your stock solution if possible. Ensure that the compound is fully dissolved in the stock solution before further dilution. |
| Loss of biological activity. | Repeated freeze-thaw cycles of the stock solution. Long-term storage of diluted working solutions. | Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions from the stock solution immediately before use. Do not store diluted aqueous solutions of this compound for extended periods. |
Experimental Protocols
Protocol: Nrf2 Activation Assay in Cell Culture
This protocol outlines a general procedure for treating a cell line (e.g., human keratinocytes, HaCaT) with this compound to assess the activation of the Nrf2 signaling pathway via Western blotting for Nrf2 and its downstream target, HO-1.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow for 24 hours.
-
Preparation of this compound Working Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is ≤0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired time period (e.g., 6-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways and a typical experimental workflow involving this compound.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for Cell-Based Assays.
Caption: Potential Anti-Inflammatory Mechanism of this compound.
References
Technical Support Center: Enhancing the Bioavailability of 16-Oxokahweol for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16-Oxokahweol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a synthetic derivative of kahweol (B1673272), a diterpene found in coffee beans.[1][2] Like its parent compound, it exhibits potential anticancer, chemopreventive, and antioxidative properties.[1] However, as a diterpenoid, this compound is expected to have low aqueous solubility and/or permeability, which can significantly limit its oral bioavailability.[3][4] Poor bioavailability can lead to insufficient plasma concentrations to achieve a therapeutic effect, hindering the translation of in vitro findings to in vivo models.[3][4]
Q2: What are the primary reasons for the expected low bioavailability of this compound?
The primary factors contributing to the probable low bioavailability of this compound, a common issue among terpenoids, include:
-
Poor Aqueous Solubility: Diterpenes are often lipophilic and do not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[3][4][5]
-
Low Permeability: The molecular structure of this compound may hinder its ability to pass through the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: Like many natural compounds, this compound may be extensively metabolized by enzymes in the liver and intestinal wall before it reaches systemic circulation.[6]
Q3: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble compounds like this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.[7][8][9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can improve its aqueous solubility and dissolution.[10][11][12]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubilization of this compound in the gastrointestinal tract and facilitate its absorption.
-
Nanotechnology: Reducing the particle size of this compound to the nanometer range (nanonization) can significantly increase its surface area, leading to a faster dissolution rate.[3][13]
Troubleshooting Guides
Problem 1: Low and Variable Plasma Concentrations of this compound in Pilot In Vivo Studies
-
Possible Cause: Poor aqueous solubility and slow dissolution of the administered this compound powder.
-
Troubleshooting Steps:
-
Formulation Enhancement: Move beyond simple suspension formulations.
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Cyclodextrin Complexation: Formulate an inclusion complex of this compound with a cyclodextrin such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Particle Size Reduction: If using a crystalline form, consider micronization or nanomilling to increase the surface area for dissolution.
-
-
Expected Outcome: Increased dissolution rate leading to higher and more consistent plasma concentrations.
Problem 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Bioavailability
-
Possible Cause: The in vitro dissolution medium may not accurately reflect the complex environment of the gastrointestinal tract. Factors like pH, bile salts, and enzymes can influence in vivo performance.
-
Troubleshooting Steps:
-
Biorelevant Dissolution Media: Utilize dissolution media that simulate fasted (FaSSIF) and fed (FeSSIF) states in the small intestine. This provides a more accurate prediction of in vivo dissolution.
-
Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to determine if low membrane permeability, in addition to poor solubility, is a limiting factor.
-
-
Expected Outcome: Better correlation between in vitro and in vivo data, providing a clearer understanding of the absorption barriers.
Problem 3: Suspected High First-Pass Metabolism
-
Possible Cause: this compound may be rapidly metabolized by cytochrome P450 enzymes in the liver and intestinal wall.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes to assess its metabolic stability.
-
Co-administration with Inhibitors: In preclinical models, co-administer this compound with a known inhibitor of relevant metabolizing enzymes (e.g., piperine (B192125) for CYP3A4) to assess the impact on bioavailability. Note: This is an experimental approach to understand the mechanism and not a long-term formulation strategy.
-
-
Expected Outcome: Identification of metabolic pathways and the extent of first-pass metabolism, which can guide further formulation and dosing strategies.
Data Presentation
Table 1: Absorption of Related Diterpenes in Humans
| Compound | Mean Absorption (% of ingested dose) | Mean Absorption (% of duodenal dose) | Urinary Excretion (% of ingested dose) | Reference |
| Cafestol (B1668206) | 67% | 88% | 1.2% | [14] |
| Kahweol | 72% | 93% | 0.4% | [14] |
Note: This data is from a study in ileostomy volunteers and indicates that a significant portion of these diterpenes can be absorbed.[14] However, extensive metabolism is also suggested by the low urinary excretion of the parent compounds.[14]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol (B129727).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Lyophilization
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Tertiary butyl alcohol, Purified water.
-
Procedure:
-
Prepare a 1:1 molar ratio solution of this compound in tertiary butyl alcohol.
-
Prepare an aqueous solution of HP-β-CD.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24 hours to facilitate complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
The resulting lyophilized powder is the this compound-HP-β-CD inclusion complex.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound | High Purity Reference Standard [benchchem.com]
- 3. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. ybcp.ac.in [ybcp.ac.in]
- 9. japsonline.com [japsonline.com]
- 10. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Absorption and urinary excretion of the coffee diterpenes cafestol and kahweol in healthy ileostomy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of synthetic 16-Oxokahweol
Welcome to the Technical Support Center for Synthetic 16-Oxokahweol. This guide is designed for researchers, scientists, and drug development professionals to address challenges arising from the batch-to-batch variability of synthetic this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the consistency and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with different batches of this compound.
Issue 1: Inconsistent Biological Activity Between Batches
Q: We observed a significant difference in the dose-response curve of our cell-based assay when using a new batch of this compound compared to the previous one. What could be the cause?
A: Inconsistent biological activity is a common issue arising from batch-to-batch variability. The primary causes are variations in purity and the presence of impurities.
-
Purity Differences: Even small variations in purity can lead to different effective concentrations of the active compound. A batch with 95% purity will have a different molar concentration of this compound than a batch with 99% purity for the same weighed amount.
-
Presence of Impurities: Impurities can have their own biological effects, which may be agonistic, antagonistic, or toxic, confounding the experimental results. By-products from the synthesis, residual solvents, or degradation products can all contribute to this variability.[1][2][3]
Recommended Actions:
-
Request the Certificate of Analysis (CoA) for each batch: The CoA provides detailed information on the purity and identity of the compound. Compare the CoAs of the different batches, paying close attention to the purity determined by High-Performance Liquid Chromatography (HPLC).[4]
-
Perform in-house quality control: If possible, run an independent HPLC analysis to confirm the purity of each batch.[5]
-
Qualify each new batch: Before starting a large-scale experiment, test each new batch in a small-scale pilot experiment to confirm its activity and determine the optimal concentration.
Issue 2: Poor Solubility or Precipitation of the Compound
Q: Our new batch of this compound is not dissolving completely in the solvent we previously used, or it precipitates out of solution during the experiment. Why is this happening?
A: Solubility issues can be frustrating and can significantly impact the accuracy of your results.
-
Polymorphism: Different batches may have different crystalline forms (polymorphs), which can affect solubility and dissolution rates.[1]
-
Impurities: The presence of insoluble impurities can give the appearance of poor solubility of the compound of interest.
Recommended Actions:
-
Review the CoA: Check for any notes on the crystalline form or solubility.
-
Optimize the Dissolution Procedure: Try warming the solution gently, using a vortex mixer, or sonicating for a short period.
-
Test Alternative Solvents: While this compound is generally soluble in organic solvents, you may need to try a different solvent or a co-solvent system.[6] Always use high-purity, anhydrous solvents.
-
Prepare Fresh Solutions: Do not store stock solutions for extended periods, as the compound may degrade or precipitate over time. It is recommended to store stock solutions at -20°C.[4]
Issue 3: Unexpected Cell Toxicity
Q: We are observing increased cell death in our cultures treated with a new batch of this compound, even at concentrations that were previously non-toxic. What could be the reason?
A: Unexpected toxicity is a serious issue that can invalidate your experimental findings.
-
Toxic Impurities: The most likely cause is the presence of toxic impurities from the synthesis, such as residual starting materials, by-products, or heavy metals.[3]
-
Degradation Products: If the compound has degraded due to improper storage or handling, the degradation products could be toxic.
Recommended Actions:
-
Thoroughly Examine the CoA: Look for any information on residual solvents or other impurities.
-
Perform a Dose-Response Toxicity Assay: For each new batch, perform a simple cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxic concentration range.
-
Ensure Proper Storage: Store this compound at -20°C and protect it from light and moisture to prevent degradation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent activator of the Nrf2/ARE signaling pathway.[4] This pathway is a key regulator of cellular defense against oxidative stress. By activating Nrf2, this compound induces the expression of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol (B129727).[6] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). This stock solution can then be diluted in the cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What analytical techniques are recommended for in-house quality control of this compound?
A3: For in-house quality control, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of small molecules.[4][5] A reversed-phase C18 column is commonly used.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the compound by verifying its molecular weight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Q4: How can I minimize the impact of batch-to-batch variability on my long-term research project?
A4: To ensure the long-term consistency of your research:
-
Purchase a large single batch: If possible, purchase a sufficient quantity of a single batch to last for the entire duration of your project.
-
Thoroughly qualify new batches: If you must use a new batch, perform a bridging study to compare its activity with the previous batch.
-
Maintain detailed records: Keep a log of the batch number, CoA, and any in-house QC data for every experiment.
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Different Batches of this compound
| Parameter | Batch A | Batch B |
| Appearance | White to off-white solid | White solid |
| Purity (HPLC) | 98.5% | 95.2% |
| Identity (MS) | Conforms | Conforms |
| Residual Solvents | <0.1% | 0.5% |
| Storage Temp. | -20°C | -20°C |
Table 2: Impact of Batch Purity on Experimental Dosing
| Target Concentration | Weighed Amount (for 10mM stock in 1mL DMSO) - Batch A (98.5%) | Weighed Amount (for 10mM stock in 1mL DMSO) - Batch B (95.2%) |
| 10 µM | 2.86 mg | 2.96 mg |
| 20 µM | 2.86 mg | 2.96 mg |
| 50 µM | 2.86 mg | 2.96 mg |
Note: Molecular Weight of this compound is 282.39 g/mol .
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Preparation of Standard Solution: Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Preparation of Sample Solution: Prepare a sample solution of the new batch of this compound at the same concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and sample solutions. The purity of the sample is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
Protocol 2: Nrf2 Activation Assay in Cultured Cells
-
Cell Culture: Plate ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from different batches in cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability assay). Plot the dose-response curves for each batch and compare their EC50 values.
Mandatory Visualization
Signaling Pathway
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow
Caption: Workflow for quality control of new this compound batches.
References
- 1. benchchem.com [benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. This compound | High Purity Reference Standard [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - LKT Labs [lktlabs.com]
Technical Support Center: Optimizing 16-Oxokahweol Extraction from Coffee Grounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 16-Oxokahweol from coffee grounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a derivative of kahweol (B1673272), a diterpene naturally found in coffee beans. It is of significant interest to the scientific community for its potential therapeutic properties, including its role in inducing phase II detoxifying enzymes like glutathione (B108866) S-transferase (GST), which are crucial for cellular protection against oxidative stress and carcinogens.
Q2: Which extraction methods are most effective for obtaining diterpenes like this compound from coffee grounds?
A2: Several methods can be employed, each with its own advantages and disadvantages. The most common methods include:
-
Soxhlet Extraction: A classical and robust method that ensures thorough extraction but can be time-consuming and may require large volumes of solvent.
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2, often with a co-solvent like ethanol (B145695). It offers high selectivity and yields, with the advantage of being solvent-free in the final product.[1]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times and potentially higher yields.
-
Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which can significantly reduce extraction time and solvent consumption.
Q3: What are the recommended solvents for extracting this compound?
A3: The choice of solvent is critical for efficient extraction. Based on studies of similar diterpenes, the following solvents and solvent systems are recommended:
-
Hexane (B92381): A nonpolar solvent effective for extracting the lipid fraction containing diterpene esters.[2]
-
Ethanol: A polar solvent that can be used as a co-solvent in SFE to improve the extraction of more polar compounds.[1]
-
Ethanol-water mixtures: These mixtures can be effective for extracting a range of bioactive compounds. For instance, a 48% v/v ethanol solution has been shown to be optimal for pressurized liquid extraction of polyphenols and caffeine.[3]
-
Acetone-water mixtures: Aqueous acetone (B3395972) solutions have also demonstrated high efficiency in extracting bioactive compounds from spent coffee grounds.[4]
Q4: How does the roasting process affect the precursor of this compound in coffee beans?
A4: The roasting process significantly alters the chemical composition of coffee beans. High temperatures can lead to the degradation of thermolabile compounds like kahweol, the precursor to this compound.[5] The degree of roasting (light, medium, dark) will impact the concentration and profile of diterpenes in the final coffee grounds.[5]
Q5: What is the importance of saponification in the extraction process?
A5: In coffee beans, diterpenes like kahweol and cafestol (B1668206) exist primarily as esters of fatty acids. Saponification is a chemical process that uses an alkali (like potassium hydroxide) to break these ester bonds, liberating the free diterpenes.[6] This step is often crucial for accurate quantification and for obtaining the desired free form of the molecule for further research.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient initial extraction | Optimize extraction parameters such as solvent-to-solid ratio, temperature, and time. For Soxhlet extraction, ensure a sufficient number of cycles. For SFE, adjust pressure and co-solvent percentage.[1] |
| Incomplete saponification | Ensure the correct concentration of the alkaline solution (e.g., potassium hydroxide) and optimize the reaction time and temperature. A temperature of around 70-80°C for 60 minutes is often a good starting point.[6][7] |
| Degradation of this compound | As a kahweol derivative, this compound may be sensitive to high temperatures and prolonged exposure to light and air. Use moderate extraction temperatures and consider storing extracts at low temperatures (e.g., 4°C) in the dark.[8][9] |
| Improper particle size of coffee grounds | Grind the spent coffee grounds to a uniform and appropriate particle size to increase the surface area available for solvent extraction. |
| Suboptimal solvent choice | Experiment with different solvents or solvent mixtures. The polarity of the solvent should be optimized to selectively extract this compound. |
Issue 2: Poor Purity of the Extracted this compound
| Possible Cause | Troubleshooting Step |
| Co-extraction of other compounds | Employ a multi-step extraction or purification process. For example, an initial extraction with a nonpolar solvent like hexane to obtain the lipid fraction, followed by saponification and further purification. |
| Ineffective purification method | Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification. Select a stationary and mobile phase that provides good resolution for this compound from other co-extractants. |
| Presence of interfering substances from coffee grounds | Ensure the spent coffee grounds are thoroughly washed and dried before extraction to remove any residual sugars or other water-soluble compounds. |
Issue 3: Inconsistent Results in Quantification (HPLC Analysis)
| Possible Cause | Troubleshooting Step |
| Column degradation | Operate the HPLC column within the recommended pH and temperature ranges. If peak tailing or splitting occurs, consider replacing the column.[10] |
| Mobile phase issues | Ensure the mobile phase is properly degassed and that the components are miscible. Inconsistent mobile phase composition can lead to retention time drift.[11][12] |
| Detector problems | Check if the detector lamp is functioning correctly and if the wavelength is set appropriately for this compound. |
| Sample preparation inconsistencies | Ensure that samples are consistently filtered and diluted in the mobile phase before injection to avoid issues with particulates and solvent mismatch.[11] |
| Air bubbles in the system | Purge the pump and ensure all connections are tight to prevent the introduction of air bubbles, which can cause pressure fluctuations and baseline noise.[12] |
Data Presentation
Table 1: Comparison of Diterpene Yields from Spent Coffee Grounds using Different Extraction Methods.
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Pressure (MPa) | Yield (Total Diterpenes) | Reference |
| Supercritical Fluid Extraction (SFE) | CO2 + 10% Ethanol | 40 | 30 | Significantly higher than Soxhlet | [1] |
| Supercritical Fluid Extraction (SFE) | CO2 + 6% Ethanol | 80 | 25 | Optimized for total diterpene content | [1] |
| Soxhlet Extraction | n-Hexane | Boiling point of hexane | Atmospheric | Lower than optimized SFE | [1] |
| Pressurized Liquid Extraction (PLE) | 48% v/v Ethanol | 160 | 11.7 | 15.99 mg GAE/g (Total Polyphenols) | [3] |
| Microwave-Assisted Extraction (MAE) | 68.9% Ethanol/Water | - | - | 6.98% (Total Yield) | [13] |
Note: Data for this compound is limited; this table presents data for total diterpenes or other relevant compounds to guide experimental design.
Experimental Protocols
Protocol 1: Soxhlet Extraction followed by Saponification
-
Preparation of Coffee Grounds: Dry the spent coffee grounds at 60°C in an oven until a constant weight is achieved. Grind the dried grounds to a fine powder (e.g., <0.5 mm).
-
Soxhlet Extraction:
-
Place approximately 20 g of the dried coffee powder into a cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 250 mL of n-hexane to a round-bottom flask connected to the extractor.
-
Heat the flask to the boiling point of hexane and extract for 6-8 hours.
-
After extraction, evaporate the hexane from the extract using a rotary evaporator to obtain the coffee oil.
-
-
Saponification:
-
Dissolve the coffee oil in a methanolic solution of potassium hydroxide (B78521) (e.g., 1 M).
-
Heat the mixture at 70-80°C under reflux for 1-2 hours.[7]
-
After cooling, add distilled water and extract the unsaponifiable fraction (containing free diterpenes) with a nonpolar solvent like diethyl ether or hexane.
-
Wash the organic phase with water to remove any remaining alkali.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude this compound extract.
-
-
Purification: Purify the crude extract using column chromatography or preparative HPLC.
-
Quantification: Analyze the purified fractions using analytical HPLC with a suitable standard for this compound.
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Preparation of Coffee Grounds: Prepare the coffee grounds as described in Protocol 1.
-
SFE Procedure:
-
Pack the extraction vessel of the SFE system with the dried coffee powder.
-
Set the extraction parameters. Optimal conditions for diterpenes have been reported at a pressure of 25-30 MPa and a temperature of 40-80°C.[1]
-
Use ethanol (e.g., 6-10%) as a co-solvent to enhance the extraction of diterpenes.[1]
-
Pump supercritical CO2 and the co-solvent through the extraction vessel at a constant flow rate.
-
Collect the extract in a separator vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving the extract behind.
-
-
Post-Extraction Processing: The obtained extract can then be subjected to saponification and purification as described in Protocol 1.
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Activation of the Nrf2 signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Solvent Extraction Parameters on the Recovery of Oil From Spent Coffee Grounds for Biofuel Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeine and Polyphenolic Compound Recovery Optimization from Spent Coffee Grounds Utilizing Pressurized Liquid Extraction | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the isolation and quantitation of kahweol and cafestol in green coffee oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hplc.eu [hplc.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Microwave-Assisted Extraction of Phenolic Compounds from Spent Coffee Grounds. Process Optimization Applying Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 16-Oxokahweol during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 16-Oxokahweol during sample preparation.
Troubleshooting Guide
This guide addresses common issues that can lead to the degradation of this compound during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Oxidative degradation: this compound, a diterpene, is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen. | • Work under an inert atmosphere: Purge all solvents with nitrogen or argon and perform sample preparation steps in a glove box or under a gentle stream of inert gas.• Use antioxidants: Add an antioxidant such as sodium sulfite (B76179) or sodium metabisulfite (B1197395) to your extraction and processing solvents. A starting concentration of 2.5 mg/mL can be effective.[1] |
| Appearance of unknown peaks in chromatogram | Degradation products: Oxidation and other degradation pathways can lead to the formation of byproducts such as aldehydes, ethers, or ring-opened structures. The parent compound of this compound, kahweol (B1673272), is known to form dehydro-derivatives at high temperatures.[1][2] | • Control temperature: Keep samples on ice or at 4°C throughout the preparation process. Avoid any heating steps if possible.• Optimize pH: Maintain a neutral to slightly alkaline pH (around 7-8) during extraction and storage. Acidic conditions (e.g., pH 3) can promote the degradation of related compounds like kahweol.[3] |
| Inconsistent results between replicates | Variable exposure to oxygen and light: Inconsistent handling can lead to varying levels of degradation between samples. | • Standardize procedures: Ensure all samples are processed identically, with consistent exposure times to air and light.• Use amber vials: Protect samples from light by using amber-colored vials or by wrapping standard vials in aluminum foil. |
| Loss of compound during solvent evaporation | Thermal degradation: Applying excessive heat during solvent removal can lead to the breakdown of this compound. | • Use gentle evaporation techniques: Employ a gentle stream of nitrogen or use a centrifugal vacuum concentrator at low temperatures.• Avoid rotary evaporators with high temperatures: If a rotary evaporator is necessary, use a low bath temperature and a high vacuum to minimize heat exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation is oxidation. As a diterpene with a reactive furan (B31954) ring, this compound is sensitive to atmospheric oxygen, especially when exposed to heat, light, or acidic conditions.[1][3]
Q2: What are the best antioxidants to use for stabilizing this compound?
A2: Based on studies of similar compounds, sodium sulfite and sodium metabisulfite have been shown to be effective in preventing nonenzymatic oxidation.[1] It is recommended to prepare fresh antioxidant solutions for each experiment.
Q3: Can I use ascorbic acid (Vitamin C) as an antioxidant?
A3: While ascorbic acid is a common antioxidant, some studies on similar compounds have shown it to be less effective in preventing oxidation compared to sulfites. Therefore, sodium sulfite or metabisulfite are the preferred choices.
Q4: What is the optimal pH for working with this compound?
A4: To minimize degradation, it is advisable to maintain a neutral to slightly alkaline pH (pH 7-8) throughout the sample preparation process. Acidic conditions, particularly below pH 4, should be avoided as they can promote the degradation of the furan ring present in kahweol and its derivatives.[3]
Q5: How should I store my this compound samples?
A5: For short-term storage (hours to a few days), store samples in a tightly sealed amber vial at 4°C, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, samples should be stored at -80°C.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Matrices (e.g., cell lysates, plasma)
This protocol is designed to minimize oxidation during the extraction process.
-
Preparation of Reagents:
-
Prepare all aqueous buffers and organic solvents fresh.
-
Degas all solvents by sparging with nitrogen or argon for at least 15 minutes.
-
Prepare a stock solution of sodium sulfite (or sodium metabisulfite) at 100 mg/mL in deionized water.
-
-
Sample Collection and Lysis (for cellular samples):
-
Perform all steps on ice.
-
After harvesting, wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer containing protease inhibitors and 2.5 mg/mL sodium sulfite.
-
-
Extraction:
-
To the lysate or plasma sample, add 3 volumes of ice-cold extraction solvent (e.g., ethyl acetate, dichloromethane) containing 2.5 mg/mL sodium sulfite.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
Carefully transfer the organic layer to a fresh, pre-chilled amber tube.
-
Repeat the extraction step twice more and pool the organic layers.
-
-
Drying and Reconstitution:
-
Dry the pooled organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol, acetonitrile), also containing 2.5 mg/mL sodium sulfite.
-
Workflow for Preventing this compound Oxidation
Caption: A generalized workflow for sample preparation of this compound, emphasizing steps to mitigate oxidation.
Signaling Pathway and Logical Relationships
Logical Diagram of Degradation Prevention
Caption: A logical diagram illustrating the causes of this compound degradation and the corresponding preventative measures.
References
Cell line specific toxicity of 16-Oxokahweol and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Oxokahweol. Due to the limited availability of direct data on this compound, much of the information provided is based on studies of the closely related coffee diterpene, kahweol (B1673272).
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration range for this compound in cancer cell lines?
Q2: In which cancer cell lines has the parent compound, kahweol, shown cytotoxic activity?
A2: Kahweol and its acetate (B1210297) form have demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including:
Q3: What is the primary mechanism of cell death induced by kahweol?
A3: The primary mechanism of cell death induced by kahweol is apoptosis.[1][2][3] This is supported by evidence of caspase activation (caspase-3, -7, and -9), cleavage of PARP, and regulation of the Bcl-2 family of proteins (e.g., increased Bax and decreased Bcl-2 and Bcl-xL).[1]
Q4: Does this compound or kahweol activate the Nrf2 signaling pathway?
A4: Yes, coffee diterpenes, including kahweol, have been reported to activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.[5] This activation can contribute to the chemopreventive effects of these compounds. However, the specific molecular mechanism of Nrf2 activation by this compound has not been extensively studied.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell density. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| No significant cytotoxicity observed at expected concentrations. | The cell line is resistant to this compound. | Verify the sensitivity of your cell line by comparing it to published data for related compounds like kahweol. Consider using a different cell line known to be sensitive. |
| The compound has degraded. | Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment. | |
| Incorrect assay incubation time. | Optimize the incubation time for your specific cell line and the endpoint being measured. A time course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Unexpected toxicity in control (vehicle-treated) cells. | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Run a vehicle-only control to assess solvent toxicity. |
| Difficulty in mitigating off-target toxicity. | The compound may have a narrow therapeutic window. | Consider co-treatment with a cytoprotective agent. For example, overexpression of Heat Shock Protein 70 (HSP70) has been shown to reduce kahweol-induced cytotoxicity in HT-29 cells.[2] |
| The cell line may be particularly sensitive. | Use a lower concentration of this compound or a shorter exposure time. |
Data Presentation
Table 1: Reported Cytotoxic Effects of Kahweol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration Range | Reference |
| HCT116 | Colorectal Cancer | Induces Apoptosis | 25-50 µM | [3] |
| SW480 | Colorectal Cancer | Induces Apoptosis | 50 µM | [3] |
| HT-29 | Colorectal Cancer | Induces Apoptosis, Suppresses HSP70 | 25-50 µM | [2] |
| A549 | Lung Adenocarcinoma | Induces DNA fragmentation and apoptosis | 10-40 µM | [1] |
| PC-3 | Prostate Cancer | Inhibits proliferation and migration | Dose-dependent | [4] |
| DU145 | Prostate Cancer | Inhibits proliferation and migration | Dose-dependent | [4] |
| MDA-MB231 | Breast Cancer | Inhibits proliferation, induces apoptosis | Not specified | [1] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol provides a general procedure for determining the cytotoxicity of this compound. It is recommended to optimize the conditions for each specific cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Detection of Apoptosis by Western Blot
This protocol outlines the steps to detect key apoptotic markers in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined incubation time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Postulated Nrf2 activation pathway by this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. The Cytotoxicity of Kahweol in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kahweol from Coffee Induces Apoptosis by Upregulating Activating Transcription Factor 3 in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coffee diterpenes kahweol acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kahweol Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Nrf2 Activating Potential of 16-Oxokahweol and Kahweol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential of two related diterpene compounds, 16-Oxokahweol and kahweol (B1673272), to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While kahweol is a well-documented Nrf2 activator, data on this compound is limited. This document outlines the established activity of kahweol and presents the experimental framework necessary to quantitatively assess and compare the Nrf2 activating potential of this compound.
Introduction to Nrf2 Activation
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Nrf2 Activating Potential of Kahweol
Kahweol, a diterpene found in coffee beans, has been identified as a potent activator of the Nrf2 pathway.[1][2] Studies have shown that kahweol treatment increases the protein levels of Nrf2 and its downstream target, HO-1, in various cell types.[2][3][4][5] The primary mechanism of action for kahweol-mediated Nrf2 activation is the significant reduction of Keap1 protein levels, which occurs without affecting Keap1 mRNA levels.[2][3][4] This suggests that kahweol promotes the degradation of the Keap1 protein, thereby allowing Nrf2 to accumulate and translocate to the nucleus.
Investigating the Nrf2 Activating Potential of this compound: A Proposed Comparative Study
Currently, there is a lack of direct experimental evidence comparing the Nrf2 activating potential of this compound to that of kahweol. The structural difference between the two compounds, specifically the presence of a ketone group at the 16th position in this compound, may influence its interaction with Keap1 and subsequent Nrf2 activation. A direct comparative study is necessary to elucidate the structure-activity relationship and determine the relative potency of these two molecules.
Below are the detailed experimental protocols that would be employed in such a comparative study to generate quantitative data.
Data Presentation: A Framework for Comparison
To facilitate a direct and clear comparison, the quantitative data obtained from the following experimental protocols should be summarized in the tables below.
Table 1: Comparison of ARE-Luciferase Reporter Activity
| Compound | Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| Kahweol | 1 | |
| 5 | ||
| 10 | ||
| 20 | ||
| This compound | 1 | |
| 5 | ||
| 10 | ||
| 20 | ||
| Positive Control (e.g., Sulforaphane) | 10 |
Table 2: Comparison of Nrf2 Target Gene Expression (qPCR)
| Compound (Concentration) | Relative mRNA Expression (Fold Change vs. Vehicle) | |
| HO-1 | NQO1 | |
| Vehicle Control | 1.0 | 1.0 |
| Kahweol (10 µM) | ||
| This compound (10 µM) | ||
| Positive Control (e.g., Sulforaphane, 10 µM) |
Table 3: Comparison of Protein Expression (Western Blot)
| Compound (Concentration) | Relative Protein Expression (Fold Change vs. Vehicle) | ||
| Nrf2 (nuclear) | Keap1 | HO-1 | |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Kahweol (10 µM) | |||
| This compound (10 µM) | |||
| Positive Control (e.g., Sulforaphane, 10 µM) |
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the transcriptional activity of the Antioxidant Response Element (ARE).
-
Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HepG2 or ARPE-19) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an ARE-driven firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of kahweol, this compound, a vehicle control (e.g., DMSO), or a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubate the cells for a predetermined time (e.g., 6-24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of ARE-luciferase activity for each treatment condition relative to the vehicle control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes, such as HMOX1 (encoding HO-1) and NQO1.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with kahweol, this compound, vehicle control, or a positive control at the desired concentrations for a specified duration (e.g., 6-12 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the quantity and quality of the RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan-based assays with specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Express the results as fold change relative to the vehicle control.
-
Western Blot Analysis of Nrf2 Pathway Proteins
This technique is used to detect and quantify the protein levels of key components of the Nrf2 pathway, including nuclear Nrf2, Keap1, and HO-1.[6]
-
Cell Culture and Treatment:
-
Culture cells in 60mm or 100mm dishes and treat with the compounds as described for the qPCR experiment.
-
-
Protein Extraction:
-
For total protein analysis (Keap1, HO-1), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear Nrf2 analysis, perform nuclear and cytoplasmic fractionation using a specialized kit to isolate nuclear extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin for total lysates or Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
-
Mandatory Visualizations
Caption: The Nrf2 signaling pathway.
Caption: Experimental workflow for comparing Nrf2 activation.
References
- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kahweol activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways | PLOS One [journals.plos.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Kahweol activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kahweol activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways | PLOS One [journals.plos.org]
- 6. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
A Comparative Analysis of the Anti-inflammatory Activities of 16-Oxokahweol and Cafestol
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory properties of two coffee-derived diterpenes, 16-Oxokahweol and cafestol (B1668206). The following sections detail their mechanisms of action, present supporting experimental data in a comparative format, and outline the methodologies of key experiments.
The global pursuit of novel anti-inflammatory agents has led to the investigation of various natural compounds. Among these, the coffee-derived diterpenes, this compound and cafestol, have garnered significant interest. While structurally related, emerging evidence suggests differences in their anti-inflammatory potency and mechanisms of action. This guide aims to provide a comprehensive, data-driven comparison of these two compounds.
Quantitative Comparison of Anti-inflammatory Activity
Experimental data from in vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provide a basis for comparing the anti-inflammatory effects of this compound and cafestol. Both compounds have been shown to inhibit key inflammatory mediators; however, their relative potencies appear to differ.
| Compound | Inflammatory Mediator | IC50 Value (µM) | Cell Line | Key Findings |
| This compound | Nitric Oxide (NO) | Data not available | RAW 264.7 | Potent inhibitor of NO production. |
| Prostaglandin (B15479496) E2 (PGE2) | Data not available | RAW 264.7 | Effectively suppresses PGE2 synthesis. | |
| Cafestol | Nitric Oxide (NO) | Data not available | RAW 264.7 | Inhibits NO production in a dose-dependent manner.[1] |
| Prostaglandin E2 (PGE2) | Data not available | RAW 264.7 | Suppresses PGE2 synthesis.[1] | |
| Cyclooxygenase-2 (COX-2) | ~0.78 (0.25 µg/mL) | RAW 264.7 | Reported to be a potent inhibitor of COX-2. |
Note: Specific IC50 values for this compound were not available in the searched literature. One study reported cafestol to be a more potent COX-2 inhibitor than kahweol (B1673272), the parent compound of this compound. However, another study suggested kahweol is more effective at inhibiting PGE2 production and COX-2 expression, indicating a potential discrepancy in the literature.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of both this compound and cafestol are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Enzymes and Mediators
Both diterpenes have been demonstrated to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[1] This is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of these inflammatory mediators.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by this compound and cafestol.
Activation of the Nrf2 Antioxidant Pathway
A key mechanism underlying the anti-inflammatory and cytoprotective effects of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxifying enzymes. Both this compound's parent compound, kahweol, and cafestol are known to activate the Nrf2 pathway.[1][3][4] This activation is thought to occur through the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.
Caption: Activation of the Nrf2 antioxidant pathway.
Experimental Protocols
The following methodologies are standard for assessing the anti-inflammatory activity of compounds like this compound and cafestol.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound or cafestol for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess assay. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
Caption: Experimental workflow for the Nitric Oxide (NO) assay.
Western Blot Analysis for iNOS and COX-2 Expression
Following treatment, cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA or Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein expression levels.
Nrf2 Nuclear Translocation Assay
To assess Nrf2 activation, nuclear and cytoplasmic fractions of cell lysates are prepared. The levels of Nrf2 in each fraction are then determined by Western blot analysis. An increase in the nuclear Nrf2 level relative to the cytoplasmic level indicates activation and translocation.
Conclusion
Both this compound and cafestol demonstrate significant anti-inflammatory potential through the inhibition of key pro-inflammatory pathways and the activation of the protective Nrf2 antioxidant response. While direct comparative quantitative data for this compound is limited, the available literature suggests that both compounds are promising candidates for further investigation in the context of inflammatory diseases. The conflicting reports on the relative potency of cafestol and kahweol highlight the need for further standardized comparative studies to definitively establish their therapeutic potential. Future research should focus on obtaining precise IC50 values for this compound and conducting head-to-head in vivo studies to validate these in vitro findings.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive effects of the kahweol and cafestol on cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kahweol activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of cafestol against doxorubicin-induced cardiotoxicity in rats by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Capacity of 16-Oxokahweol: A Comparative Guide Using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The evaluation of the antioxidant potential of new chemical entities like 16-Oxokahweol, a derivative of the coffee diterpene kahweol (B1673272), is a critical step in preclinical drug development. Both kahweol and its related compound, cafestol (B1668206), have demonstrated antioxidant and free radical scavenging properties. This guide outlines the standardized methodologies to quantify and compare the antioxidant capacity of this compound against well-characterized antioxidants.
Comparative Antioxidant Performance
To provide a reference for the potential antioxidant efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Trolox and Ascorbic Acid in DPPH and ABTS assays, as reported in various studies. A lower IC50 value indicates a higher antioxidant capacity.
| Antioxidant | Assay | IC50 (µg/mL) |
| This compound | DPPH | Data not available |
| ABTS | Data not available | |
| Trolox | DPPH | 3.77 ± 0.08[1] |
| ABTS | 2.93 ± 0.03[1] | |
| Ascorbic Acid | DPPH | ~24.34 - 66.12[2][3] |
| ABTS | ~50 - 127.7[4][5] |
Note: The IC50 values for Ascorbic Acid can vary significantly depending on the specific experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. Below are the detailed experimental protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of this compound and the standard antioxidant in a suitable solvent. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
For the control, add 100 µL of the solvent instead of the sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of this compound and the standard antioxidant in a suitable solvent. From the stock solutions, prepare a series of dilutions.
-
Assay Protocol:
-
Add 180 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of the test compound or standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the DPPH and ABTS assays.
Caption: DPPH Assay Experimental Workflow.
Caption: ABTS Assay Experimental Workflow.
Conclusion
While quantitative data on the antioxidant capacity of this compound is yet to be established, the parent compounds, kahweol and cafestol, are known to possess antioxidant properties. The standardized DPPH and ABTS assays detailed in this guide provide a robust framework for researchers to systematically evaluate and validate the antioxidant potential of this compound. The provided comparative data for Trolox and Ascorbic Acid will enable a meaningful interpretation of the experimental results and help to position this compound within the landscape of known antioxidant compounds. Further research is warranted to elucidate the specific antioxidant mechanisms and potency of this compound.
References
- 1. [PDF] Antioxidant potential of free diterpenes cafestol and kahweol rich extractives of coffee beans | Semantic Scholar [semanticscholar.org]
- 2. Comparison of the Antioxidant Activities and Volatile Compounds of Coffee Beans Obtained Using Digestive Bio-Processing (Elephant Dung Coffee) and Commonly Known Processing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 16-Oxokahweol and Other Prominent Nrf2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the naturally occurring diterpene 16-Oxokahweol with other well-characterized activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making its activators promising therapeutic agents for a range of diseases. This comparison focuses on the available experimental data for key performance indicators of Nrf2 activation.
Quantitative Comparison of Nrf2 Activator Potency
The potency of Nrf2 activators is a key metric for their therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50) in cell-based assays, such as the Antioxidant Response Element (ARE) luciferase reporter assay. The following table summarizes the available EC50 values for this compound (represented by its close structural analog, kahweol) and other leading Nrf2 activators. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Compound | EC50 (µM) in ARE-Luciferase Assay | Cell Line | Reference |
| Kahweol (B1673272)* | 42 | AREc32 | [1] |
| Sulforaphane (B1684495) | 33 | AREc32 | [1] |
| Bardoxolone (B1667749) Methyl (CDDO-Me) | ~0.02-0.1 (Potent in nanomolar range) | Varies | [2] |
| Dimethyl Fumarate (DMF) | Potency varies by cell type and assay | Varies | [3][4] |
*Data for kahweol is used as a proxy for this compound. While structurally similar, the potencies may differ.
Signaling Pathways of Nrf2 Activation
Nrf2 activators primarily function by disrupting the interaction between Nrf2 and its cytosolic repressor protein, Kelch-like ECH-associated protein 1 (Keap1). This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
While the overall mechanism is conserved, the specific molecular interactions of each activator with Keap1 can differ, influencing their potency and specificity.
-
This compound (via Kahweol): Studies on kahweol suggest that it may activate Nrf2 by reducing the protein levels of Keap1, although the precise mechanism is still under investigation.[1][5][6]
-
Sulforaphane: This isothiocyanate covalently modifies specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[7][8]
-
Bardoxolone Methyl: A potent synthetic triterpenoid (B12794562) that also acts as a Michael acceptor, covalently modifying cysteine residues on Keap1 to inhibit its function.[2][9][10][11]
-
Dimethyl Fumarate (DMF): This electrophilic compound reacts with Keap1 cysteine residues, leading to Nrf2 stabilization and activation.[3][4][12]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of Nrf2 activators. Below are representative methodologies for key assays used in this field.
ARE-Luciferase Reporter Gene Assay
This assay is a common method to quantify the activation of the Nrf2 pathway.[13][14]
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HepG2, AREc32) are seeded in multi-well plates.[1] They are then transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.
-
Compound Treatment: Cells are treated with varying concentrations of the Nrf2 activators (e.g., this compound, Sulforaphane).
-
Incubation: The treated cells are incubated for a specific duration to allow for Nrf2 activation and subsequent luciferase expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.[15]
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[16]
-
Data Analysis: The luminescence data is normalized to a control and used to generate dose-response curves, from which the EC50 value is calculated.
NQO1 Induction Assay
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a well-established downstream target of Nrf2. Measuring its induction is a reliable indicator of Nrf2 pathway activation.[17][18][19][20]
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the Nrf2 activators.
-
Cell Lysis: After treatment, cells are harvested and lysed.
-
Protein Quantification: The total protein concentration of the cell lysates is determined.
-
Enzyme Activity Measurement: The NQO1 enzyme activity in the lysates is measured using a colorimetric assay. This typically involves monitoring the reduction of a substrate (e.g., menadione) by NQO1 in the presence of NADPH. The change in absorbance is measured over time.
-
Data Analysis: NQO1 activity is normalized to the total protein concentration and compared between treated and untreated cells to determine the fold induction.
Western Blot Analysis for Nrf2 and Target Proteins
Western blotting is used to visualize and quantify the protein levels of Nrf2 and its downstream targets like HO-1 and NQO1.[21][22][23][24][25]
Methodology:
-
Cell Treatment and Lysis: Cells are treated with Nrf2 activators, and whole-cell lysates or nuclear/cytoplasmic fractions are prepared.
-
Protein Separation: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Nrf2, HO-1, NQO1, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Conclusion
This guide provides a comparative overview of this compound (represented by kahweol) and other key Nrf2 activators based on available scientific literature. While sulforaphane and bardoxolone methyl appear to be more potent activators based on the presented EC50 values, this compound still demonstrates significant Nrf2-activating capabilities. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the relative potencies and mechanisms of these compounds. A thorough understanding of the quantitative performance and underlying biology of these activators is essential for the development of novel therapeutics targeting the Nrf2 pathway.
References
- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Dimethyl Fumarate Targeting Nrf2 to Slow Down the Growth of Areas of Geographic Atrophy | MDPI [mdpi.com]
- 4. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of luciferase reporter gene expression [bio-protocol.org]
- 14. goldbio.com [goldbio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 22. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Untapped Potential of 16-Oxokahweol: A Guide to Hypothetical Synergistic Combinations with Other Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract:
To date, direct experimental evidence for the synergistic effects of 16-Oxokahweol with other phytochemicals remains unexplored in the scientific literature. This guide addresses this knowledge gap by proposing a series of hypothetical synergistic combinations based on the known biological activities of structurally similar coffee diterpenes, kahweol (B1673272) and cafestol (B1668206). By extrapolating from existing data on the anticancer and anti-inflammatory properties of these related compounds, we present a rationale for investigating this compound in combination with other well-characterized phytochemicals. This document serves as a foundational resource to stimulate and guide future research into the potential therapeutic applications of this compound, offering detailed hypothetical experimental protocols and conceptual frameworks for its synergistic action.
Introduction: The Case for Investigating this compound
This compound is a furanoid diterpene found in coffee beans. While its presence is often utilized as an analytical marker to distinguish between different coffee species, its own biological activities have been sparsely investigated.[1][2][3][4][5] However, its structural similarity to the well-studied coffee diterpenes, cafestol and kahweol, suggests that it may possess similar pharmacological properties. Cafestol and kahweol have been reported to exhibit a range of bioactivities, including anti-inflammatory, and anticancer effects.[6][7][8] Notably, studies have demonstrated that kahweol and cafestol can act synergistically with each other and with conventional anticancer drugs to inhibit cancer cell proliferation and migration.[9][10]
This guide puts forth the hypothesis that this compound may also exhibit synergistic effects when combined with other phytochemicals that target complementary signaling pathways involved in cancer and inflammation. We will explore potential synergistic interactions with two well-known phytochemicals: Sulforaphane (B1684495) from cruciferous vegetables and Curcumin (B1669340) from turmeric.
Overview of Individual Compounds: Bioactivity Profiles
A summary of the known or inferred biological activities of this compound and the proposed partner phytochemicals is presented below.
| Compound | Source | Known/Hypothesized Bioactivities | Key Molecular Targets (Known or Inferred) |
| This compound | Coffee Beans | Hypothesized: Anticancer, Anti-inflammatory | Inferred from Cafestol/Kahweol: NF-κB, STAT3, Akt, ERK, JNK[6][7] |
| Sulforaphane | Cruciferous Vegetables (e.g., Broccoli) | Anticancer, Anti-inflammatory, Antioxidant | Nrf2 activation, NF-κB inhibition, Histone Deacetylase (HDAC) inhibition |
| Curcumin | Turmeric (Curcuma longa) | Anticancer, Anti-inflammatory, Antioxidant | NF-κB, AP-1, STAT3, COX-2, LOX, TNF-α, IL-6 |
Hypothetical Synergistic Combinations with this compound
This compound and Sulforaphane: A Potential Anticancer Synergy
Rationale for Synergy:
The anticancer activity of kahweol and cafestol is partly attributed to their ability to modulate inflammatory pathways such as NF-κB and STAT3.[6][7] Sulforaphane is a potent activator of the Nrf2 antioxidant response element pathway and an inhibitor of NF-κB. A combination of this compound (hypothetically acting similarly to kahweol/cafestol) and sulforaphane could therefore target cancer cell survival and proliferation through complementary mechanisms: this compound may inhibit pro-inflammatory and pro-survival signaling, while sulforaphane enhances cellular antioxidant defenses and further suppresses inflammatory responses.
Proposed Signaling Pathway Interaction:
Caption: Hypothetical synergistic anticancer mechanism of this compound and Sulforaphane.
This compound and Curcumin: A Potential Anti-inflammatory Synergy
Rationale for Synergy:
Both coffee diterpenes and curcumin are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[6][11] Curcumin is a well-documented inhibitor of multiple pro-inflammatory cytokines and enzymes. By combining this compound with curcumin, it may be possible to achieve a more potent and broader-spectrum anti-inflammatory effect at lower, and therefore potentially less toxic, concentrations of each compound.
Proposed Signaling Pathway Interaction:
Caption: Hypothetical synergistic anti-inflammatory mechanism of this compound and Curcumin.
Proposed Experimental Protocols for Synergy Evaluation
The following are detailed, albeit hypothetical, experimental protocols to investigate the proposed synergistic effects.
Cell Viability and Synergy Quantification
-
Objective: To determine the cytotoxic effects of individual and combined treatments of this compound and a partner phytochemical (Sulforaphane or Curcumin) on cancer cell lines (e.g., PC-3 for prostate cancer, HT-29 for colon cancer) and to quantify the nature of the interaction.
-
Methodology:
-
Cell Culture: Culture the selected cancer cell lines in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound, the partner phytochemical, and their combinations at fixed molar ratios (e.g., 1:1, 1:2, 2:1).
-
MTT Assay: After a specified incubation period (e.g., 48 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound and combination. Use the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay
-
Objective: To evaluate the induction of apoptosis by the combined treatments.
-
Methodology:
-
Treatment: Treat cancer cells with IC50 concentrations of the individual compounds and their synergistic combination.
-
Annexin V/Propidium Iodide (PI) Staining: After treatment, stain cells with Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining key protein expression and phosphorylation.
-
Methodology:
-
Protein Extraction: Treat cells as described for the apoptosis assay, then lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-NF-κB, NF-κB, p-STAT3, STAT3, Nrf2, cleaved caspase-3, Bcl-2).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify band intensities to determine changes in protein expression and phosphorylation levels.
-
Experimental Workflow Diagram:
References
- 1. 16-O-Methylcafestol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 16-O-methylcafestol is present in ground roast Arabica coffees: Implications for authenticity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tentamus.com [tentamus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Coffee diterpenes kahweol acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Efficacy of 16-Oxokahweol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the in vitro and in vivo efficacy of 16-Oxokahweol is limited in publicly available scientific literature. This guide provides a comprehensive comparison of the efficacy of its close structural analog, kahweol (B1673272) . This compound is a synthetic derivative of kahweol, and their structural difference, the oxidation of a hydroxyl group to a ketone at position 16, may influence their biological activities. The furan (B31954) moiety is understood to be vital for the biological activity of kahweol and its derivatives.[1] This guide will focus on the well-documented anti-cancer and anti-inflammatory properties of kahweol, providing a relevant benchmark for researchers interested in this compound.
I. Executive Summary
Kahweol, a diterpene found in coffee beans, has demonstrated significant anti-cancer and anti-inflammatory activities in both laboratory (in vitro) and animal (in vivo) studies.[2] It exerts its effects by modulating various signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation. This guide summarizes the key findings on kahweol's efficacy, presents the data in a structured format, details the experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
II. Data Presentation: In Vitro and In Vivo Efficacy of Kahweol
In Vitro Anti-Cancer Efficacy of Kahweol
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | Inhibition of cell proliferation. | N/A |
| Apoptosis Assay | Induction of apoptosis through activation of caspases 3/7 and 9, and cytochrome c release. | N/A | ||
| A549 | Lung Adenocarcinoma | Apoptosis Assay | Induced apoptosis and DNA fragmentation. | N/A |
| HepG2 | Liver Cancer | MTT Assay | Inhibition of cell proliferation. | N/A |
| Caki | Renal Cell Carcinoma | Apoptosis Assay | Sensitizes cancer cells to TRAIL-induced apoptosis. | N/A |
In Vivo Anti-Cancer Efficacy of Kahweol
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Nude Mice (Xenograft) | Prostate Cancer | Oral administration | Significant reduction in tumor growth. | N/A |
| Nude Mice (Xenograft) | Renal Cell Carcinoma | Co-administration with melatonin | Enhanced anti-tumor effect and induction of apoptosis. | N/A |
In Vitro Anti-Inflammatory Efficacy of Kahweol
| Cell Line | Stimulus | Assay | Key Findings | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Griess Assay, ELISA | Dose-dependent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. | [2] |
| Western Blot | Reduced expression of iNOS and COX-2. | [2] |
In Vivo Anti-Inflammatory Efficacy of Kahweol
| Animal Model | Method | Treatment Regimen | Key Findings | Reference |
| Rats | Carrageenan-induced paw edema | Intraperitoneal injection | Significant reduction in paw swelling. | N/A |
III. Experimental Protocols
In Vitro Cell Viability and Proliferation (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., kahweol) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
Objective: To evaluate the anti-inflammatory effect of a compound in an acute inflammation model.
Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is an indicator of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., kahweol) or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the rats. A control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
IV. Mandatory Visualizations
Signaling Pathways Modulated by Kahweol in Cancer Cells
References
Cross-Validation of HPLC and NMR Methods for the Quantification of 16-Oxokahweol: A Comparative Guide
In the realm of natural product analysis and drug development, accurate quantification of bioactive compounds is paramount. 16-Oxokahweol, a derivative of the coffee diterpene kahweol, has garnered interest for its potential chemopreventive and antioxidative properties.[1] Robust analytical methods are crucial for its characterization and evaluation. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of this compound, offering insights into their respective methodologies and performance characteristics.
While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes established analytical principles and data from similar compounds to present a representative comparison. The presented experimental protocols and validation data are illustrative and aim to provide a practical framework for researchers.
Quantitative Data Summary
A successful cross-validation ensures that both analytical methods provide comparable and reliable results. The following table summarizes typical validation parameters that would be assessed in a hypothetical cross-validation study of HPLC and NMR for this compound quantification.
| Validation Parameter | HPLC | NMR |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (%RSD) | ||
| - Intra-day | < 1.5% | < 2.0% |
| - Inter-day | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 5 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 15 µg/mL |
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the successful cross-validation of two distinct analytical methods. The following diagram illustrates the key steps involved in comparing HPLC and NMR for the quantification of this compound.
Caption: Workflow for cross-validation of HPLC and NMR methods.
Experimental Protocols
Detailed and standardized protocols are the foundation of reliable and reproducible quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This hypothetical reversed-phase HPLC (RP-HPLC) method is designed for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220-240 nm would likely be appropriate.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extract may require filtration through a 0.45 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Nuclear Magnetic Resonance (NMR) Protocol
Quantitative NMR (qNMR) offers a primary analytical method for determining the concentration of substances.[2][3]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
NMR Parameters:
-
Nucleus: ¹H.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., Chloroform-d, Methanol-d4).
-
Internal Standard (IS): A certified reference material with a known purity that has a simple spectrum with resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
-
-
Standard and Sample Preparation:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
-
Quantification:
-
Acquire the ¹H NMR spectrum and perform phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
-
Signaling Pathway Activation by this compound
This compound is recognized for its ability to modulate cellular defense pathways, primarily through the activation of the Nrf2/ARE signaling pathway.[4] This pathway is a key regulator of cellular responses to oxidative stress.
Caption: Activation of the Nrf2/ARE pathway by this compound.
Conclusion
Both HPLC and NMR are powerful analytical techniques for the quantification of this compound, each with its own set of advantages and limitations. HPLC, particularly with UV detection, offers excellent sensitivity and is well-suited for routine analysis of a large number of samples. qNMR, on the other hand, is a primary ratio method that does not require a specific reference standard for the analyte, providing a high degree of accuracy and structural confirmation.
The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and the availability of instrumentation and reference standards. A thorough cross-validation as outlined in this guide is essential to ensure the accuracy, reliability, and interchangeability of the data generated by either method.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. This compound | High Purity Reference Standard [benchchem.com]
Evaluating Off-Target Effects of Diterpenes in Cell-Based Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, particularly in oncology, the evaluation of off-target effects is a critical step to ensure selectivity and minimize potential toxicity. This guide provides a comparative analysis of the off-target effects of two promising diterpenes, Kahweol (B1673272) Acetate (B1210297) and Carnosol (B190744) , in cell-based models. While the initial focus of this guide was 16-Oxokahweol, a derivative of kahweol, a comprehensive search of publicly available scientific literature did not yield specific quantitative data on its off-target profile. Therefore, we present a detailed comparison of its parent compound, kahweol acetate, and the structurally related diterpene, carnosol, for which more extensive data exists. This guide will delve into their effects on cell viability, apoptosis, and key signaling pathways, providing researchers with a valuable resource for their own investigations.
Comparative Analysis of Cellular Effects
Both kahweol acetate and carnosol, derived from natural sources like coffee and rosemary respectively, have demonstrated anti-cancer properties.[1] Their therapeutic potential is often linked to their ability to modulate various cellular processes. Below is a summary of their inhibitory concentrations (IC50) across different cancer cell lines.
Table 1: Comparative IC50 Values of Kahweol Acetate and Carnosol in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kahweol Acetate | PC-3 | Prostate Cancer | Not specified, but inhibited proliferation dose-dependently | [2] |
| DU145 | Prostate Cancer | Not specified, but inhibited proliferation dose-dependently | [2] | |
| LNCaP | Prostate Cancer | Not specified, but inhibited proliferation dose-dependently | [2] | |
| ACHN | Renal Cancer | Not specified, but inhibited proliferation dose-dependently | [3] | |
| Caki-1 | Renal Cancer | Not specified, but inhibited proliferation dose-dependently | [3] | |
| Carnosol | MCF-7 | Breast Cancer | 25.6 | [4] |
| MDA-MB-231 | Breast Cancer | ~40 | [4] | |
| HT1080 | Fibrosarcoma | 6.6 ± 2.3 | [5] | |
| H441 | Non-small cell lung cancer | 60 | [6] | |
| H661 | Non-small cell lung cancer | 20 | [6] | |
| H520 | Non-small cell lung cancer | 40 | [6] |
Signaling Pathway Modulation
A key aspect of understanding a compound's off-target effects is to analyze its impact on various signaling pathways crucial for cell survival and proliferation. Both kahweol acetate and carnosol have been shown to modulate several key kinase signaling pathways.
Kahweol Acetate
Kahweol and its acetate form have been reported to inhibit the proliferation of cancer cells by targeting multiple signaling pathways.[1] In hepatocellular carcinoma cells, kahweol has been shown to inhibit the Src/mTOR/STAT3 signaling pathway, leading to apoptosis.[7] Furthermore, in vascular smooth muscle cells, kahweol inhibits connective tissue growth factor (CTGF)-dependent processes by affecting FAK and Erk phosphorylation.[8] In renal cancer cells, kahweol acetate, in combination with cafestol (B1668206), inhibited Akt and ERK phosphorylation.[3]
Carnosol
Carnosol has demonstrated a broad range of effects on signaling pathways implicated in cancer. It has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[9][10] Additionally, carnosol has been found to modulate the PI3K/Akt/mTOR pathway, a central signaling cascade that governs cell growth and proliferation.[11][12] Studies have also indicated that carnosol can inhibit the activity of several kinases including ERK1/2, p38, and JNK.[13]
Below are diagrams illustrating the key signaling pathways affected by these compounds.
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Test compound (e.g., this compound, Kahweol Acetate, Carnosol) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Kinase Profiling Assay
This assay is used to determine the inhibitory activity of a compound against a panel of purified kinases.
Materials:
-
Purified kinases of interest
-
Test compound
-
Kinase-specific substrates
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
This guide provides a framework for the comparative evaluation of the off-target effects of diterpenes in cell-based models. While direct data for this compound remains elusive, the provided information on kahweol acetate and carnosol offers valuable insights into the potential biological activities and off-target profiles of this class of compounds. Researchers are encouraged to utilize the provided protocols to generate specific data for their compounds of interest to build a comprehensive understanding of their mechanism of action and potential liabilities.
References
- 1. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coffee diterpenes kahweol acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative and anti-migratory properties of coffee diterpenes kahweol acetate and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kahweol, a Diterpenoid Molecule, Inhibits CTGF-Dependent Synthetic Phenotype Switching and Migration in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Anticancer Properties of Carnosol: A Summary of in Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 16-Oxokahweol Content in Arabica vs. Robusta Coffee: An Inferential Review
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Inferred 16-Oxokahweol and Precursor Content
The following table summarizes the known quantitative data for the precursor molecule, kahweol (B1673272), in Arabica and Robusta coffee beans, which serves as a basis for inferring the relative abundance of this compound.
| Diterpene | Coffea arabica (Arabica) | Coffea canephora (Robusta) | Source(s) |
| Kahweol | High (e.g., 371-986 mg/100g in green beans) | Very Low to Negligible (e.g., 5-8 mg/100g in green beans) | [3] |
| Inferred this compound | Expected to be Significantly Higher | Expected to be Very Low to Negligible | Inferred from kahweol content |
Experimental Protocols
While specific protocols for this compound extraction and quantification are not widely published, the methodologies for its precursor, kahweol, and other related diterpenes are well-established. These methods would likely be adapted for the analysis of this compound.
Extraction and Saponification of Coffee Diterpenes
A common method for extracting diterpenes from coffee beans involves saponification to hydrolyze the esterified forms, followed by liquid-liquid extraction.
Objective: To extract and isolate the unsaponifiable matter containing diterpenes like kahweol and, presumably, this compound.
Protocol:
-
Sample Preparation: Green or roasted coffee beans are finely ground.
-
Saponification: The ground coffee is subjected to direct hot saponification with an ethanolic or methanolic potassium hydroxide (B78521) (KOH) solution. This step breaks the ester linkages, releasing the free diterpenes.
-
Extraction: The saponified mixture is then extracted with a non-polar solvent such as diethyl ether or petroleum ether.
-
Washing: The organic extract is washed with water to remove residual alkali and other water-soluble impurities.
-
Drying and Concentration: The solvent is evaporated under reduced pressure to yield the unsaponifiable fraction containing the diterpenes.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation and quantification of coffee diterpenes.
Objective: To separate and quantify individual diterpenes in the extracted sample.
Protocol:
-
Sample Preparation: The dried extract from the saponification process is redissolved in a suitable solvent (e.g., methanol (B129727)/acetonitrile mixture).
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and/or methanol is commonly employed.
-
Detection: A Diode Array Detector (DAD) or UV detector is used for detection, typically at wavelengths around 220-290 nm.
-
Quantification: The concentration of each diterpene is determined by comparing the peak area with that of a known standard. For this compound, a purified standard of the compound would be necessary for accurate quantification.
Mandatory Visualization
Experimental Workflow for Diterpene Analysis
Experimental workflow for the extraction and analysis of coffee diterpenes.
Inferred Signaling Pathways of this compound
Given that this compound is a derivative of kahweol, it is likely to interact with similar cellular signaling pathways. Kahweol has been shown to exert its biological effects through the modulation of several key pathways involved in cellular stress response, inflammation, and apoptosis.[5][6][7][8][9][10]
Inferred signaling pathways modulated by this compound, based on kahweol's known biological activities.
References
- 1. This compound | High Purity Reference Standard [benchchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Kahweol, a coffee diterpene, increases lifespan via insulin/insulin-like growth factor-1 and AMP-activated protein kinase signaling pathways in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kahweol decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
In-depth Analysis of 16-Oxokahweol and its Analogs: A Field Awaiting Exploration
A comprehensive review of existing scientific literature reveals a significant gap in the structure-activity relationship (SAR) studies of 16-Oxokahweol and its analogs. While its parent compound, kahweol (B1673272), a diterpene found in coffee, has been the subject of numerous studies for its anti-inflammatory and anti-cancer properties, research into the specific biological activities and SAR of this compound—a synthetic derivative—and its related analogs is currently not available in published scientific papers. This guide, therefore, serves to highlight the existing knowledge on kahweol's SAR as a foundation for future research into its 16-oxo derivative.
The current body of research provides a strong basis for the biological potential of kahweol and its derivatives. However, the absence of systematic studies on this compound analogs means that a comparative analysis of their performance cannot be compiled at this time. The scientific community has yet to publish data that would allow for a quantitative comparison of the biological activities of a series of these specific compounds.
The Parent Compound: Kahweol's Structure-Activity Landscape
Kahweol's biological activities are attributed to its unique chemical structure. Studies on various kahweol derivatives have shed some light on the importance of certain functional groups.
Key Structural Features of Kahweol Influencing Bioactivity:
-
The Furan (B31954) Ring: The integrity of the furan ring has been shown to be crucial for some of the biological activities of kahweol. Modifications or saturation of this ring can lead to a decrease or loss of activity.
-
The Hydroxyl Group: The position and presence of hydroxyl groups on the diterpene skeleton can influence the compound's polarity and its interaction with biological targets.
-
The α,β-Unsaturated Carbonyl System: This reactive moiety, while not present in kahweol itself, is a feature in some related compounds and is often associated with potent biological activity through Michael addition reactions with cellular nucleophiles. The introduction of an oxo group at the 16-position in this compound could potentially modulate its reactivity and biological profile.
Signaling Pathways Modulated by Kahweol
Research has identified several key signaling pathways that are affected by kahweol, contributing to its observed anti-inflammatory and anti-cancer effects. It is plausible that this compound and its analogs could interact with these or related pathways.
-
NF-κB Signaling Pathway: Kahweol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response. This inhibition is a key mechanism behind its anti-inflammatory effects.
-
Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Kahweol has been reported to modulate this pathway, which is often dysregulated in cancer.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Kahweol's influence on various components of this pathway, such as ERK, JNK, and p38, has been documented.
-
AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Activation of AMPK by kahweol can lead to beneficial metabolic effects and may contribute to its anti-cancer properties.
Below is a generalized representation of a signaling pathway that could be investigated for this compound and its analogs, based on the known targets of kahweol.
Validating the Specificity of 16-Oxokahweol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific biological activities and molecular targets of 16-Oxokahweol. This guide, therefore, utilizes its structurally related and well-researched parent compounds, kahweol (B1673272) and cafestol (B1668206) , as primary comparators. The methodologies and data presented herein serve as a robust framework for how the biological specificity of a novel compound like this compound could be rigorously evaluated. All data and pathways described are for kahweol and cafestol and should be considered as a predictive baseline for this compound, pending direct experimental validation.
Comparative Biological Activity of Kahweol and Cafestol
The diterpenes kahweol and cafestol, found in coffee, have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. Their efficacy often varies depending on the specific biological context and cell type, highlighting the importance of detailed specificity studies. Small structural differences between these molecules, such as the additional double bond in kahweol, can lead to significant differences in their biological potency.[1][2]
Anti-Cancer Activity
Kahweol and cafestol have been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Kahweol | HT-29 (Colon Cancer) | MTT Assay | ~150 | [3] |
| A549 (Lung Cancer) | MTT Assay | 10-40 | [1] | |
| Caki (Renal Carcinoma) | Not Specified | Not Specified | [1] | |
| PC-3 (Prostate Cancer) | Not Specified | Not Specified | [4] | |
| DU145 (Prostate Cancer) | Not Specified | Not Specified | [4] | |
| LNCaP (Prostate Cancer) | Not Specified | Not Specified | [4] | |
| Cafestol | FaDu (Pharyngeal Cancer) | CCK-8 Assay | 49.8-72.7 | [5] |
| SCC25 (Head and Neck Cancer) | CCK-8 Assay | 49.8-72.7 | [5] | |
| CAL27 (Head and Neck Cancer) | CCK-8 Assay | 49.8-72.7 | [5] | |
| Caki (Renal Carcinoma) | Not Specified | Not Specified | [1] | |
| ACHN (Renal Carcinoma) | Not Specified | Not Specified | [4] |
Anti-Inflammatory and Antioxidant Activity
Both kahweol and cafestol modulate key inflammatory and antioxidant pathways. Their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and their ability to activate the Nrf2 antioxidant response pathway are crucial to their mechanisms of action.
| Compound | Target/Pathway | Assay Type | IC50 / Effect | Reference |
| Kahweol | COX-2 | Colorimetric COX inhibitor screening assay | 5.0 µg/mL | [6] |
| NF-κB Activation | Not Specified | Inhibition at 0.5–10 µM | [4] | |
| Nrf2 Pathway | Luciferase Reporter Assay | Potent Activator | [7] | |
| Cafestol | COX-2 | Colorimetric COX inhibitor screening assay | 0.25 µg/mL | [6] |
| NF-κB Activation | Not Specified | Inhibition at 0.5–10 µM | [4] | |
| Nrf2 Pathway | Luciferase Reporter Assay | Activator | [8] |
Key Signaling Pathways Modulated by Kahweol and Cafestol
The biological effects of kahweol and cafestol are mediated through their interaction with multiple intracellular signaling pathways. Understanding these pathways is essential for predicting the potential mechanisms of action and specificity of this compound.
PI3K/Akt/mTOR and Src/STAT3 Signaling in Cancer
Kahweol and cafestol have been shown to inhibit pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Src/STAT3 pathways.[4][9] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.
Inhibition of Pro-Survival Signaling by Kahweol and Cafestol.
Keap1/Nrf2 Antioxidant Response Pathway
Kahweol and cafestol are known activators of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[7][8] They are thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.
Activation of the Nrf2 Antioxidant Pathway.
Experimental Protocols for Specificity Validation
To validate the biological specificity of this compound, a series of in vitro assays should be performed. The following protocols are based on standard methodologies used for kahweol and cafestol.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the effect of a compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and kahweol/cafestol as controls) for 24, 48, or 72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[10][11]
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection (DAPI Staining)
DAPI (4′,6-diamidino-2-phenylindole) staining is used to visualize nuclear morphology and identify apoptotic cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash with PBS and incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes in the dark.[12]
-
Washing and Mounting: Wash the cells with PBS to remove excess DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
Western Blotting for Protein Expression and Pathway Activation
Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, p-STAT3, total STAT3, Nrf2, Keap1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Workflow for Validating Specificity
A logical workflow is crucial for systematically evaluating the specificity of a new compound like this compound.
References
- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytotoxicity of Kahweol in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cafestol and kahweol, two coffee specific diterpenes with anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of cafestol against doxorubicin-induced cardiotoxicity in rats by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bio-rad.com [bio-rad.com]
Comparative Analysis of Gene Expression and Cellular Pathways Modulated by Kahweol and 16-Oxokahweol
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the coffee-derived diterpenes, kahweol (B1673272) and its oxidized form, 16-Oxokahweol, on cellular gene expression and signaling pathways.
This guide provides a comparative overview of the biological activities of kahweol and this compound, with a focus on their impact on gene expression and key signaling pathways. While extensive research has elucidated the molecular mechanisms of kahweol, data on this compound is notably scarce. This document summarizes the available information, highlighting the known effects of kahweol and drawing potential inferences about this compound based on its structural characteristics and limited existing studies.
Introduction
Kahweol is a naturally occurring diterpene found in coffee beans, recognized for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant effects.[1] Its biological activities are attributed to its ability to modulate various signaling pathways and gene expression. This compound is an oxidized derivative of kahweol. The structural difference, specifically the modification of the furan (B31954) ring in kahweol to a lactone in this compound, is predicted to significantly alter its biological activity. Studies on kahweol derivatives suggest that the integrity of the furan moiety is crucial for certain biological effects, such as the induction of glutathione (B108866) S-transferase activity.[2]
Comparative Biological Activities and Gene Expression
Direct comparative studies on the gene expression profiles of cells treated with kahweol versus this compound are not available in the current scientific literature. However, based on the extensive research on kahweol, we can detail its effects and present the limited information on this compound to infer potential differences.
Table 1: Summary of Known Effects on Gene and Protein Expression
| Target Gene/Protein | Effect of Kahweol Treatment | Effect of this compound Treatment | Reference (Kahweol) |
| Inflammation | |||
| Cyclooxygenase-2 (COX-2) | Downregulation | Data not available | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | Data not available | [1] |
| Cancer & Apoptosis | |||
| Activating Transcription Factor 3 (ATF3) | Upregulation | Data not available | [1] |
| Basic Transcription Factor 3 (BTF3) | Downregulation | Data not available | [1] |
| Caspase-3 | Activation | Data not available | [1] |
| Cytochrome c | Release from mitochondria | Data not available | [1] |
| Metabolism & Detoxification | |||
| Glutathione S-transferase (GST) | Induction | Likely reduced or abolished activity | [1][2] |
| Peroxisome proliferator-activated receptor γ (PPARγ) | Downregulation | Data not available | [1] |
| CCAAT/enhancer-binding protein α (C/EBPα) | Downregulation | Data not available | [1] |
| Fatty acid-binding protein 4 (FABP4) | Downregulation | Data not available | [1] |
| Fatty acid synthase (FASN) | Downregulation | Data not available | [1] |
Note: The predicted effect of this compound on GST is based on studies of other kahweol derivatives where modification of the furan ring resulted in loss of activity.[2]
Signaling Pathways Modulated by Kahweol
Kahweol exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the known interactions of kahweol. No direct data is available for this compound's impact on these pathways.
Caption: Kahweol's Anti-Inflammatory Pathway.
Caption: Kahweol's Anti-Cancer Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on kahweol are provided below. These protocols can serve as a foundation for designing comparative studies involving this compound.
1. Cell Culture and Treatment
-
Cell Lines: RAW 264.7 macrophages are commonly used for inflammation studies, while various cancer cell lines (e.g., human colorectal cancer cells) are used for anti-cancer assays.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are treated with varying concentrations of kahweol (or would be with this compound) for specified time periods (e.g., 24 hours) before analysis. For inflammation studies, cells are often pre-treated with the compound before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[1]
2. Gene Expression Analysis (RT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Quantitative real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to measure the relative expression levels of target genes. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).[1]
3. Western Blot Analysis
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
4. Experimental Workflow Diagram
References
Assessing the additive vs synergistic antioxidant effects of 16-Oxokahweol combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the potential additive versus synergistic antioxidant effects of 16-Oxokahweol when combined with other well-known antioxidants. While direct experimental data on combinations of this compound are not yet available in published literature, this document outlines the established methodologies and theoretical signaling pathways that would be integral to such an investigation. The presented data is hypothetical and serves to illustrate the application of these protocols for comparison.
Introduction to Antioxidant Synergy
The combination of multiple antioxidant compounds can result in three possible outcomes: an additive effect, where the total antioxidant capacity is the sum of the individual effects; a synergistic effect, where the combined effect is greater than the sum of individual effects; or an antagonistic effect, where the combined effect is less.[[“]] Investigating these interactions is crucial for developing potent antioxidant formulations for therapeutic and nutraceutical applications.[2] this compound, a diterpene found in coffee, has garnered interest for its biological activities. This guide explores the hypothetical antioxidant interactions of this compound with two standard antioxidants: Ascorbic Acid (Vitamin C) and Quercetin.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of individual compounds and their combinations is typically assessed using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity. The interaction between the compounds can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Table 1: Hypothetical IC50 Values (µM) from In Vitro Antioxidant Assays
| Antioxidant(s) | DPPH Assay | ABTS Assay | FRAP Assay (mM Fe(II)/mg) | ORAC Assay (µM TE/mg) |
| This compound | 45.8 | 32.5 | 1.2 | 1500 |
| Ascorbic Acid | 25.2 | 18.9 | 2.5 | 2100 |
| Quercetin | 15.7 | 10.3 | 3.1 | 2800 |
| This compound + Ascorbic Acid (1:1) | 18.5 | 12.1 | 4.8 | 4200 |
| This compound + Quercetin (1:1) | 12.3 | 7.8 | 5.5 | 5100 |
Table 2: Hypothetical Combination Index (CI) for 1:1 Mixtures
| Combination | DPPH Assay CI | ABTS Assay CI | Interpretation |
| This compound + Ascorbic Acid | 0.81 | 0.75 | Synergistic |
| This compound + Quercetin | 0.79 | 0.76 | Synergistic |
Experimental Protocols
Standardized protocols are essential for the reproducible assessment of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.[4]
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compounds (this compound, Ascorbic Acid, Quercetin, and their combinations) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation.[5]
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS radical solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compounds are added to the diluted ABTS radical solution.
-
The absorbance is measured at 734 nm after a 6-minute incubation.
-
The percentage of ABTS radical scavenging is calculated to determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4]
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
The FRAP reagent is warmed to 37°C.
-
Test compounds are added to the FRAP reagent, and the mixture is incubated at 37°C.
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as mM Fe(II) equivalent per mg of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[6]
-
A fluorescent probe (fluorescein) is mixed with the test compound in a black 96-well plate.
-
The mixture is incubated at 37°C.
-
A peroxyl radical generator (AAPH) is added to initiate the reaction.
-
The fluorescence decay is monitored over time using a microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve, with Trolox used as a standard. Results are expressed as micromoles of Trolox equivalents (TE) per milligram of the sample.
Visualization of Methodologies and Pathways
Experimental Workflow
Caption: Workflow for assessing antioxidant synergy.
Nrf2 Signaling Pathway
Many natural antioxidants exert their effects by activating the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[7] It is plausible that this compound and its synergistic combinations could act through this pathway.
Caption: The Nrf2 antioxidant response pathway.
Conclusion
The assessment of antioxidant synergy requires a multi-assay approach to capture the different mechanisms of antioxidant action. The hypothetical data presented for this compound in combination with Ascorbic Acid and Quercetin suggest a synergistic relationship, which would be a promising outcome for the development of novel antioxidant formulations. Future in vitro and cellular studies are necessary to validate these potential synergistic effects and elucidate the underlying molecular mechanisms, such as the activation of the Nrf2 pathway. Such research will be pivotal in harnessing the full therapeutic potential of this compound.
References
- 1. consensus.app [consensus.app]
- 2. Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2.8. Antioxidant Tests [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Research Progress on Signaling Pathway-Associated Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Independent Replication Data for 16-Oxokahweol Necessitates Focus on Related Compounds
Initial investigations for published findings and independent replication studies on the biological activities of 16-Oxokahweol have yielded no direct results. This suggests that this compound may be a novel or less-studied derivative of the well-known coffee diterpenes, kahweol (B1673272) and cafestol. In the absence of specific data for this compound, this guide provides a comparative overview of the extensively researched anti-cancer and anti-inflammatory properties of its parent compounds, kahweol and cafestol, as well as the related derivative, kahweol acetate (B1210297). This information serves as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this class of molecules.
Comparative Analysis of Anti-Cancer Activities
Kahweol, cafestol, and kahweol acetate have demonstrated significant anti-cancer effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
Summary of In Vitro Anti-Cancer Effects
| Compound | Cancer Cell Line | Key Findings | Reference |
| Kahweol | HCT116 (Colorectal) | Induced apoptosis through ATF3 overexpression, mediated by CREB1, ERK1/2, and GSK3β. Suppressed proliferation by reducing cyclin D1 levels. | [1] |
| MDA-MB-231 (Breast) | Inhibited cell proliferation and induced apoptosis via increased levels of caspase-3/7, caspase-9, and cytochrome c. | [2] | |
| Kahweol Acetate | HT-1080 (Fibrosarcoma) | Attenuated cancer cell formation, proliferation, and migration by inhibiting MMP-9 through suppression of NF-κB, Akt, p38 MAPK, and JNK1/2 signaling. | [1][2] |
| PC-3, DU145, LNCaP (Prostate) | In combination with cafestol, significantly inhibited proliferation and migration, and enhanced apoptosis. Downregulated the androgen receptor. | [1][2] | |
| ACHN, Caki-1 (Renal) | In combination with cafestol, synergistically inhibited cell proliferation and migration by inducing apoptosis and inhibiting the epithelial-mesenchymal transition. | [3] | |
| Cafestol | PC-3, DU145, LNCaP (Prostate) | In combination with kahweol acetate, significantly inhibited proliferation and migration, and enhanced apoptosis. Downregulated STAT3, Bcl-2, and Bcl-xL. | [1][2] |
| Caki, ACHN (Renal) | In combination with kahweol acetate, inhibited Akt and ERK phosphorylation. | [3] |
Key Signaling Pathways in Anti-Cancer Activity
The anti-cancer effects of kahweol and its derivatives are mediated through the modulation of several critical signaling pathways. These pathways are central to cell survival, proliferation, and apoptosis.
Caption: Signaling pathways modulated by kahweol and its derivatives.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-cancer activity of kahweol and its derivatives, based on the referenced literature.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., kahweol, kahweol acetate, cafestol) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Treat cells with the test compound for the desired time period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, Akt, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for In Vitro Anti-Cancer Evaluation
The following diagram illustrates a typical workflow for assessing the anti-cancer properties of a compound like kahweol or its derivatives in a laboratory setting.
Caption: Standard workflow for in vitro anti-cancer drug screening.
Conclusion
While direct experimental data on this compound is currently unavailable, the substantial body of evidence for the anti-cancer and anti-inflammatory activities of kahweol, cafestol, and kahweol acetate provides a strong rationale for investigating this related compound. The experimental protocols and signaling pathway information detailed in this guide offer a solid framework for initiating such studies. Future research should focus on the synthesis and biological evaluation of this compound to determine if it shares or surpasses the therapeutic potential of its well-characterized relatives. Independent replication of any novel findings will be crucial for validating its potential as a new therapeutic agent.
References
Benchmarking the Potency of 16-Oxokahweol Against Established Therapeutic Compounds
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the potential therapeutic potency of 16-Oxokahweol with established therapeutic compounds in the fields of anti-inflammatory and anti-cancer research. Due to the limited availability of specific quantitative data for this compound, this comparison utilizes data from its parent compound, kahweol (B1673272), as a surrogate to provide an initial benchmark. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
I. Anti-Inflammatory Potency: this compound vs. Celecoxib
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its selective inhibition is a major therapeutic strategy. Here, we compare the potential COX-2 inhibitory activity of this compound (via its parent compound, kahweol) with the well-established selective COX-2 inhibitor, Celecoxib.
Data Presentation
| Compound | Target | Assay System | Potency (IC50) | Reference |
| Kahweol | COX-2 | Lipopolysaccharide (LPS)-activated RAW 264.7 macrophages | Potent inhibition at 0.5 µM | [1] |
| Kahweol | COX-2 | In vitro enzyme assay | 5.0 µg/mL | [2] |
| Celecoxib | COX-2 | Sf9 cells | 40 nM (0.04 µM) | [3] |
| Celecoxib | COX-2 | Human whole blood assay | ~7.6 (Selectivity Index COX-1/COX-2) | [4] |
Signaling Pathway: COX-2 Mediated Inflammation
The diagram below illustrates the signaling pathway leading to inflammation and the points of intervention for COX-2 inhibitors.
Caption: COX-2 signaling pathway and inhibition.
II. Anti-Cancer Potency: this compound vs. Doxorubicin
The potential of natural compounds in cancer therapy is a significant area of research. Kahweol and its derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. This section compares the cytotoxic potential of this compound (via kahweol) with the widely used chemotherapeutic agent, Doxorubicin.
Data Presentation
| Compound | Cancer Cell Line | Assay | Potency (IC50) | Reference |
| Kahweol Acetate (B1210297) & Cafestol | Prostate (PC-3, DU145, LNCaP) | Proliferation Assay | Significant Inhibition | [1] |
| Kahweol | Breast (MDA-MB-231) | Proliferation Assay | Inhibition of Proliferation | [1] |
| Doxorubicin | Breast (MCF-7) | MTT Assay | 0.68 ± 0.04 µg/mL | [5] |
| Doxorubicin | Colon (HT-29) | Cytotoxicity Assay | 6.20 ± 0.14 µg/mL | |
| Doxorubicin | Breast (MCF-7) | MTT Assay | 400 nM (0.23 µg/mL) | |
| Doxorubicin | Breast (MCF-7/Doxorubicin Resistant) | MTT Assay | 700 nM (0.41 µg/mL) |
Note: Specific IC50 values for this compound against various cancer cell lines are not yet well-documented. The qualitative data on kahweol and its acetate suggest anti-cancer activity. Direct comparative studies are needed to establish the potency of this compound relative to standard chemotherapeutics.
Signaling Pathway: Nrf2 and Apoptosis in Cancer
This compound is known to be an activator of the Nrf2 signaling pathway, which plays a dual role in cancer. Initially, it can be protective against carcinogenesis, but in established tumors, it can promote cancer cell survival. Kahweol has also been shown to induce apoptosis. Doxorubicin's primary mechanism involves DNA damage and induction of apoptosis.
Caption: Overview of this compound and Doxorubicin pathways.
III. Experimental Protocols
A. In Vitro COX-2 Inhibition Assay (Representative Protocol)
This protocol is based on commercially available COX inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2 activity.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound (this compound or Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and cofactor in the assay buffer according to the manufacturer's instructions. Prepare a serial dilution of the test compound.
-
Enzyme Reaction Setup: To each well of the 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Inhibitor Incubation: Add the serially diluted test compound or vehicle control to the respective wells. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical COX-2 inhibition assay.
B. MTT Cell Viability Assay (Representative Protocol)
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line and calculate the IC50 value.
Materials:
-
Cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
Test compound (this compound or Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
IV. Conclusion
This comparative guide provides a preliminary benchmark for the potency of this compound against the established therapeutic compounds Celecoxib and Doxorubicin. The available data on its parent compound, kahweol, suggests that this compound holds promise as a potent anti-inflammatory and anti-cancer agent. However, the lack of direct quantitative potency data (IC50 values) for this compound is a significant limitation. Further in-depth studies are imperative to elucidate the precise potency and mechanisms of action of this compound to fully understand its therapeutic potential. The experimental protocols and pathway diagrams provided herein offer a framework for conducting such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 16-Oxokahweol for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 16-Oxokahweol with the appropriate safety measures to minimize exposure and risk.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned laboratory coat.
-
Avoid Contact : Prevent direct contact with the skin, eyes, and clothing. In the event of accidental contact, immediately
Personal protective equipment for handling 16-Oxokahweol
Essential Safety and Handling Guide for 16-Oxokahweol
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Chemical Profile: this compound is a synthetic derivative of kahweol, a diterpene found in coffee beans.[1][2] It is a bioactive compound with potential anticancer, chemopreventive, and antioxidative properties.[1] While a specific Safety Data Sheet (SDS) for this compound is not readily available, the following guidelines are based on standard laboratory procedures for handling similar research chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Goggles provide better protection against splashes. |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required to protect against spills. |
| Respiratory | Fume hood or approved respirator | When handling the solid compound or preparing solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan for Handling
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible.
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing: To prevent inhalation of the powdered form, weigh the compound in a fume hood or a balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. It is soluble in organic solvents.[1]
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[5] |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Place in a designated, sealed hazardous waste container. Do not dispose of in regular trash. |
| Contaminated Solvents | Collect in a compatible, labeled hazardous waste container. Do not mix with incompatible wastes.[5] |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[5] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
